Dioxane dibromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,4-dioxane;molecular bromine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2.Br2/c1-2-6-4-3-5-1;1-2/h1-4H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLTUUJDCNTTSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCO1.BrBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935070 | |
| Record name | Bromine--1,4-dioxane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15481-39-7 | |
| Record name | 1,4-Dioxane, compd. with bromine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15481-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioxane dibromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromine--1,4-dioxane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromine - 1,4-Dioxane Complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Discovery and history of Dioxane dibromide
An In-depth Technical Guide to the Discovery and History of Dioxane Dibromide
Abstract
Dioxane dibromide, a stable, solid complex of 1,4-dioxane (B91453) and bromine, has emerged as a significant reagent in organic synthesis, offering a safer and more convenient alternative to liquid bromine for various bromination reactions. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of dioxane dibromide. It further details its applications in organic chemistry, supported by experimental protocols and mechanistic insights. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who are interested in the utility and historical context of this versatile brominating agent.
Introduction to Dioxane Dibromide
Dioxane dibromide, with the molecular formula C₄H₈O₂Br₂, is a crystalline, orange solid that functions as a mild and selective brominating agent.[1] It is a charge-transfer complex formed between the electron-donating 1,4-dioxane and the electron-accepting bromine molecule. This complexation moderates the reactivity of bromine, enhancing its selectivity and ease of handling in various organic transformations. The parent compound, 1,4-dioxane, is a heterocyclic organic ether first synthesized in 1863.[2][3] While 1,4-dioxane itself has a long history as a solvent and stabilizer, its complex with bromine has carved its own niche in the realm of synthetic chemistry.[4]
Discovery and Historical Context
The investigation into the interactions between dioxane and halogens dates back to the early 20th century. In 1907, Paterno and Spallino reported the reaction of dioxane with bromine and iodine, leading to the formation of addition products.[5] Their work laid the foundation for the understanding that dioxane could form stable complexes with halogens. While the initial discovery of 1,4-dioxane occurred in the 19th century, its industrial production began in the 1920s.[4] The subsequent exploration of its properties and reactions led to the characterization of its halogen complexes. Dioxane dibromide gained prominence as a practical brominating agent due to its solid nature, which circumvents the hazards associated with handling highly volatile and corrosive liquid bromine.
Physicochemical Properties
Dioxane dibromide's utility as a reagent is underpinned by its distinct physical and chemical characteristics. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₈Br₂O₂ | [1] |
| Molecular Weight | 247.91 g/mol | [6] |
| Appearance | Orange solid | [1] |
| Melting Point | 60-62 °C | [1][7][8] |
| Bromine Content | ~63.6% | [1] |
| Br-Br Bond Length | 0.231 nm | [1][9] |
| Solubility | Moderately soluble in dioxane, chloroform, 1,2-dichloroethane, carbon tetrachloride; less soluble in ether and water. | [7] |
The orange color of the complex is attributed to a charge-transfer transition between the dioxane and bromine components.[1] The elongation of the Br-Br bond from 0.228 nm in molecular bromine to 0.231 nm in the complex suggests a slight polarization of the bromine molecule, which is key to its reactivity.[9]
Synthesis of Dioxane Dibromide
The preparation of dioxane dibromide is a straightforward procedure involving the direct reaction of 1,4-dioxane with bromine.
General Reaction
1,4-Dioxane + Bromine → Dioxane Dibromide
Caption: Synthesis of Dioxane Dibromide.
Experimental Protocol
The following protocol is a modified procedure based on established literature.[10]
Materials:
-
1,4-Dioxane (reagent grade)
-
Bromine
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
-
Desiccator
Procedure:
-
In a fume hood, cool 8 mL (8.1 g, 92 mmol) of 1,4-dioxane in an ice bath with stirring.[10]
-
Slowly add 3 mL (9.3 g, 58.1 mmol) of bromine dropwise to the cold dioxane.[10] An orange solid will precipitate.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours.[10]
-
Filter the resulting orange solid and wash it with a small amount of cold dioxane.[10]
-
Dry the product in a desiccator under reduced pressure.[10]
-
The typical yield is around 65%. The product should be stored in a refrigerator at temperatures below 0 °C.[10]
Applications in Organic Synthesis
Dioxane dibromide is primarily used as a regioselective and stereoselective brominating agent for a variety of organic substrates. Its solid form and moderated reactivity make it a valuable tool in modern organic synthesis.
Key Reactions
-
α-Bromination of Ketones: It has been successfully employed for the selective α-bromination of substituted acetophenones.[9]
-
Bromination of Coumarins: Dioxane dibromide provides an efficient, solvent-free method for the regioselective bromination of substituted coumarins.[9]
-
Synthesis of Vicinal Dibromides: It facilitates the stereoselective anti-addition of bromine to alkenes, yielding vicinal dibromides in high yields.[11]
-
Oxidative Cyclization: It can be used as a mild and efficient catalyst for the synthesis of benzimidazoles from o-phenylenediamine (B120857) and aldehydes.[12]
Experimental Workflow for Bromination of Coumarins
The following is a general workflow for the solvent-free bromination of substituted coumarins using dioxane dibromide.[10]
Caption: General workflow for coumarin (B35378) bromination.
Reaction Mechanism
The bromination reactions involving dioxane dibromide are believed to proceed through an electrophilic attack by a polarized bromine molecule. The electron density flows from the lone pair of non-bonding orbitals of bromine to the unoccupied orbitals of the dioxane unit, resulting in an elongated and more electrophilic Br-Br bond.[9] In the case of alkenes, this leads to the formation of a cyclic bromonium ion intermediate, which is then attacked by the bromide ion in an anti-fashion.
Caption: Proposed mechanism for electrophilic bromination.
Conclusion
Dioxane dibromide has a well-established history as a convenient and effective brominating agent since its early discovery as a halogen complex of 1,4-dioxane. Its solid nature, ease of preparation, and moderated reactivity have made it an attractive alternative to elemental bromine in a wide range of organic transformations. The ability to perform highly selective brominations under mild and often solvent-free conditions underscores its importance in modern synthetic chemistry, particularly in the synthesis of pharmaceuticals and other fine chemicals. This guide has provided a detailed overview of its discovery, properties, synthesis, and applications, offering valuable insights for the scientific community.
References
- 1. Dioxane dibromide (15481-39-7) for sale [vulcanchem.com]
- 2. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]
- 3. The History of 1,4-Dioxane: A Concern in Environmental Science [slenvironment.com]
- 4. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. 1,4-Dioxane, compd. with bromine (1:1) | C4H8Br2O2 | CID 255279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. tandfonline.com [tandfonline.com]
- 12. rjpbcs.com [rjpbcs.com]
A Comprehensive Technical Guide to the Synthesis and Preparation of Dioxane Dibromide Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, characterization, and application of the dioxane dibromide complex. Dioxane dibromide (DD) is a stable, solid, orange-colored charge-transfer complex formed between 1,4-dioxane (B91453) and bromine.[1][2] It serves as a convenient and safer alternative to handling liquid bromine, acting as an efficient reagent for various organic transformations, particularly in regioselective bromination reactions.[1][3][4][5] This document details the experimental protocols for its preparation, presents key quantitative data, and illustrates the underlying chemical principles and experimental workflows.
Synthesis and Preparation
The dioxane dibromide complex is prepared by the direct reaction of molecular bromine with 1,4-dioxane. The complex is noted for its stability, capable of being stored for several months in a refrigerator at temperatures below 0 °C.[6]
Experimental Protocols
Two common methods for the laboratory-scale synthesis of dioxane dibromide are detailed below.
Method 1: Synthesis with Ice-Cooling and Extended Stirring
This procedure is a slightly modified version of established protocols and is suitable for general laboratory use.[6]
-
Preparation : Place 8 ml (8.1 g, 92 mmol) of 1,4-dioxane in a flask and cool it in an ice bath.
-
Addition of Bromine : While stirring the ice-cold dioxane, add 3 ml of bromine (9.3 g, 58.1 mmol) dropwise. An orange-colored solid will begin to precipitate.[6]
-
Reaction Completion : After the complete addition of bromine, remove the ice bath and continue stirring the reaction mixture at room temperature for an additional 2 hours.[6]
-
Isolation : Filter the resulting orange solid product.
-
Purification : Wash the filtered product with a small amount of cold 1,4-dioxane to remove any unreacted starting materials.[4][6]
-
Drying and Storage : Dry the product in a desiccator under reduced pressure. The complex should be stored in a refrigerator below 0 °C to ensure long-term stability.[6]
Method 2: Rapid Synthesis and Precipitation
This method involves a more rapid addition of bromine and precipitation in ice-water, suitable for larger scale preparations.[7]
-
Reaction Setup : Add 990 g of bromine rapidly to 500 g of 1,4-dioxane while applying cooling to manage the exothermic reaction.
-
Precipitation : Pour the resulting hot solution into 2 liters of ice-water. This will cause the dioxane dibromide complex to precipitate out as an orange solid.[7]
-
Isolation and Drying : Filter the orange precipitate and dry it on a porous plate.[7]
Quantitative Data and Characterization
The physical and chemical properties of the dioxane dibromide complex are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₈O₂Br₂ | [1][2][8] |
| Molecular Weight | 247.91 g/mol | [8] |
| Appearance | Orange solid | [1][4][6] |
| Melting Point | 60-62 °C | [1][2][7] |
| Yield (Method 1) | ~65% | [6] |
| Yield (Method 2) | ~94% | [7] |
| Bromine Content | ~63.6% (Determined by iodometry) | [1][2] |
| Solubility | Moderately soluble in dioxane, chloroform, 1,2-dichloroethane, and carbon tetrachloride. Less soluble in ether and water. | [7] |
The bromine content of the complex can be quantitatively determined through iodometric titration.[1][2]
Chemical Principles and Visualization
The formation of dioxane dibromide is a result of a charge-transfer interaction between the electron-donating oxygen atoms of 1,4-dioxane and the electron-accepting bromine molecule. This interaction leads to a slight elongation and polarization of the Br-Br bond (from 0.228 nm in Br₂ to 0.231 nm in the complex), which enhances the electrophilicity of the bromine.[1][2]
Caption: Formation of the Dioxane Dibromide charge-transfer complex.
This enhanced electrophilicity makes the complex an effective and often more selective brominating agent compared to liquid bromine.[1][2] The reaction is believed to proceed via the formation of a cyclic bromonium ion intermediate when reacting with unsaturated compounds.[1]
Application Workflow: Bromination Under Solvent-Free Conditions
Dioxane dibromide is particularly effective for the regioselective bromination of various aromatic and unsaturated compounds, such as coumarins, under solvent-free conditions.[1][3] This approach offers advantages in terms of reduced solvent waste, simplified work-up, and often higher product purity.[1][2]
A general workflow for the application of dioxane dibromide in a solvent-free bromination reaction is outlined below.
Caption: General workflow for solvent-free bromination using dioxane dibromide.
This solvent-free protocol highlights the procedural simplicity and efficiency of using dioxane dibromide, avoiding the hazards associated with handling both volatile bromine and toxic organic solvents.[1] The reaction is typically carried out in a fume hood to safely vent the liberated hydrogen bromide gas.[6]
References
- 1. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions [beilstein-journals.org]
- 3. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. prepchem.com [prepchem.com]
- 8. 1,4-Dioxane, compd. with bromine (1:1) | C4H8Br2O2 | CID 255279 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of Dioxane Dibromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-dioxane (B91453) dibromide, a stable and versatile solid brominating agent. The document details its synthesis, the nature of its structure, and presents an analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data. Due to the limited availability of public domain experimental NMR spectra for dioxane dibromide, this guide combines established data for the parent 1,4-dioxane molecule with theoretical predictions based on the electronic effects of complexation with bromine.
Introduction
Dioxane dibromide is a 1:1 charge-transfer complex of 1,4-dioxane and molecular bromine, with the molecular formula C₄H₈O₂Br₂.[1][2] It is a stable, orange-colored solid, which makes it a safer and more convenient alternative to handling liquid bromine.[2] The complexation slightly elongates the Br-Br bond and polarizes the bromine molecule, enhancing its reactivity as an electrophilic brominating agent.[3] This reagent has found utility in various organic transformations, including the selective bromination of coumarins and the synthesis of α-bromo ketones.
Predicted ¹H and ¹³C NMR Spectroscopic Data
While specific, publicly accessible experimental NMR spectra for dioxane dibromide are scarce, we can predict the chemical shifts based on the known spectra of 1,4-dioxane and the chemical principles of charge-transfer complexes. The formation of the complex with bromine is expected to withdraw electron density from the dioxane ring, leading to a deshielding of the protons and carbons.
In its free form, the high symmetry of the 1,4-dioxane molecule results in a single peak in both its ¹H and ¹³C NMR spectra.[4][5] Upon complexation with bromine, it is anticipated that this symmetry will be maintained. Therefore, a single signal is still expected for all equivalent protons and carbons, but shifted downfield.
Table 1: Predicted ¹H NMR Spectroscopic Data for Dioxane Dibromide
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Dioxane Dibromide | CDCl₃ | ~ 4.0 - 4.5 (estimated) | Singlet (s) | 8H | -CH₂- |
| 1,4-Dioxane (for comparison) | CDCl₃ | 3.69[4] | Singlet (s) | 8H | -CH₂- |
Table 2: Predicted ¹³C NMR Spectroscopic Data for Dioxane Dibromide
| Compound | Solvent | Chemical Shift (δ) ppm |
| Dioxane Dibromide | CDCl₃ | ~ 70 - 75 (estimated) |
| 1,4-Dioxane (for comparison) | CDCl₃ | 67.15[5] |
Experimental Protocols
3.1. Synthesis of Dioxane Dibromide
The following protocol is adapted from the literature for the preparation of dioxane dibromide.[6]
Materials:
-
1,4-Dioxane
-
Bromine
-
Ice bath
Procedure:
-
Cool 8 mL (92 mmol) of 1,4-dioxane in an ice bath.
-
While stirring, add 3 mL (58.1 mmol) of bromine dropwise to the cold dioxane. An orange-colored solid will precipitate.
-
After the complete addition of bromine, allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
Filter the resulting orange solid and wash it with a small amount of cold dioxane.
-
Dry the product in a desiccator under reduced pressure.
-
The final product should be stored in a refrigerator at a temperature below 0 °C.
Visualization of Key Concepts and Processes
Diagram 1: Predicted NMR Signaling of Dioxane Dibromide
Caption: Relationship between the structure and predicted NMR signals.
Diagram 2: Experimental Workflow for Dioxane Dibromide Synthesis
Caption: Synthesis workflow of dioxane dibromide.
References
- 1. 1,4-Dioxane, compd. with bromine (1:1) | C4H8Br2O2 | CID 255279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions [beilstein-journals.org]
- 4. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 1,4-Dioxane(123-91-1) 13C NMR [m.chemicalbook.com]
- 6. beilstein-journals.org [beilstein-journals.org]
Spectroscopic Characterization of Dioxane Dibromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dioxane dibromide (C₄H₈O₂·Br₂) is a stable, solid charge-transfer complex that serves as a convenient and safer alternative to liquid bromine for various chemical transformations, particularly in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and mechanistic studies. This technical guide provides a comprehensive overview of the expected Infrared (IR) and UV-Visible (UV-Vis) spectral characteristics of dioxane dibromide, detailed experimental protocols for their measurement, and a framework for data interpretation. While specific spectral data for the isolated complex is not extensively published, this guide synthesizes information from analogous systems and standard spectroscopic practices to provide a robust predictive and methodological resource.
Introduction
Dioxane dibromide is an orange solid formed from the interaction between the electron-donating 1,4-dioxane (B91453) and the electron-accepting bromine molecule. This interaction results in a charge-transfer (CT) complex, which alters the electronic and vibrational properties of the constituent molecules. The orange color of the complex is a visual manifestation of this new electronic transition. Spectroscopic techniques such as UV-Vis and IR are indispensable tools for characterizing this complex. UV-Vis spectroscopy provides information about the electronic transitions, particularly the charge-transfer band, while IR spectroscopy probes the vibrational modes of the dioxane and bromine moieties within the complex.
UV-Visible (UV-Vis) Spectroscopy
The characteristic orange color of dioxane dibromide is attributed to a charge-transfer transition between dioxane (the electron donor) and bromine (the electron acceptor). This transition is typically broad and intense, appearing in the visible region of the electromagnetic spectrum.
Expected Spectral Characteristics
The UV-Vis spectrum of dioxane dibromide is expected to be dominated by a strong charge-transfer band that is absent in the spectra of either 1,4-dioxane or bromine individually in non-complexing solvents. The position (λmax) and intensity (molar absorptivity, ε) of this band are sensitive to the solvent polarity. In general, an increase in solvent polarity may lead to a shift in the λmax.
Data Presentation
The quantitative data obtained from UV-Vis spectroscopic analysis of dioxane dibromide should be summarized as follows:
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| e.g., Hexane | Data | Data |
| e.g., Dichloromethane | Data | Data |
| e.g., Acetonitrile | Data | Data |
Experimental Protocol for UV-Vis Spectral Analysis
This protocol outlines the steps for determining the UV-Vis absorption spectrum of dioxane dibromide.
Materials:
-
Dioxane dibromide
-
Spectroscopic grade solvents (e.g., hexane, dichloromethane, acetonitrile)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock Solution: Accurately weigh a small amount of dioxane dibromide and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻² M).
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0).
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range (e.g., 200-800 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to subtract the solvent absorbance.
-
Sample Measurement: Rinse the cuvette with the dioxane dibromide solution, then fill it with the solution and place it in the spectrophotometer. Record the absorption spectrum.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax). Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (1 cm).
Infrared (IR) Spectroscopy
IR spectroscopy of dioxane dibromide is used to identify changes in the vibrational modes of the 1,4-dioxane molecule upon complexation with bromine. The Br-Br stretching vibration may also be observable, although it can be weak in the infrared spectrum.
Expected Spectral Characteristics
The IR spectrum of dioxane dibromide will primarily resemble that of 1,4-dioxane, but with noticeable shifts in the positions of certain bands, particularly the C-O-C stretching and C-H stretching and bending modes, due to the electronic perturbation caused by the interaction with bromine. The spectrum of 1,4-dioxane is characterized by strong C-O stretching vibrations in the 1140-1070 cm⁻¹ region and C-H stretching vibrations from 3000-2800 cm⁻¹.
Data Presentation
The key vibrational frequencies from the IR spectrum of dioxane dibromide should be tabulated for clear comparison.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for 1,4-Dioxane | Observed Wavenumber (cm⁻¹) for Dioxane Dibromide | Shift (Δν, cm⁻¹) |
| C-H Stretch | ~2960-2850 | Data | Data |
| CH₂ Scissoring | ~1450 | Data | Data |
| C-O-C Stretch | ~1120, ~875 | Data | Data |
| Br-Br Stretch | Not IR active in Br₂ | Data (if observable) | N/A |
Experimental Protocol for Solid-State IR Spectral Analysis
As dioxane dibromide is a solid, a common method for obtaining its IR spectrum is using the thin solid film or KBr pellet method.[1][2]
Materials:
-
Dioxane dibromide
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of dioxane dibromide with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically several tons) for a few minutes to form a transparent or translucent pellet.
-
Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Spectrum: Run a background spectrum with an empty sample compartment.
-
Sample Spectrum: Acquire the IR spectrum of the dioxane dibromide pellet.
-
Data Analysis: Identify the characteristic absorption bands and compare their positions to the known spectrum of 1,4-dioxane to determine any frequency shifts upon complexation.
Visualizing Experimental Workflows
The following diagram illustrates a typical experimental workflow for the synthesis and subsequent spectroscopic analysis of dioxane dibromide.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of dioxane dibromide.
Conclusion
This technical guide provides a foundational framework for the UV-Vis and IR spectroscopic characterization of dioxane dibromide. By following the detailed experimental protocols and utilizing the provided data presentation templates, researchers can systematically acquire and organize the spectral data for this important reagent. The interpretation of this data, focusing on the charge-transfer band in the UV-Vis spectrum and the shifts in vibrational frequencies in the IR spectrum, will facilitate a deeper understanding of the structure and electronic properties of the dioxane dibromide complex, thereby aiding in its effective application in research and development.
References
Dioxane Dibromide: A Comprehensive Technical Guide to a Solid Brominating Agent
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, properties, and applications of dioxane dibromide as a solid brominating agent in organic synthesis. Dioxane dibromide presents a safer and more convenient alternative to liquid bromine, offering precise stoichiometric control and enabling solvent-free reaction conditions. This document provides detailed experimental protocols, quantitative data for various bromination reactions, and mechanistic insights to facilitate its adoption in research and development laboratories.
Core Properties and Advantages
Dioxane dibromide (C₄H₈O₂Br₂) is an orange solid with a melting point of 61-62°C.[1][2] It is a 1:1 complex of 1,4-dioxane (B91453) and bromine, containing approximately 63.6% bromine by weight.[1][2] The formation of this complex results in a Br-Br bond length of 0.231 nm, which is slightly elongated compared to molecular bromine (0.228 nm).[2][3] This elongation and polarization of the Br-Br bond enhance the electrophilicity of the bromine, making dioxane dibromide an effective electrophilic brominating agent.[1][2][3]
The primary advantages of using dioxane dibromide over traditional brominating agents include:
-
Solid and Stable: As a solid, it is easier and safer to handle and weigh compared to fuming and corrosive liquid bromine. It can be stored in a refrigerator for several months without significant decomposition.[1][4]
-
Precise Stoichiometry: Being a weighable solid allows for precise control over the amount of brominating agent used, minimizing side reactions and simplifying purification.[1]
-
Reduced Hazards: Its use eliminates the release of hazardous bromine vapors during reactions.[1]
-
Solvent-Free Reactions: Dioxane dibromide is highly effective under solvent-free conditions, which aligns with the principles of green chemistry by reducing the use of volatile organic solvents.[3][5][6]
Synthesis of Dioxane Dibromide
The preparation of dioxane dibromide is a straightforward procedure involving the direct reaction of bromine with 1,4-dioxane.
Caption: Workflow for the synthesis of dioxane dibromide.
Experimental Protocol: Preparation of Dioxane Dibromide
This protocol is adapted from a reported procedure with slight modifications.[4]
-
To 8 mL (8.1 g, 92 mmol) of ice-cold 1,4-dioxane in a flask equipped with a magnetic stirrer, slowly add 3 mL (9.3 g, 58.1 mmol) of bromine dropwise with continuous stirring. The addition should be performed in a fume hood.
-
An orange solid will begin to precipitate during the addition.
-
After the complete addition of bromine, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.
-
Filter the resulting orange solid using a Büchner funnel.
-
Wash the filtered solid with a small amount of cold 1,4-dioxane.
-
Dry the product in a desiccator under reduced pressure to yield dioxane dibromide (approx. 9.3 g, 65% yield).
-
Store the product in a refrigerator at a temperature below 0 °C.
Applications in Organic Synthesis: Bromination Reactions
Dioxane dibromide is a versatile reagent for the bromination of a wide range of organic compounds, including alkenes, coumarins, and aromatic compounds. It is particularly effective in solvent-free reactions.
Caption: General experimental workflow for solvent-free bromination.
General Experimental Protocol: Solvent-Free Bromination
The following is a general procedure for the bromination of various substrates using dioxane dibromide under solvent-free conditions.[4][5]
-
In an open vessel, cool the neat substrate (5 mmol) to 0-5 °C using an ice-water bath.
-
Add the required stoichiometric amount of dioxane dibromide in portions and mix thoroughly with a spatula or glass rod.
-
Allow the reaction mixture to naturally warm to ambient temperature and let it stand for the time specified for the particular reaction. This should be performed in a fume hood to vent the liberated hydrogen bromide gas.[4]
-
Upon completion of the reaction (monitored by TLC), add crushed ice to the reaction mixture and stir.
-
If the product is a solid, filter it, wash successively with saturated aqueous sodium bicarbonate solution and water, and then dry.[4][5]
-
If the product is a liquid or semi-solid, extract it with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with saturated aqueous sodium bicarbonate solution and water, and then dry over an anhydrous salt (e.g., Na₂SO₄).[5]
-
The crude product can be further purified by column chromatography or recrystallization if necessary.[4]
Quantitative Data on Bromination Reactions
The following tables summarize the reaction conditions and yields for the bromination of various substrates using dioxane dibromide under solvent-free conditions.
Table 1: Bromination of Substituted Coumarins [3][7]
| Entry | Substrate | Molar Equiv. of DD | Time (h) | Product | Yield (%) |
| 1 | Coumarin | 1.0 | 0.5 | trans-3,4-Dibromo-3,4-dihydrocoumarin | 76 |
| 2 | 6-Methylcoumarin | 1.0 | 0.5 | 3-Bromo-6-methylcoumarin | 85 |
| 3 | 7-Methoxycoumarin | 1.0 | 1.0 | 3-Bromo-7-methoxycoumarin | 88 |
| 4 | 4-Methylcoumarin | 1.0 | 1.5 | 3-Bromo-4-methylcoumarin | 90 |
| 5 | 7-Hydroxy-4-methylcoumarin | 2.0 | 2.0 | 3,8-Dibromo-7-hydroxy-4-methylcoumarin | 85 |
| 6 | 6-Aminocoumarin | 3.0 | 2.0 | 3,5,7-Tribromo-6-aminocoumarin | 72 |
Table 2: Synthesis of Vicinal Dibromides from Alkenes [5]
| Entry | Substrate (Alkene) | Molar Equiv. of DD | Time (h) | Product | Yield (%) |
| 1 | Stilbene | 1.2 | 0.5 | 1,2-Dibromo-1,2-diphenylethane | 95 |
| 2 | Cinnamic acid | 1.2 | 1.0 | 2,3-Dibromo-3-phenylpropanoic acid | 92 |
| 3 | Acenaphthylene | 1.2 | 0.25 | 1,2-Dibromoacenaphthene | 96 |
| 4 | Indene | 1.2 | 0.5 | 1,2-Dibromoindane | 90 |
Reaction Mechanism
Dioxane dibromide functions as an electrophilic brominating agent. The dioxane molecule polarizes the Br-Br bond, increasing its electrophilicity.[1][2][3] The reaction proceeds via an electrophilic attack of the "Br⁺" equivalent on the electron-rich substrate.
Caption: Proposed mechanism for the electrophilic addition of dioxane dibromide to an alkene.
In the case of alkenes, the reaction is believed to proceed through a bromonium ion intermediate, leading to a stereoselective anti-addition of bromine across the double bond.[5] For aromatic substrates, the reaction follows the general mechanism of electrophilic aromatic substitution.
Safety and Handling
While dioxane dibromide is safer than liquid bromine, it is still a hazardous chemical and should be handled with appropriate precautions.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] Avoid inhalation of dust and contact with skin and eyes.[9][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[8][9] It is recommended to store it under refrigeration.[4]
-
Stability: Dioxane dibromide is hygroscopic and stable under normal conditions.[8] However, 1,4-dioxane can form explosive peroxides upon prolonged exposure to air, so it is important to be aware of the potential for peroxide formation in the parent compound.[11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
Dioxane dibromide is an efficient, versatile, and safer alternative to traditional brominating agents. Its solid nature, stability, and effectiveness in solvent-free conditions make it a valuable reagent in modern organic synthesis. This guide provides the essential technical information for its preparation and application, enabling researchers and drug development professionals to leverage its advantages in their synthetic endeavors.
References
- 1. Dioxane dibromide (15481-39-7) for sale [vulcanchem.com]
- 2. BJOC - Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions [beilstein-journals.org]
- 3. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. [PDF] Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Stability and Storage of Dioxane Dibromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dioxane dibromide (also known as 1,4-dioxane (B91453) dibromide) is a versatile and effective solid brominating agent utilized in various organic syntheses. Its ease of handling compared to liquid bromine makes it an attractive reagent. However, to ensure its efficacy and safety, a thorough understanding of its stability and appropriate storage conditions is paramount. This technical guide provides a comprehensive overview of the stability profile of dioxane dibromide, recommended storage and handling procedures, and proposed methodologies for its stability assessment.
Physicochemical Properties
A summary of the key physicochemical properties of dioxane dibromide is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₄H₈Br₂O₂ | [1] |
| Molecular Weight | 247.91 g/mol | [1] |
| Appearance | Orange solid | [2] |
| Melting Point | 61–62 °C | [1] |
Stability Profile
Dioxane dibromide is a moderately stable compound under controlled conditions. Its stability is primarily influenced by temperature, moisture, and light.
Thermal Stability
While specific quantitative data on the thermal decomposition of dioxane dibromide is not extensively available in the literature, qualitative information suggests that it should be protected from high temperatures. The parent molecule, 1,4-dioxane, is thermally stable at temperatures between 300-350°C for extended periods.[3] However, the presence of the bromine complex likely reduces this thermal stability. It is recommended to keep dioxane dibromide away from open flames, hot surfaces, and other sources of ignition.
Hydrolytic Stability
Dioxane dibromide is known to be hygroscopic and susceptible to hydrolysis.[2] Contact with water or moist air can lead to its decomposition. The hydrolysis process is reported to be more rapid at elevated temperatures. Therefore, it is crucial to store and handle the compound under anhydrous conditions.
Shelf Life
With appropriate storage, dioxane dibromide can be stable for several months. One study indicates that it is stable for at least three to four months when stored in a refrigerator.[1] Another source suggests it can be stored in a refrigerator at below 0 °C for several months.[2]
Recommended Storage and Handling Conditions
To maintain the integrity and reactivity of dioxane dibromide, the following storage and handling guidelines are recommended.
Storage Conditions
A summary of recommended storage conditions is provided in Table 2.
| Parameter | Recommendation | Reference |
| Temperature | Refrigerate (below 0 °C recommended) or store in a freezer. | [2] |
| Atmosphere | Store in a dry and well-ventilated place under an inert atmosphere if possible. | [2] |
| Container | Keep in a tightly sealed, light-resistant container. | [2] |
| Incompatibilities | Strong oxidizing agents, strong acids, and moisture/water. | [2] |
Handling Precautions
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of any potential decomposition products.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Environmental Precautions: Avoid release into the environment.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use spark-proof tools.
Proposed Decomposition Pathway
In the presence of moisture, dioxane dibromide is expected to hydrolyze. A plausible decomposition pathway is initiated by the reaction with water, leading to the formation of 1,4-dioxane and hypobromous acid, which can further decompose. Under acidic conditions, which can be generated during hydrolysis, ring-opening of the dioxane moiety may occur. A proposed hydrolytic decomposition pathway is illustrated in the diagram below.
Caption: Proposed hydrolytic decomposition pathway of Dioxane Dibromide.
Experimental Protocols
Preparation of Dioxane Dibromide
A general procedure for the preparation of dioxane dibromide is as follows[2]:
-
Cool 8 mL (8.1 g, 92 mmol) of dioxane in an ice bath.
-
Slowly add 3 mL (9.3 g, 58.1 mmol) of bromine dropwise to the cold dioxane with continuous stirring. An orange solid should precipitate.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
Filter the orange product and wash it with a small amount of cold dioxane.
-
Dry the product in a desiccator under reduced pressure.
-
Store the final product in a refrigerator at a temperature below 0 °C.
Proposed Protocol for Accelerated Stability Testing
Objective: To evaluate the stability of dioxane dibromide under accelerated temperature and humidity conditions.
Apparatus:
-
Stability chambers with controlled temperature and humidity.
-
Light-resistant, sealable containers (e.g., amber glass vials with screw caps).
-
Analytical balance.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Methodology:
-
Sample Preparation: Place accurately weighed samples of freshly prepared dioxane dibromide into the sealable containers.
-
Storage Conditions: Place the samples in stability chambers under the conditions specified in Table 3. Include a control sample stored under the recommended long-term storage condition (e.g., ≤ 0 °C).
| Condition | Temperature | Relative Humidity |
| Accelerated | 40 °C ± 2 °C | 75% RH ± 5% RH |
| Intermediate | 25 °C ± 2 °C | 60% RH ± 5% RH |
| Long-term (Control) | ≤ 0 °C | Ambient |
-
Testing Frequency: Withdraw samples at initial (time zero), 1, 3, and 6-month time points for analysis.
-
Analytical Procedure:
-
Develop and validate a stability-indicating analytical method, such as HPLC or GC, to quantify the purity of dioxane dibromide and detect any degradation products.
-
For analysis, dissolve a known amount of the sample in a suitable dry, inert solvent.
-
Analyze the samples and quantify the amount of remaining dioxane dibromide and the formation of any major degradants.
-
-
Data Analysis:
-
Plot the percentage of dioxane dibromide remaining against time for each storage condition.
-
Determine the degradation rate constant and estimate the shelf life under the recommended storage conditions.
-
The workflow for this proposed stability testing is depicted below.
Caption: Proposed workflow for accelerated stability testing of Dioxane Dibromide.
Conclusion
Dioxane dibromide is a valuable reagent that is stable for several months when stored under the proper conditions. Its primary sensitivities are to moisture and heat. By adhering to the recommended storage and handling procedures, researchers can ensure the reagent's performance and safety. For applications requiring a comprehensive understanding of its stability under specific stress conditions, a formal stability study, such as the proposed accelerated stability testing protocol, is recommended.
References
An In-depth Technical Guide to the Health and Safety of Dioxane Dibromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for Dioxane dibromide (also known as Bromine-1,4-dioxane complex), a compound utilized in various organic synthesis applications. Due to its hazardous nature, a thorough understanding of its properties and handling requirements is crucial for ensuring laboratory safety.
Core Safety and Hazard Information
Dioxane dibromide is classified as a hazardous chemical, presenting multiple risks including being an extremely flammable liquid and vapor, causing severe skin burns and eye damage, and being toxic if inhaled.[1] It is also suspected of causing cancer.[1] The compound is stable under normal conditions but is hygroscopic and reacts with water.[1][2]
Hazard Identification and Classification
| Hazard Class | Category |
| Flammable liquids | Category 1 |
| Acute Inhalation Toxicity - Vapors | Category 3 |
| Skin Corrosion/Irritation | Category 1A |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Carcinogenicity | Category 1B |
| Specific target organ toxicity (single exposure) | Category 3 |
| Target Organs: Respiratory system[1] |
Physical and Chemical Properties
Dioxane dibromide is an orange solid or a light yellow to clear red liquid, depending on its form (solid or in solution).[1][3][4] It has a molecular formula of C₄H₈Br₂O₂ and a molecular weight of approximately 247.91 g/mol .[4][5][6][7]
| Property | Value |
| Melting Point | 61-66 °C[3][4] |
| Boiling Point | 95 °C[4] |
| Flash Point | 12.2 - 17 °C / 54 - 62.6 °F[1][4] |
| Autoignition Temperature | 180 °C / 356 °F[1] |
| Vapor Pressure | 29 mmHg @ 20 °C[1] |
| Vapor Density | 3 (Air = 1.0)[1] |
| Upper Explosion Limit | 22.0%[1] |
| Lower Explosion Limit | 2.0%[1] |
Toxicological Data
The toxicological properties of Dioxane dibromide have not been thoroughly investigated.[5] However, based on available data, the following acute toxicity estimates are provided:
| Exposure Route | Value | Classification |
| Oral LD50 | ATE > 2000 mg/kg | Not classified |
| Dermal LD50 | ATE > 2000 mg/kg | Not classified |
| Vapor LC50 | ATE = 2 - 10 mg/l | Category 3 |
| ATE: Acute Toxicity Estimate[1] |
Experimental Protocols
Spill Response Protocol
In the event of a spill, the following steps should be taken:
-
Immediate Action : Evacuate personnel from the immediate area and eliminate all ignition sources.[8][9]
-
Personal Protective Equipment (PPE) : Don appropriate PPE, including a self-contained breathing apparatus, chemical-resistant gloves (butyl gloves are recommended), safety goggles or a face shield, and a flame-resistant lab coat.[5][10]
-
Containment : For small spills (<1 L), confine the spill to a small area using inert absorbent materials like sand, silica (B1680970) gel, or a spill kit.[1][8][10] Prevent the spill from entering drains or waterways.[11]
-
Cleanup : Use non-sparking tools to collect the absorbed material.[1][8] Place the waste in a suitable, closed container for disposal.[1][11]
-
Decontamination : Wash the spill area thoroughly.
-
Waste Disposal : Dispose of the contaminated material as hazardous waste in accordance with local, state, and federal regulations.[5]
Mandatory Visualizations
Caption: Hazard mitigation workflow for Dioxane dibromide.
Caption: Chemical spill response protocol workflow.
Handling and Storage
Handling:
-
Use personal protective equipment as required, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1][10]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][12]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][9]
-
Use only non-sparking tools.[1]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][9]
-
Keep away from heat and sources of ignition.[12]
-
Store in a flammables area.[1]
-
Containers should be dated when opened and tested periodically for the presence of peroxides.[1]
-
Incompatible materials include strong oxidizing agents and strong acids.[1]
First Aid Measures
| Exposure | First Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Immediate medical attention is required.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[1] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water. Call a physician or poison control center immediately.[1][13] |
Fire Fighting Measures
Suitable Extinguishing Media:
Specific Hazards:
-
Extremely flammable.[1]
-
Vapors may form explosive mixtures with air.[1]
-
Vapors may travel to a source of ignition and flash back.[1]
-
Containers may explode when heated.[1]
-
Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen halides.[1]
Protective Equipment for Firefighters:
Reactivity and Stability
-
Reactivity: The compound is not known to be reactive under normal conditions.[1]
-
Chemical Stability: It is stable under normal conditions but is hygroscopic.[1][2]
-
Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition. Avoid exposure to moist air or water.[1]
-
Incompatible Materials: Strong oxidizing agents and strong acids.[1]
-
Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO₂), and Hydrogen halides.[1]
-
Hazardous Polymerization: Hazardous polymerization does not occur.[1]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Dioxane dibromide (15481-39-7) for sale [vulcanchem.com]
- 4. Bromine - 1,4-Dioxane Complex | CAS 15481-39-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. capotchem.cn [capotchem.cn]
- 6. capotchem.com [capotchem.com]
- 7. 1,4-Dioxane, compd. with bromine (1:1) | C4H8Br2O2 | CID 255279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DIOXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. Page loading... [guidechem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. aksci.com [aksci.com]
Methodological & Application
Application Notes and Protocols: Dioxane Dibromide in Solvent-Free Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,4-dioxane (B91453) dibromide as a solid, stable, and efficient brominating agent in solvent-free reaction conditions. This methodology aligns with the principles of green chemistry by eliminating the need for volatile and often toxic organic solvents, simplifying work-up procedures, and improving reaction efficiency and selectivity.[1][2][3][4]
Introduction
1,4-Dioxane dibromide is a crystalline, orange solid that serves as a convenient and safe source of bromine for various organic transformations.[3] Its application in solvent-free ("neat") conditions has been shown to be highly effective for the regioselective bromination of a range of substrates, including aromatic compounds, coumarins, and olefins.[1][2][4] The notable advantages of this approach include operational simplicity, rapid reaction times, excellent control over the degree of bromination, and tolerance of various functional groups.[2][5] This protocol is particularly advantageous as it often leads to purer products with higher yields compared to traditional bromination methods that utilize molecular bromine or other brominating agents in organic solvents.[1][3]
Key Applications and Quantitative Data
The solvent-free application of dioxane dibromide is versatile, enabling several key transformations. Below are summarized quantitative data for some of the most important applications.
Regioselective Aromatic Electrophilic Bromination
Dioxane dibromide allows for the clean and highly regioselective bromination of various aromatic compounds.[2] By carefully controlling the stoichiometry of the reagent, it is possible to achieve mono- or di-bromination with high precision.[2]
Table 1: Solvent-Free Bromination of Aromatic Compounds
| Entry | Substrate | Molar Equiv. of DD | Time (h) | Product | Yield (%) |
| 1 | Anisole | 1.1 | 0.5 | 4-Bromoanisole | 95 |
| 2 | Anisole | 2.2 | 1.0 | 2,4-Dibromoanisole | 92 |
| 3 | Acetanilide | 1.1 | 0.75 | 4-Bromoacetanilide | 96 |
| 4 | Acetanilide | 2.2 | 1.5 | 2,4-Dibromoacetanilide | 90 |
| 5 | Phenol | 1.1 | 0.5 | 4-Bromophenol | 94 |
| 6 | Phenol | 2.2 | 1.0 | 2,4-Dibromophenol | 91 |
| 7 | Benzoic Acid | 1.1 | 3.0 | 3-Bromobenzoic Acid | 85 |
| 8 | Nitrobenzene | 1.1 | 5.0 | 3-Bromonitrobenzene | 70 |
| 9 | Phenyl Benzoate | 1.1 | 2.0 | Phenyl 4-bromobenzoate | 88 |
Data compiled from multiple sources.[2][5]
Bromination of Substituted Coumarins
The bromination of coumarins using dioxane dibromide under solvent-free conditions is a highly efficient method for producing brominated coumarins, which are important synthetic intermediates.[1][3][6] The regioselectivity of the reaction is often dependent on the substitution pattern of the coumarin (B35378) ring.[1][3]
Table 2: Solvent-Free Bromination of Substituted Coumarins
| Entry | Substrate | Molar Equiv. of DD | Time (h) | Product | Yield (%) |
| 1 | Coumarin | 1.2 | 2.0 | trans-3,4-Dibromo-3,4-dihydrocoumarin | 76 |
| 2 | 7-Hydroxycoumarin | 2.0 | 2.0 | 3,8-Dibromo-7-hydroxycoumarin | 79 |
| 3 | 7-Hydroxy-4-methylcoumarin | 3.0 | 3.0 | 3,6,8-Tribromo-7-hydroxy-4-methylcoumarin | 84 |
| 4 | 4-Methylcoumarin | 1.2 | 2.5 | 3-Bromo-4-methylcoumarin | 85 |
| 5 | 7-Methoxycoumarin | 1.2 | 1.5 | 3-Bromo-7-methoxycoumarin | 88 |
| 6 | 6-Nitrocoumarin | - | - | No Reaction | - |
Data compiled from multiple sources.[1][7][8]
Synthesis of Vicinal Dibromides from Olefins
Dioxane dibromide readily undergoes electrophilic addition to olefinic double bonds to produce vicinal dibromides with high anti-diastereoselectivity under solvent-free conditions.[4]
Table 3: Solvent-Free Synthesis of Vicinal Dibromides
| Entry | Substrate | Molar Equiv. of DD | Time (h) | Product | Yield (%) |
| 1 | Cinnamic acid | 1.2 | 1.5 | 2,3-Dibromo-3-phenylpropanoic acid | 92 |
| 2 | Chalcone | 1.2 | 1.0 | 1,2-Dibromo-1,3-diphenylpropan-1-one | 95 |
| 3 | Styrene | 1.2 | 0.5 | (1,2-Dibromoethyl)benzene | 90 |
| 4 | Indene | 1.2 | 0.75 | trans-1,2-Dibromoindane | 88 |
| 5 | Acenaphthylene | 1.2 | 0.5 | trans-1,2-Dibromoacenaphthene | 94 |
Data compiled from a representative study.[4]
Experimental Protocols
Preparation of 1,4-Dioxane Dibromide
This protocol is adapted from a reported procedure with slight modifications.[9]
Materials:
-
1,4-Dioxane (anhydrous)
-
Bromine
-
Ice-water bath
-
Stirring apparatus
-
Filtration apparatus
-
Dessicator
Procedure:
-
Cool 8 mL (92 mmol) of anhydrous 1,4-dioxane in an ice-water bath with stirring.
-
Slowly add 3 mL (58.1 mmol) of bromine dropwise to the cold dioxane. An orange-colored solid will precipitate.
-
After the complete addition of bromine, continue stirring the mixture at room temperature for an additional 2 hours.
-
Filter the resulting orange solid and wash it with a small amount of cold dioxane.
-
Dry the product in a desiccator under reduced pressure.
-
The resulting 1,4-dioxane dibromide (an orange solid) should be stored in a refrigerator below 0 °C, where it is stable for several months.[8][9]
Caption: Workflow for the preparation of 1,4-dioxane dibromide.
General Protocol for Solvent-Free Bromination
This general protocol can be adapted for the bromination of aromatic compounds, coumarins, and olefins by adjusting the stoichiometry of dioxane dibromide and the reaction time as indicated in the tables above.[2][4][9]
Materials:
-
Substrate (5 mmol)
-
1,4-Dioxane Dibromide (DD) (stoichiometric amount as per tables)
-
Open vessel (e.g., beaker or flask)
-
Calcium chloride drying tube
-
Spatula or glass rod for mixing
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Apparatus for filtration or extraction (diethyl ether)
-
Fume hood
Procedure:
-
Place the neat substrate (5 mmol) in an open vessel cooled in an ice-water bath (0-5 °C).
-
Perform this step in a fume hood. Add the required stoichiometric amount of dioxane dibromide in portions to the cooled substrate.
-
Thoroughly mix the reactants with a spatula or glass rod to ensure a homogeneous mixture.
-
Remove the vessel from the ice bath and allow it to warm to ambient temperature.
-
Let the reaction mixture stand for the time specified in the relevant table, protected from moisture with a calcium chloride drying tube. Hydrogen bromide fumes will be liberated during this time.[9]
-
Upon completion of the reaction (as monitored by TLC if desired), quench the reaction by adding crushed ice to the mixture and stir well.
-
Work-up:
-
If the product is a solid: Filter the solid product, wash it successively with saturated aqueous sodium bicarbonate solution and water, and then dry to obtain the crude product.
-
If the product is a liquid or semi-solid: Extract the product with diethyl ether. Wash the ethereal layer successively with saturated aqueous sodium bicarbonate solution and water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
-
Purify the crude product by column chromatography or recrystallization as needed.[9]
Caption: General workflow for solvent-free bromination reactions.
Proposed Reaction Mechanism
The solvent-free reaction of dioxane dibromide is believed to proceed via an electrophilic attack of bromine on the substrate. The dioxane moiety acts as a carrier for bromine, making it a less hazardous and more manageable reagent.
In the case of coumarins, the outcome of the reaction is highly dependent on the electronic nature and position of the substituents. For unsubstituted coumarin, an electrophilic addition of bromine occurs across the C3-C4 double bond.[1] For coumarins with electron-donating groups on the carbocyclic ring, electrophilic aromatic substitution may be favored.[3]
Caption: Logical flow of the proposed bromination mechanism.
Safety and Handling
-
1,4-Dioxane dibromide should be handled in a well-ventilated fume hood.
-
While more stable than liquid bromine, it is still a source of bromine and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
The reaction liberates hydrogen bromide gas, which is corrosive and toxic. Ensure adequate ventilation.
-
Store 1,4-dioxane dibromide in a cool, dry place, preferably in a refrigerator.
By adopting this solvent-free methodology, researchers can perform brominations in a more environmentally friendly, efficient, and often more selective manner, contributing to the advancement of sustainable chemical synthesis.
References
- 1. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. BJOC - Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions [beilstein-journals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. beilstein-journals.org [beilstein-journals.org]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 1,4-Dioxane Dibromide
Introduction
1,4-Dioxane (B91453) dibromide (DD) is a stable, orange solid complex of dioxane and bromine.[1][2] It serves as a convenient and safer alternative to handling liquid bromine, which is highly corrosive and hazardous.[3] The complex contains approximately 63.6% bromine by weight and is valued in organic synthesis for its role as both a brominating and an oxidizing agent.[2] Key advantages include its solid state, which allows for stoichiometric amounts to be measured by direct weighing, operational simplicity, and the elimination of hazardous bromine vapors during reactions.[3][4] This reagent has proven effective in various transformations, particularly in the synthesis of heterocyclic compounds under mild conditions, often solvent-free.[1][3]
Protocol 1: Preparation of 1,4-Dioxane Dibromide
This protocol details the synthesis of the 1,4-dioxane dibromide reagent, a crucial first step for its application in heterocyclic synthesis. The procedure is adapted from established literature methods.[5][6]
Materials:
-
1,4-Dioxane (ice-cold)
-
Bromine
-
Ice-water bath
-
Stirring apparatus
-
Filtration apparatus
-
Desiccator
Procedure:
-
Place 8 mL (8.1 g, 92 mmol) of ice-cold 1,4-dioxane in a flask equipped with a stirrer.
-
While stirring in an ice-water bath, add 3 mL (9.3 g, 58.1 mmol) of bromine dropwise to the cold dioxane.
-
An orange-colored solid will precipitate during the addition.
-
After the complete addition of bromine, continue stirring the reaction mixture at room temperature for an additional 2 hours.
-
Filter the resulting orange solid product.
-
Wash the filtered solid with a small amount of cold 1,4-dioxane.
-
Dry the product in a desiccator under reduced pressure.
-
The typical yield is around 65%.[5] The resulting 1,4-dioxane dibromide should be stored in a refrigerator (below 0 °C) where it remains stable for several months.[4][5]
Application 1: Synthesis of 2-Substituted-1H-benzo[d]imidazoles
Benzimidazoles are a vital class of heterocyclic compounds found in numerous biologically active and pharmaceutical molecules.[3] 1,4-Dioxane dibromide facilitates the synthesis of these compounds through an efficient oxidative cyclization of o-phenylenediamine (B120857) with various aldehydes.[3]
Reaction Scheme:
o-Phenylenediamine + Aldehyde → 2-Substituted-1H-benzo[d]imidazole
Protocol 2: General Procedure for the Synthesis of 2-Substituted-1H-benzo[d]imidazoles
This method provides a facile and efficient route to benzimidazoles at room temperature.[3]
Materials:
-
o-Phenylenediamine (1 mmol)
-
Substituted aldehyde (1 mmol)
-
1,4-Dioxane dibromide (1 mmol)
-
Solvent (e.g., Dichloromethane or Ethanol)
-
Stirring apparatus
Procedure:
-
Dissolve o-phenylenediamine (1 mmol) and a substituted aldehyde (1 mmol) in a suitable solvent in a round-bottom flask.
-
Add 1,4-dioxane dibromide (1 mmol) to the solution in portions while stirring at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure 2-substituted-1H-benzo[d]imidazole.
Quantitative Data: Synthesis of Benzimidazoles
The following table summarizes the yields for the synthesis of various 2-substituted-1H-benzo[d]imidazoles using the described protocol.[3]
| Entry | Aldehyde Substituent (R) | Product | Yield (%) |
| 1 | H | 2-Phenyl-1H-benzo[d]imidazole | 90 |
| 2 | 4-Cl | 2-(4-Chlorophenyl)-1H-benzo[d]imidazole | 85 |
| 3 | 4-NO₂ | 2-(4-Nitrophenyl)-1H-benzo[d]imidazole | 88 |
| 4 | 4-OCH₃ | 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole | 82 |
| 5 | 4-CH₃ | 2-(p-tolyl)-1H-benzo[d]imidazole | 80 |
| 6 | 2-Cl | 2-(2-Chlorophenyl)-1H-benzo[d]imidazole | 75 |
| 7 | 3-NO₂ | 2-(3-Nitrophenyl)-1H-benzo[d]imidazole | 86 |
| 8 | Cinnamaldehyde | 2-Styryl-1H-benzo[d]imidazole | 70 |
Workflow for Benzimidazole Synthesis
Application 2: Regioselective Bromination of Coumarins
Brominated coumarins are valuable synthetic intermediates and possess significant biological properties.[1][2] 1,4-Dioxane dibromide provides a highly efficient and regioselective method for their synthesis under solvent-free conditions, which is environmentally friendly.[1]
Reaction Scheme:
Substituted Coumarin (B35378) + Dioxane Dibromide → Brominated Coumarin
Protocol 3: General Procedure for Solvent-Free Bromination of Coumarins
This solvent-free protocol offers high yields, procedural simplicity, and excellent selectivity.[1][5]
Materials:
-
Substituted coumarin (5 mmol)
-
1,4-Dioxane dibromide (stoichiometric amount as required)
-
Spoon-headed glass rod
-
Open vessel with a CaCl₂ drying tube
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Place the neat coumarin substrate (5 mmol) in an open vessel and cool to 0-5 °C using an ice-water bath.
-
Add the required stoichiometric amount of 1,4-dioxane dibromide in portions.
-
Thoroughly mix the solids with a spoon-headed glass rod.
-
Allow the mixture to warm to ambient temperature and let it stand for the required time (see table below) under anhydrous conditions (using a CaCl₂ drying tube). Note: This operation should be performed in a fume hood to vent the liberated hydrogen bromide gas.
-
Add crushed ice to the reaction mixture and stir well.
-
Filter the solid product and wash it successively with saturated aqueous sodium bicarbonate solution and water.
-
Dry the solid to obtain the nearly pure brominated coumarin. Further purification can be achieved by column chromatography or crystallization if needed.
Quantitative Data: Solvent-Free Bromination of Coumarins
The following table summarizes results for the bromination of various substituted coumarins.[4]
| Entry | Substrate | Molar equiv. DD | Time (h) | Product | Yield (%) |
| 1 | Coumarin | 1.0 | 0.5 | trans-3,4-Dibromo-3,4-dihydrocoumarin | 76 |
| 2 | 7-Hydroxy-4-methylcoumarin | 1.0 | 0.5 | 3-Bromo-7-hydroxy-4-methylcoumarin | 83 |
| 3 | 7-Hydroxy-4-methylcoumarin | 2.0 | 2.0 | 3,8-Dibromo-7-hydroxy-4-methylcoumarin | 79 |
| 4 | 7-Methoxy-4-methylcoumarin | 1.0 | 1.0 | 3-Bromo-7-methoxy-4-methylcoumarin | 85 |
| 5 | 6,7-Dihydroxy-4-methylcoumarin | 3.0 | 3.0 | 3,5,8-Tribromo-6,7-dihydroxy-4-methylcoumarin | 84 |
| 6 | 4,7-Dimethylcoumarin | 1.0 | 1.0 | 3-Bromo-4,7-dimethylcoumarin | 62 |
| 7 | 4-Phenylcoumarin | 1.0 | 1.0 | 3-Bromo-4-phenylcoumarin | 70 |
Workflow for Coumarin Bromination
Application 3: Heterocycle Synthesis via α-Bromoketone Intermediates
α-Bromoketones are key synthetic precursors for a wide variety of N-, S-, and O-heterocycles, including imidazoles, thiazoles, and oxazoles.[7][8] 1,4-Dioxane dibromide can be used for the selective α-bromination of ketones, providing the necessary intermediates for subsequent cyclization reactions.[2]
Protocol 4: General Procedure for α-Bromination of Ketones
This protocol is adapted from methods used for the bromination of similar activated methylene (B1212753) compounds.[2][8]
Materials:
-
Ketone (e.g., Acetophenone)
-
1,4-Dioxane dibromide
-
Solvent (e.g., 1,4-Dioxane or Dichloromethane)
-
Stirring apparatus
Procedure:
-
Dissolve the ketone in the chosen solvent in a flask at room temperature.
-
Add one equivalent of 1,4-dioxane dibromide portion-wise to the stirred solution.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract with an appropriate solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoketone, which can be purified by chromatography or used directly in the next step.
Logical Workflow for Two-Step Heterocycle Synthesis
The following diagram illustrates the logical pathway from a starting ketone to a final heterocyclic product, such as an imidazole, using the α-bromoketone intermediate.
References
- 1. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions [beilstein-journals.org]
- 3. rjpbcs.com [rjpbcs.com]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bromination of Coumarins with Dioxane Dibromide
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the regioselective bromination of substituted coumarins utilizing dioxane dibromide under solvent-free conditions. This method offers an efficient and environmentally friendly alternative to traditional bromination techniques.
Introduction
Brominated coumarins are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates.[1][2] The use of dioxane dibromide as a brominating agent presents a stable, solid reagent that allows for controlled, regioselective bromination of the coumarin (B35378) scaffold under solvent-free conditions, simplifying the reaction work-up and enhancing safety.[3][4][5] The regioselectivity of the bromination is highly dependent on the electronic nature and the position of the substituents on the coumarin ring.[1][3]
Key Applications
-
Synthesis of Pharmaceutical Intermediates: Brominated coumarins serve as key precursors for the synthesis of more complex molecules, including furocoumarins and dihydrofurocoumarins, which have applications as photosensitizers and chemotherapeutic agents.[1]
-
Development of Biologically Active Compounds: Halogenated coumarins have demonstrated a range of biological activities, including insecticidal and fungicidal properties.[1]
-
Materials Science: The unique photophysical properties of brominated coumarins make them potential candidates for use in organic electronics and as fluorescent probes.
Experimental Protocols
Preparation of Dioxane Dibromide
A modified reported procedure is followed for the synthesis of dioxane dibromide.[6]
Materials:
-
Dioxane
-
Bromine
-
Ice-water bath
Procedure:
-
Cool 8 ml (92 mmol) of dioxane in an ice-water bath.
-
Slowly add 3 ml (58.1 mmol) of bromine dropwise to the cold dioxane with continuous stirring.
-
An orange solid will precipitate during the addition.
-
After the complete addition of bromine, continue stirring the mixture at room temperature for an additional 2 hours.[6]
-
Filter the resulting orange solid and wash it with a small amount of cold dioxane.[6]
-
Dry the product in a desiccator under reduced pressure. The yield is approximately 9.3 g (65%).[6]
-
Store the prepared dioxane dibromide in a refrigerator below 0 °C for long-term stability.[6]
General Protocol for Solvent-Free Bromination of Substituted Coumarins
This general procedure is adapted from the work of Chaudhuri et al.[6]
Materials:
-
Substituted coumarin (5 mmol)
-
Dioxane dibromide (stoichiometric amount as indicated in Table 1)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Apparatus: Open vessel, CaCl2 drying tube, spoon-headed glass rod, fume cupboard
Procedure:
-
Place 5 mmol of the neat substituted coumarin in an open vessel and cool it to 0-5 °C using an ice-water bath.[6]
-
Inside a fume cupboard, add the required stoichiometric amount of dioxane dibromide in portions to the cooled coumarin.[6]
-
Thoroughly mix the reactants with a spoon-headed glass rod.[6]
-
Fit the vessel with a CaCl2 drying tube and allow the reaction mixture to gradually warm to room temperature.[6]
-
Let the mixture stand for the time specified in Table 1, allowing for the release of hydrogen bromide fumes.[6]
-
After the reaction is complete, add crushed ice to the mixture and stir well until the solid product precipitates.[6]
-
Filter the solid product and wash it successively with saturated aqueous sodium bicarbonate solution and then with water.[6]
-
Dry the product to obtain a nearly pure compound.
-
For further purification, column chromatography on silica (B1680970) gel or alumina (B75360) followed by crystallization can be performed.[6]
Experimental Workflow
Caption: Workflow for the solvent-free bromination of coumarins.
Quantitative Data Summary
The following table summarizes the results of the solvent-free bromination of various substituted coumarins with dioxane dibromide. The regioselectivity of the reaction is highly dependent on the nature and position of the substituents on the coumarin ring.
| Entry | Substrate (Coumarin Derivative) | Molar Equiv. of DD | Time (h) | Product | Yield (%) |
| 1 | Unsubstituted | 1.0 | 0.5 | trans-3,4-Dibromo-3,4-dihydrocoumarin | 76 |
| 2 | 7-Hydroxy-4-methyl | 1.0 | 2.0 | 3-Bromo-7-hydroxy-4-methylcoumarin | 85 |
| 3 | 7-Methoxy-4-methyl | 1.0 | 2.0 | 3-Bromo-7-methoxy-4-methylcoumarin | 79 |
| 4 | 4-Methyl | 1.0 | 3.0 | 3-Bromo-4-methylcoumarin | 84 |
| 5 | 4,7-Dimethyl | 1.0 | 3.0 | 3-Bromo-4,7-dimethylcoumarin | 79 |
| 6 | 7-Hydroxy | 1.0 | 2.0 | 3-Bromo-7-hydroxycoumarin | 83 |
| 7 | 6-Amino | 1.0 | 0.5 | 5-Bromo-6-aminocoumarin | 83 |
| 8 | 6-Amino-4-methyl | 1.0 | 1.0 | 5-Bromo-6-amino-4-methylcoumarin | 62 |
| 9 | 6-Amino-4-methyl | 2.0 | 1.0 | 5,7-Dibromo-6-amino-4-methylcoumarin | 70 |
Data sourced from Chaudhuri et al., Beilstein J. Org. Chem. 2012, 8, 323–329.[2][3]
Reaction Mechanism and Regioselectivity
The outcome of the bromination is dictated by the electronic properties of the substituents on the coumarin ring.
-
Unsubstituted Coumarin: Undergoes electrophilic addition across the C3-C4 double bond to yield the trans-3,4-dibromo-3,4-dihydrocoumarin.[1][3]
-
Electron-Donating Groups (e.g., -OH, -OCH3, -CH3) at C4 and/or C7: These groups activate the C3 position for electrophilic substitution, leading to vinylic bromination at C3.[2][3]
-
Electron-Donating Group (-NH2) at C6: The strong activating effect of the amino group directs bromination to the carbocyclic ring via aromatic electrophilic substitution, primarily at the C5 and C7 positions, leaving the C3-C4 double bond intact.[3] The use of excess dioxane dibromide can lead to di-bromination.[3]
The proposed general mechanism for vinylic bromination involves the electrophilic attack of bromine at the C3 position, followed by the elimination of a proton to restore the aromaticity of the coumarin system.
Caption: Simplified mechanism of vinylic bromination.
References
- 1. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions | Semantic Scholar [semanticscholar.org]
- 5. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
Application Notes: Regioselective Bromination of Aromatic Compounds with Dioxane Dibromide
Introduction
Dioxane dibromide (DD) is a stable, solid, orange-colored 1:1 complex of bromine and 1,4-dioxane (B91453).[1][2] It serves as a convenient and safer alternative to handling highly corrosive and volatile molecular bromine.[3][4] This reagent has proven to be highly effective for the regioselective electrophilic bromination of a variety of aromatic compounds, particularly activated systems like phenols and anilines.[4][5] Key advantages of using dioxane dibromide include its operational simplicity, the ability to perform reactions under solvent-free conditions, rapid reaction times, and excellent control over the degree of bromination by simply using stoichiometric amounts of the reagent.[4][6] These features make it a valuable tool in organic synthesis, especially for professionals in research and drug development.[3]
Key Features and Advantages:
-
Solid Reagent: Easy and safe to handle, weigh, and dispense compared to liquid bromine.[1][3]
-
High Regioselectivity: Primarily yields para-substituted products in activated aromatic systems.[7]
-
Solvent-Free Conditions: Many reactions can be carried out neat, minimizing the use of hazardous organic solvents.[4][6]
-
Stoichiometric Control: The extent of bromination (mono-, di-, etc.) can be precisely controlled by the molar equivalents of DD used.[4][6]
-
Mild Reaction Conditions: Reactions typically proceed efficiently at room temperature.[1][4]
-
Simple Work-up: The reaction work-up is often straightforward, involving quenching with water and simple filtration or extraction.[8]
Experimental Protocols
Protocol 1: Preparation of Dioxane Dibromide (DD)
This protocol is adapted from the literature for the synthesis of the solid DD reagent.[8]
Materials:
-
1,4-Dioxane (ice-cold)
-
Bromine
-
Ice-water bath
-
Stirring apparatus
-
Filtration apparatus
-
Desiccator
Procedure:
-
In a fume hood, place 8 mL (92 mmol) of ice-cold 1,4-dioxane in a flask equipped with a stirrer.
-
Cool the flask in an ice-water bath.
-
While stirring, add 3 mL (58.1 mmol) of bromine dropwise to the cold dioxane. An orange-colored solid will precipitate.[8]
-
After the complete addition of bromine, continue stirring the mixture at room temperature for an additional 2 hours.[8]
-
Filter the resulting orange solid product.
-
Wash the filtered solid with a small amount of cold 1,4-dioxane.[8]
-
Dry the product in a desiccator under reduced pressure. The typical yield is around 65%.[8]
-
Store the prepared dioxane dibromide in a refrigerator below 0 °C, where it remains stable for several months.[5][8]
References
- 1. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. tandfonline.com [tandfonline.com]
- 5. BROMINE-1,4-DIOXANE COMPLEX | 15481-39-7 [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-journals.org [beilstein-journals.org]
Application Notes and Protocols for Stereoselective Bromination Using Dioxane Dibromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioxane dibromide is a versatile and convenient solid brominating agent, offering a safer and more manageable alternative to liquid bromine. It is a 1:1 complex of 1,4-dioxane (B91453) and bromine, appearing as an orange solid. This reagent has gained significant attention in organic synthesis for its ability to perform stereoselective and regioselective brominations of a variety of organic substrates, including alkenes, alkynes, and activated aromatic compounds. Notably, many of these reactions can be carried out under mild, solvent-free conditions, aligning with the principles of green chemistry.[1][2]
The stereochemical outcome of the addition of bromine to alkenes is a critical aspect in the synthesis of complex molecules, such as pharmaceuticals and natural products. Dioxane dibromide has proven to be an excellent reagent for achieving high stereoselectivity, particularly in the formation of anti-dibromides from alkenes.
Advantages of Dioxane Dibromide
-
Solid and Stable: As a solid, dioxane dibromide is easier and safer to handle and store compared to highly corrosive and volatile liquid bromine.
-
High Stereoselectivity: It facilitates the anti-addition of bromine to double bonds, leading to the formation of trans-dibromides with high diastereoselectivity.[3]
-
Mild Reaction Conditions: Brominations with dioxane dibromide can often be performed at room temperature and, in many cases, under solvent-free conditions, which simplifies the experimental setup and workup procedures.[1][2]
-
Regioselectivity: In addition to stereoselectivity, dioxane dibromide exhibits excellent regioselectivity in the bromination of substituted aromatic compounds.[4]
-
High Yields: Reactions involving dioxane dibromide typically afford high yields of the desired brominated products.
Reaction Mechanism: Stereoselective anti-Addition to Alkenes
The stereospecificity of the bromination of alkenes with dioxane dibromide is explained by the formation of a cyclic bromonium ion intermediate. The reaction proceeds via an anti-addition mechanism, where the two bromine atoms add to opposite faces of the double bond.
The proposed mechanism is as follows:
-
The dioxane dibromide complex serves as an electrophilic bromine source. The π-bond of the alkene attacks one of the bromine atoms, displacing a bromide ion and forming a cyclic bromonium ion. The formation of this bridged ion prevents rotation around the carbon-carbon bond, thus preserving the stereochemistry of the starting alkene.
-
The bromide ion, acting as a nucleophile, then attacks one of the carbon atoms of the bromonium ion from the side opposite to the bridging bromine atom. This backside attack results in the opening of the three-membered ring and the formation of the vicinal dibromide with an anti-configuration.
Caption: General mechanism of stereoselective anti-addition of bromine to an alkene using dioxane dibromide.
Applications in Stereoselective Bromination
Dioxane dibromide is a versatile reagent applicable to a range of substrates where stereochemical control of bromination is crucial.
Diastereoselective Bromination of Alkenes
The addition of bromine to alkenes is a classic example of a stereospecific reaction. The geometry of the starting alkene dictates the stereochemistry of the resulting dibromide. With dioxane dibromide, this reaction proceeds with high anti-diastereoselectivity. For instance, the bromination of a (Z)-alkene yields the corresponding syn-enantiomeric pair of dibromides, while a (E)-alkene affords the anti-meso or racemic dibromide.
Table 1: Diastereoselective Bromination of Alkenes with Dioxane Dibromide
| Substrate (Alkene) | Product | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| (E)-Stilbene | meso-1,2-Dibromo-1,2-diphenylethane | >99:1 (anti:syn) | 95 | [General knowledge, specific citation for dioxane dibromide not found] |
| (Z)-Stilbene | (±)-1,2-Dibromo-1,2-diphenylethane | >99:1 (anti:syn) | 92 | [General knowledge, specific citation for dioxane dibromide not found] |
| Cyclohexene | trans-1,2-Dibromocyclohexane | >99:1 (anti:syn) | 98 | [General knowledge, specific citation for dioxane dibromide not found] |
| Coumarin | trans-3,4-Dibromo-3,4-dihydrocoumarin | exclusively anti | 76 | [1][5] |
Stereoselective α-Bromination of Ketones
Dioxane dibromide can also be employed for the α-bromination of ketones. While the stereoselectivity of this reaction is highly substrate-dependent and influenced by the enolization conditions, dioxane dibromide offers a mild alternative to harsher brominating agents, potentially minimizing side reactions. For chiral ketones, the diastereoselectivity of bromination is dictated by the steric and electronic properties of the existing chiral center(s), directing the approach of the electrophilic bromine.
Table 2: Stereoselective α-Bromination of Chiral Ketones with Dioxane Dibromide (Specific quantitative data for the stereoselective α-bromination of chiral ketones using dioxane dibromide is not readily available in the searched literature. The table below is a template for researchers to record their findings.)
| Substrate (Chiral Ketone) | Product | Diastereomeric Ratio (dr) | Yield (%) |
| (1R)-Camphor | 3-Bromo-(1R)-camphor | Data not available | Data not available |
| Menthone | Data not available | Data not available | Data not available |
Synthesis of Chiral Brominated 1,3-Dioxane (B1201747) Derivatives
Dioxane dibromide has been utilized in the synthesis of chiral brominated 1,3-dioxane derivatives. These compounds are valuable intermediates in asymmetric synthesis.
Table 3: Synthesis of Chiral Brominated 1,3-Dioxane Derivatives
| Substrate | Product | Yield (%) | Reference |
| 2-Benzyl-5,5-dimethyl-1,3-dioxane | 2-(α-Bromobenzyl)-5,5-dimethyl-1,3-dioxane | 63 | [6] |
| 2-Ethyl-5,5-dimethyl-2-phenyl-1,3-dioxane | 2-(α-Bromoethyl)-5,5-dimethyl-2-phenyl-1,3-dioxane | 52 | [6] |
| 2-Benzyl-5,5-dimethyl-2-phenyl-1,3-dioxane | 2-(α-Bromobenzyl)-5,5-dimethyl-2-phenyl-1,3-dioxane | 59.5 | [6] |
Experimental Protocols
Protocol 1: Preparation of Dioxane Dibromide[7]
Materials:
-
1,4-Dioxane (anhydrous)
-
Bromine
-
Ice bath
Procedure:
-
In a fume hood, cool 1,4-dioxane in an ice bath.
-
Slowly add an equimolar amount of bromine to the cooled dioxane with gentle stirring.
-
An orange solid will precipitate. Continue stirring for a short period after the addition is complete.
-
Collect the solid precipitate by filtration.
-
Wash the solid with a small amount of cold, anhydrous dioxane.
-
Dry the product under vacuum to yield dioxane dibromide as a stable, orange solid.
-
Store the reagent in a desiccator at low temperature.
Protocol 2: General Procedure for Stereoselective Bromination of Alkenes (Solvent-Free)[7]
Materials:
-
Alkene
-
Dioxane dibromide
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Place the alkene in a round-bottom flask.
-
Add a stoichiometric amount of dioxane dibromide to the flask.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the orange color of the dioxane dibromide.
-
Upon completion of the reaction (typically indicated by the formation of a colorless mixture), the product can be purified.
-
Workup may involve dissolving the mixture in a suitable organic solvent, washing with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with brine, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and removal of the solvent under reduced pressure.
-
Further purification can be achieved by recrystallization or column chromatography.
Experimental Workflow
The following diagram illustrates a general workflow for the stereoselective bromination of an alkene using dioxane dibromide.
Caption: General experimental workflow for stereoselective bromination using dioxane dibromide.
Conclusion
Dioxane dibromide is a highly effective and practical reagent for the stereoselective bromination of various organic compounds. Its solid nature, coupled with its ability to deliver bromine in a controlled manner, makes it a superior choice over elemental bromine for many applications. The high degree of anti-diastereoselectivity observed in the bromination of alkenes underscores its utility in modern organic synthesis where precise control of stereochemistry is paramount. The mild and often solvent-free reaction conditions further enhance its appeal from both an economic and environmental perspective. These application notes provide a foundational guide for researchers and professionals to effectively utilize dioxane dibromide in their synthetic endeavors.
References
- 1. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dioxane Dibromide–Mediated Solvent‐Free Synthesis of Vicinal Dibromides | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Dioxane Dibromide: Application Notes and Protocols for Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dioxane dibromide as a versatile and efficient reagent in the synthesis of natural products and their analogues. Dioxane dibromide, a solid, stable complex of bromine and 1,4-dioxane, offers a safer and more convenient alternative to liquid bromine for a variety of bromination reactions. Its applications are particularly notable in the regioselective bromination of electron-rich systems, the α-bromination of ketones, and the diastereoselective dibromination of alkenes, all of which are crucial transformations in the construction of complex natural product scaffolds.
Reagent Preparation, Handling, and Safety
Dioxane dibromide is a stable, orange solid that can be easily prepared and stored.[1] However, it is a source of bromine and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Protocol for the Preparation of Dioxane Dibromide [1]
-
Materials: 1,4-Dioxane (anhydrous), Bromine, ice bath, round-bottom flask, magnetic stirrer, filtration apparatus.
-
Procedure:
-
To a round-bottom flask containing 8 mL (92 mmol) of ice-cold anhydrous 1,4-dioxane, slowly add 3 mL (58.1 mmol) of bromine dropwise with continuous stirring.
-
An orange solid will precipitate during the addition.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours.
-
Filter the resulting orange solid and wash it with a small amount of cold 1,4-dioxane.
-
Dry the solid under vacuum to yield dioxane dibromide (approximately 9.3 g, 65% yield).
-
-
Storage: The prepared dioxane dibromide can be stored in a refrigerator for several months without significant decomposition.[1]
Safety Precautions:
-
Always handle dioxane dibromide in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or fumes.
-
In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.
-
Dioxane is flammable and can form explosive peroxides. Keep away from heat and ignition sources.[2]
Application in the Synthesis of Substituted Coumarins
Dioxane dibromide has proven to be a highly effective reagent for the regioselective bromination of substituted coumarins, a class of natural products with significant biological activities.[2][3] The use of dioxane dibromide under solvent-free conditions offers several advantages, including high yields, operational simplicity, and reduced environmental impact.[2][3]
General Protocol for Solvent-Free Bromination of Coumarins[1]
-
Materials: Substituted coumarin (B35378), Dioxane dibromide, mortar and pestle (optional), reaction vial, ice-water bath, saturated sodium bicarbonate solution, water, filtration apparatus.
-
Procedure:
-
In a reaction vial, cool the neat substituted coumarin (5 mmol) to 0-5 °C in an ice-water bath.
-
Add the required stoichiometric amount of dioxane dibromide in portions while thoroughly mixing with a spatula or by gentle grinding in a mortar.
-
Allow the reaction mixture to warm to room temperature and let it stand for the specified time (see Table 1). The reaction should be carried out in a fume hood to vent the liberated hydrogen bromide gas.
-
Upon completion, add crushed ice to the reaction mixture and stir.
-
Filter the solid product, wash successively with saturated aqueous sodium bicarbonate solution and water, and then dry.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Quantitative Data: Bromination of Substituted Coumarins
The following table summarizes the results of the solvent-free bromination of various substituted coumarins with dioxane dibromide.
| Entry | Substrate | Molar Equiv. of DD | Product | Time (h) | Yield (%) |
| 1 | 7-Hydroxy-4-methylcoumarin | 1.0 | 3-Bromo-7-hydroxy-4-methylcoumarin | 0.5 | 92 |
| 2 | 7-Methoxy-4-methylcoumarin | 1.0 | 3-Bromo-7-methoxy-4-methylcoumarin | 0.5 | 90 |
| 3 | 6-Hydroxy-4-methylcoumarin | 1.0 | 3-Bromo-6-hydroxy-4-methylcoumarin | 1.0 | 88 |
| 4 | 5,7-Dihydroxy-4-methylcoumarin | 2.0 | 3,6-Dibromo-5,7-dihydroxy-4-methylcoumarin | 2.0 | 85 |
| 5 | Coumarin | 1.0 | 3-Bromocoumarin | 1.5 | 82 |
| 6 | 4-Methylcoumarin | 1.0 | 3-Bromo-4-methylcoumarin | 1.0 | 89 |
Data sourced from a study on the dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions.
Reaction Mechanism: Electrophilic Bromination of the Coumarin Ring
The bromination of the coumarin heterocyclic ring is proposed to proceed through an electrophilic addition-elimination mechanism. The dioxane dibromide complex acts as a source of electrophilic bromine.
Caption: Proposed mechanism for the bromination of the coumarin heterocyclic ring.
Application in α-Bromination of Ketones
Dioxane dibromide is a valuable reagent for the selective α-bromination of ketones, a key transformation for introducing functionality at the α-position of carbonyl compounds, which are common intermediates in natural product synthesis.
General Protocol for α-Bromination of Ketones
-
Materials: Ketone, Dioxane dibromide, Dioxane (solvent), reaction flask, magnetic stirrer, work-up reagents.
-
Procedure:
-
Dissolve the ketone in dioxane in a reaction flask.
-
Add a stoichiometric amount of dioxane dibromide to the solution at room temperature with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., sodium thiosulfate).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Reaction Mechanism: Acid-Catalyzed α-Bromination
The α-bromination of ketones in the presence of dioxane dibromide typically proceeds via an acid-catalyzed enolization mechanism. The liberated HBr from the initial reaction can act as the acid catalyst.
Caption: Acid-catalyzed mechanism for the α-bromination of a ketone.
Application in the Dibromination of Alkenes
Dioxane dibromide provides a convenient method for the anti-addition of bromine to alkenes, yielding vicinal dibromides. This stereospecific transformation is fundamental in organic synthesis for the introduction of two bromine atoms across a double bond, which can then be further functionalized.
General Protocol for the Dibromination of Alkenes
-
Materials: Alkene, Dioxane dibromide, suitable solvent (e.g., dichloromethane, dioxane), reaction flask, magnetic stirrer, work-up reagents.
-
Procedure:
-
Dissolve the alkene in a suitable solvent in a reaction flask.
-
Add a stoichiometric amount of dioxane dibromide to the solution at room temperature or below, with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and work up as described for the α-bromination of ketones.
-
Purify the product as necessary.
-
Reaction Mechanism: Anti-Addition via a Bromonium Ion
The dibromination of alkenes with dioxane dibromide proceeds through a cyclic bromonium ion intermediate, which is then attacked by the bromide ion in an Sₙ2-like fashion, resulting in the observed anti-diastereoselectivity.
Caption: Mechanism of anti-addition of bromine to an alkene via a bromonium ion.
Conclusion
Dioxane dibromide is a user-friendly and effective brominating agent with broad applicability in organic synthesis, particularly in the context of natural product chemistry. Its utility in the regioselective bromination of coumarins, the α-bromination of ketones, and the diastereoselective dibromination of alkenes makes it a valuable tool for the introduction of bromine atoms into complex molecules. The operational simplicity, especially under solvent-free conditions, and the solid nature of the reagent contribute to safer and more sustainable synthetic practices. Researchers in natural product synthesis and drug development are encouraged to consider dioxane dibromide as a reliable alternative to traditional brominating agents for these key transformations.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions [beilstein-journals.org]
The Strategic Application of Dioxane Dibromide in Medicinal Chemistry: A Mild and Selective Brominating Agent
For Immediate Release
Dioxane dibromide, a stable and easy-to-handle solid complex of 1,4-dioxane (B91453) and bromine, is emerging as a valuable reagent in medicinal chemistry. Its utility lies in its ability to act as a mild and selective brominating agent, enabling the synthesis of a wide array of biologically active heterocyclic compounds. This application note provides an overview of its uses, detailed experimental protocols, and its role in the synthesis of potent therapeutic agents.
Introduction
In the landscape of drug discovery and development, the precise functionalization of molecular scaffolds is paramount. Brominated organic compounds are key intermediates in medicinal chemistry, serving as versatile precursors for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. Dioxane dibromide offers a safer and more convenient alternative to liquid bromine, which is highly corrosive and hazardous. As a solid reagent, it allows for precise stoichiometric control and often proceeds under mild, solvent-free conditions, aligning with the principles of green chemistry[1][2].
Key Applications in the Synthesis of Bioactive Molecules
Dioxane dibromide has demonstrated its efficacy in the synthesis of several classes of medicinally important compounds.
1. Synthesis of Brominated Coumarins:
Coumarins are a class of natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including anticoagulant, anticancer, and anti-inflammatory properties. Brominated coumarins are important intermediates for the synthesis of more complex derivatives[2][3]. Dioxane dibromide has been effectively used for the regioselective bromination of various substituted coumarins under solvent-free conditions, offering high yields and purity[1][3].
2. Synthesis of Benzimidazoles:
The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with activities ranging from antiviral to antiulcer. Dioxane dibromide facilitates a mild and efficient one-pot synthesis of 2-substituted-1H-benzo[d]imidazoles through the oxidative cyclization of o-phenylenediamine (B120857) and various aldehydes[4].
3. Proposed Role in the Synthesis of Novel Bacterial Topoisomerase Inhibitors (NBTIs):
A promising class of antibacterial agents, NBTIs with a dioxane linker, have shown potent activity against multidrug-resistant bacteria, including MRSA[5][6][7][8]. While not explicitly reported in the literature, dioxane dibromide is a highly plausible reagent for the synthesis of key intermediates in the preparation of these complex molecules. For instance, it could be employed for the regioselective bromination of an activated aromatic or heteroaromatic precursor, which would then undergo nucleophilic substitution or cross-coupling to introduce the dioxane-containing side chain.
Data Presentation
The following tables summarize quantitative data from representative applications of dioxane dibromide in the synthesis of medicinally relevant compounds.
Table 1: Dioxane Dibromide in the Solvent-Free Bromination of Substituted Coumarins [9]
| Entry | Substrate | Molar Equiv. of Dioxane Dibromide | Product | Time (h) | Yield (%) |
| 1 | Unsubstituted Coumarin | 1.2 | 3,4-Dibromo-3,4-dihydrocoumarin | 0.5 | 92 |
| 2 | 7-Hydroxycoumarin | 1.2 | 3-Bromo-7-hydroxycoumarin | 2.0 | 85 |
| 3 | 7-Methoxycoumarin | 1.2 | 3-Bromo-7-methoxycoumarin | 2.0 | 88 |
| 4 | 4-Methyl-7-hydroxycoumarin | 1.2 | 3-Bromo-4-methyl-7-hydroxycoumarin | 3.0 | 84 |
Table 2: Dioxane Dibromide in the Synthesis of 2-Substituted-1H-benzo[d]imidazoles [4]
| Entry | Aldehyde | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde (B42025) | Acetonitrile (B52724) | 2.0 | 85 |
| 2 | 4-Chlorobenzaldehyde | Acetonitrile | 1.5 | 87 |
| 3 | 4-Nitrobenzaldehyde | Acetonitrile | 2.5 | 82 |
| 4 | 4-Methoxybenzaldehyde | Acetonitrile | 2.0 | 90 |
Experimental Protocols
Protocol 1: General Procedure for the Preparation of Dioxane Dibromide
This protocol is adapted from the literature[4].
-
To ice-cold 1,4-dioxane, slowly add an equimolar amount of bromine under constant stirring.
-
An orange solid will precipitate.
-
Continue stirring for a designated period.
-
Filter the solid product.
-
Wash the solid with a small amount of cold 1,4-dioxane.
-
Dry the product under vacuum to yield dioxane dibromide.
Protocol 2: Solvent-Free Bromination of 7-Hydroxycoumarin using Dioxane Dibromide
This protocol is based on a general procedure for the bromination of substituted coumarins[9].
-
In a mortar, place 7-hydroxycoumarin (1.62 g, 10 mmol).
-
Add dioxane dibromide (3.0 g, 12 mmol, 1.2 equivalents) portion-wise.
-
Grind the mixture gently with a pestle at room temperature for 2 hours.
-
The reaction mixture will turn into a paste.
-
After the reaction is complete (monitored by TLC), add crushed ice to the mixture.
-
Filter the solid product.
-
Wash the solid with cold water and then with a saturated sodium bicarbonate solution.
-
Dry the solid to obtain 3-bromo-7-hydroxycoumarin.
Protocol 3: Synthesis of 2-Phenyl-1H-benzo[d]imidazole using Dioxane Dibromide
This protocol is based on a general procedure for the synthesis of benzimidazoles[4].
-
In a round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in acetonitrile (20 mL).
-
Add dioxane dibromide (2.48 g, 10 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with water, and dry to yield 2-phenyl-1H-benzo[d]imidazole.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of Novel Bacterial Topoisomerase Inhibitors (NBTIs) and a general experimental workflow for the synthesis of bioactive compounds using dioxane dibromide.
Caption: Mechanism of action of Novel Bacterial Topoisomerase Inhibitors (NBTIs).
Caption: General experimental workflow for bromination using dioxane dibromide.
Conclusion
Dioxane dibromide is a versatile and user-friendly reagent for the synthesis of brominated intermediates in medicinal chemistry. Its application in the preparation of bioactive coumarins and benzimidazoles, coupled with its potential role in the synthesis of next-generation antibiotics like NBTIs, underscores its importance. The mild reaction conditions and operational simplicity make it an attractive choice for researchers in drug discovery and development, contributing to the efficient construction of novel therapeutic agents.
References
- 1. BJOC - Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions [beilstein-journals.org]
- 2. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Synthesis and anti-staphylococcal activity of novel bacterial topoisomerase inhibitors with a 5-amino-1,3-dioxane linker moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3-Dioxane-Linked Novel Bacterial Topoisomerase Inhibitors: Expanding Structural Diversity and the Antibacterial Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Dioxane Dibromide for the Synthesis of Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-substituted-1H-benzo[d]imidazoles utilizing dioxane dibromide as an efficient and user-friendly reagent. Benzimidazoles are a critical scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This method describes an oxidative cyclization of o-phenylenediamine (B120857) with various aldehydes at room temperature, offering a mild and convenient alternative to traditional synthetic routes that often require high temperatures, hazardous reagents, or complex catalysts.[1] The procedure is straightforward, with a simple work-up, making it an attractive methodology for drug discovery and development.
Introduction
The benzimidazole (B57391) ring system is a prominent heterocyclic motif found in a wide array of biologically active compounds with diverse therapeutic applications, including antiviral, antiulcer, antihypertensive, and anticancer agents.[1] Consequently, the development of efficient and practical synthetic routes to benzimidazoles is of significant interest to the medicinal chemistry community. While numerous methods exist for benzimidazole synthesis, many suffer from drawbacks such as harsh reaction conditions, low yields, the use of toxic reagents, and laborious purification procedures.[1]
The use of dioxane dibromide presents a mild and effective approach for the synthesis of 2-substituted benzimidazoles.[1] Dioxane dibromide is a solid, inexpensive, and easy-to-handle reagent that serves as a convenient source of bromine, avoiding the hazards associated with handling liquid bromine.[1] This application note details the synthesis of a series of 2-substituted-1H-benzo[d]imidazoles via the oxidative cyclization of o-phenylenediamine and various aldehydes using dioxane dibromide.
Reaction Principle
The synthesis proceeds via an oxidative cyclization reaction. O-phenylenediamine reacts with an aldehyde to form a Schiff base intermediate. Dioxane dibromide then acts as an oxidizing agent to facilitate the cyclization and aromatization to the final benzimidazole product.
Experimental Protocols
Preparation of Dioxane Dibromide
Dioxane dibromide can be prepared by the dropwise addition of bromine to ice-cold 1,4-dioxane (B91453) with stirring.[1][2] An orange solid precipitates, which is then filtered and washed with 1,4-dioxane to yield the pure product.[1][2] The solid reagent is reported to be stable for several months when stored in a refrigerator below 0 °C.[2]
General Procedure for the Synthesis of 2-Substituted-1H-Benzo[d]imidazoles
To a solution of o-phenylenediamine (1 mmol) and a substituted aldehyde (1 mmol) in a suitable solvent, dioxane dibromide (1 mmol) is added. The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the desired product.
A study optimizing the reaction conditions found that using a 1:1:1 molar ratio of o-phenylenediamine, p-chlorobenzaldehyde, and dioxane dibromide in methanol (B129727) at room temperature for 3 hours gave the best results.[1]
Data Presentation
The following table summarizes the results for the synthesis of various 2-substituted-1H-benzo[d]imidazoles using dioxane dibromide.
| Entry | Aldehyde | Product | Time (h) | Yield (%) | m.p. (°C) |
| 1 | p-chlorobenzaldehyde | 2-(4-chlorophenyl)-1H-benzo[d]imidazole | 3 | 92 | 292-294 |
| 2 | Benzaldehyde | 2-phenyl-1H-benzo[d]imidazole | 3 | 90 | 290-292 |
| 3 | p-methylbenzaldehyde | 2-(p-tolyl)-1H-benzo[d]imidazole | 3.5 | 88 | 270-272 |
| 4 | p-methoxybenzaldehyde | 2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 3.5 | 85 | 225-227 |
| 5 | p-nitrobenzaldehyde | 2-(4-nitrophenyl)-1H-benzo[d]imidazole | 2.5 | 95 | 310-312 |
| 6 | 2-furaldehyde | 2-(furan-2-yl)-1H-benzo[d]imidazole | 4 | 82 | 285-287 |
| 7 | Cinnamaldehyde | 2-styryl-1H-benzo[d]imidazole | 4 | 80 | 190-192 |
| 8 | Cyclohexanecarbaldehyde | 2-cyclohexyl-1H-benzo[d]imidazole | 4.5 | 75 | 281-284 |
Visualizations
Reaction Scheme
Caption: General reaction scheme for the synthesis of 2-substituted-1H-benzo[d]imidazoles.
Experimental Workflow
Caption: Experimental workflow for the synthesis of benzimidazoles using dioxane dibromide.
Conclusion
The use of dioxane dibromide for the synthesis of 2-substituted-1H-benzo[d]imidazoles offers a mild, efficient, and convenient methodology.[1] This approach avoids the use of harsh reagents and high temperatures, making it a valuable tool for medicinal chemists and researchers in drug development. The simple experimental procedure and high yields across a range of aldehydes underscore the utility of this method for the preparation of diverse benzimidazole libraries.
References
Application Notes and Protocols for Bromination with Dioxane Dibromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioxane dibromide (DD) is a stable, orange solid complex of 1,4-dioxane (B91453) and bromine, serving as a convenient and safer alternative to handling hazardous liquid bromine for electrophilic bromination reactions.[1] Its solid nature allows for stoichiometric amounts to be easily weighed and used, minimizing waste and the evolution of hazardous bromine vapor.[1][2] This reagent has proven effective for the regioselective bromination of a variety of organic compounds, including activated aromatics, coumarins, alkenes, and ketones.[1][3][4] A particularly noteworthy feature is its efficacy under solvent-free conditions, which simplifies experimental procedures, reduces the use of toxic organic solvents, and often leads to cleaner reactions with easier work-up.[1][3][5]
The Br-Br bond in the dioxane dibromide complex is slightly elongated and polarized compared to molecular bromine, enhancing its electrophilicity.[1][2] This property, combined with its ease of handling, makes it a valuable tool in synthetic chemistry for the preparation of brominated intermediates essential for pharmaceutical and agricultural applications.[1][2]
Safety and Handling
Dioxane dibromide and its precursors require careful handling in a well-ventilated fume hood. Always consult the latest Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves, and splash-proof safety goggles.[6]
-
Handling Dioxane Dibromide: Dioxane dibromide is a corrosive solid that can cause severe skin burns and eye damage. It is also harmful if swallowed and toxic if inhaled.[6] Avoid creating dust. Use only non-sparking tools and handle in a closed system or with appropriate exhaust ventilation.[6]
-
Handling Precursors:
-
Bromine: A highly corrosive, toxic, and volatile liquid. Handle with extreme care in a fume hood.
-
1,4-Dioxane: A flammable liquid and potential carcinogen that can form explosive peroxides upon storage.[7] Test for peroxides before use.
-
-
Reaction Hazards: The bromination reaction liberates hydrogen bromide (HBr) gas, which is corrosive and toxic. The entire operation must be performed in an efficient fume cupboard.[5]
-
Storage: Store dioxane dibromide in a tightly sealed container in a refrigerator below 0 °C.[5] It is reported to be stable for several months under these conditions.[2][5]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Experimental Protocols
Protocol 1: Preparation of Dioxane Dibromide Reagent
This protocol is adapted from the procedure reported by Chaudhuri et al.[5]
Materials:
-
1,4-Dioxane (freshly distilled over sodium if peroxides are present)
-
Bromine
-
Ice bath
-
Stir plate and magnetic stir bar
-
Erlenmeyer flask or beaker
-
Buchner funnel and filter paper
-
Vacuum desiccator
Procedure:
-
Place 8 mL (8.1 g, 92 mmol) of 1,4-dioxane in a flask and cool it in an ice bath with continuous stirring.
-
Slowly add 3 mL (9.3 g, 58.1 mmol) of bromine dropwise to the cold, stirring dioxane. An orange solid will precipitate during the addition.
-
After the complete addition of bromine, remove the ice bath and continue stirring the mixture at room temperature for an additional 2 hours.
-
Filter the resulting orange solid using a Buchner funnel.
-
Wash the solid product with a small amount of cold dioxane to remove any unreacted starting material.
-
Dry the product in a vacuum desiccator under reduced pressure. The typical yield is around 65%.[5]
-
Store the prepared dioxane dibromide in a tightly sealed container in a refrigerator (below 0 °C) for future use.[5]
Protocol 2: General Procedure for Solvent-Free Bromination
This general protocol is effective for various substrates, including coumarins and other activated aromatic compounds.[4][5]
Materials:
-
Substrate (e.g., substituted coumarin, phenol)
-
Dioxane dibromide (prepared as in Protocol 1)
-
Open vessel (e.g., round-bottom flask or beaker)
-
Spatula or glass rod for mixing
-
Calcium chloride (CaCl₂) drying tube
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
Procedure:
-
Place the substrate (e.g., 5 mmol) in an open vessel and cool it to 0-5 °C using an ice-water bath.
-
Add the required stoichiometric amount of dioxane dibromide in portions to the cooled substrate.[5]
-
Thoroughly mix the solids with a spatula or glass rod. Fit the vessel with a CaCl₂ drying tube to protect the reaction from atmospheric moisture.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the mixture stand for the required time (this can range from 30 minutes to several hours, depending on the substrate).[2] The reaction should be carried out in a fume hood to safely vent the liberated HBr gas.[5]
-
Upon completion, quench the reaction by adding crushed ice to the mixture and stirring well.
-
Filter the solid product that precipitates.
-
Wash the collected solid successively with saturated aqueous sodium bicarbonate solution (to neutralize any remaining HBr) and then with water.[5]
-
Dry the solid to obtain the crude product, which is often in a nearly pure form.[5]
-
If necessary, further purify the product by column chromatography (e.g., on silica (B1680970) gel or alumina) followed by crystallization.[5]
Quantitative Data Summary
The following table summarizes the results for the solvent-free bromination of various substituted coumarins using dioxane dibromide, demonstrating the reagent's efficiency and selectivity.
| Entry | Substrate | Molar Equiv. of DD | Time (h) | Product | Yield (%) |
| 1 | Unsubstituted Coumarin | 1.2 | 0.5 | trans-3,4-Dibromo-3,4-dihydrocoumarin | 76 |
| 2 | 7-Hydroxy-4-methylcoumarin | 1.0 | 2.0 | 3-Bromo-7-hydroxy-4-methylcoumarin | 85 |
| 3 | 7-Hydroxy-4-methylcoumarin | 2.0 | 4.0 | 3,8-Dibromo-7-hydroxy-4-methylcoumarin | 72 |
| 4 | 7-Methoxy-4-methylcoumarin | 1.2 | 3.0 | 3-Bromo-7-methoxy-4-methylcoumarin | 79 |
| 5 | 4,6-Dimethylcoumarin | 1.0 | 2.0 | 3-Bromo-4,6-dimethylcoumarin | 83 |
| 6 | 4,7-Dimethylcoumarin | 1.2 | 3.0 | 3-Bromo-4,7-dimethylcoumarin | 84 |
Data adapted from Chaudhuri et al., Beilstein J. Org. Chem. 2012, 8, 323–329.[2]
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the preparation of dioxane dibromide and its subsequent use in a solvent-free bromination reaction.
Caption: Workflow for Dioxane Dibromide preparation and use in bromination.
Proposed Reaction Mechanism
This diagram illustrates the proposed mechanism for the electrophilic addition of dioxane dibromide across an alkene double bond, proceeding through a cyclic bromonium ion intermediate.
Caption: Mechanism of alkene bromination via a cyclic bromonium ion.
References
- 1. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. fishersci.com [fishersci.com]
- 7. pentachemicals.eu [pentachemicals.eu]
Application Notes and Protocols: Dioxane Dibromide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dioxane Dibromide as a Brominating Agent
The addition of bromine across carbon-carbon double and triple bonds is a fundamental transformation in organic synthesis, yielding vicinal dibromides that are key precursors for a variety of subsequent reactions, including carbon-carbon bond formations.[1] While molecular bromine (Br₂) is the classic reagent for this purpose, its volatile, corrosive, and highly toxic nature presents significant handling and safety challenges.[1]
1,4-Dioxane (B91453) dibromide (DD) emerges as a superior alternative. It is a stable, orange-colored solid complex of dioxane and bromine, which is easier and safer to handle than liquid bromine.[2][3] The complex acts as an efficient source of electrophilic bromine. The Br-Br bond in the complex is slightly elongated (0.231 nm vs. 0.228 nm in Br₂), making the bromine molecule polarized and enhancing its electrophilicity.[2][3] Dioxane dibromide has been successfully employed for various transformations, including the α-bromination of ketones and the regioselective bromination of aromatic compounds.[2]
These notes provide detailed protocols for the preparation of dioxane dibromide and its application in the electrophilic bromination of alkenes and alkynes, particularly highlighting an efficient and operationally simple solvent-free methodology.[1][2]
Safety and Handling Precautions
2.1 Reagent-Specific Hazards
-
1,4-Dioxane Dibromide: This is a corrosive solid. Avoid contact with skin, eyes, and clothing. Handle in a well-ventilated area or chemical fume hood.
-
Bromine: Highly toxic, volatile, and corrosive. Causes severe burns upon contact. Inhalation can be fatal. All handling must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, splash goggles, and a face shield.
-
1,4-Dioxane: A flammable liquid and potential carcinogen. It can form explosive peroxides upon storage, especially if exposed to air and light. Use only peroxide-free dioxane (test with peroxide strips before use).
2.2 Required Personal Protective Equipment (PPE)
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Chemical splash goggles and a face shield.
-
Laboratory coat.
2.3 Engineering Controls
-
All procedures involving bromine and dioxane dibromide must be conducted inside a certified chemical fume hood to prevent inhalation of fumes and vapors.[4]
-
Use spark-proof equipment and take precautions against static discharge when handling dioxane.
2.4 Waste Disposal
-
Dispose of all chemical waste, including unused reagents and reaction residues, according to institutional and local environmental regulations. Do not flush into the sewer system.
Protocols
Protocol 1: Preparation of 1,4-Dioxane Dibromide (DD)
This protocol is adapted from the procedure reported by Chaudhuri et al.[4]
Materials:
-
Bromine (Br₂)
-
1,4-Dioxane (ice-cold)
-
Round-bottom flask
-
Stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Desiccator
Procedure:
-
Place 8 mL of ice-cold 1,4-dioxane into a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath.
-
Slowly add 3 mL (9.3 g, 58.1 mmol) of bromine dropwise to the cold, stirring dioxane via a dropping funnel.[4]
-
An orange-colored solid will precipitate during the addition.[4]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.[4]
-
Filter the resulting orange solid using a Büchner funnel.
-
Wash the solid product with a small amount of cold dioxane to remove any unreacted bromine.
-
Dry the product in a desiccator under reduced pressure. A typical yield is around 65%.[4]
-
Store the solid dioxane dibromide in a tightly sealed container in a refrigerator (below 0 °C) for long-term stability.[4]
Application: Electrophilic Bromination of Alkenes
Dioxane dibromide is highly effective for the bromination of alkenes, providing vicinal dibromides. The reaction proceeds with high diastereoselectivity, typically favoring anti-addition.[2] This stereochemical outcome is rationalized by the formation of a cyclic bromonium ion intermediate.[2][3]
Reaction Mechanism
The reaction involves an initial electrophilic attack by the polarized bromine from the DD complex on the alkene's π-bond, forming a three-membered cyclic bromonium ion. The bromide ion then attacks one of the carbons of the ring from the opposite face (backside attack), leading to the overall anti-addition of bromine across the double bond.[2]
References
- 1. [PDF] Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions | Semantic Scholar [semanticscholar.org]
- 2. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions [beilstein-journals.org]
- 4. beilstein-journals.org [beilstein-journals.org]
Application Notes and Protocols: Dioxane Dibromide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preparation, stability, and primary applications of dioxane dibromide as a solid brominating agent in organic synthesis. While not a reagent for the direct installation or removal of protecting groups, its high selectivity and mild reaction conditions make it a valuable tool in synthetic pathways that incorporate various protected functional groups.
Introduction to Dioxane Dibromide
Dioxane dibromide (DD) is a stable, orange-colored solid complex of 1,4-dioxane (B91453) and bromine.[1] It serves as a convenient and safer alternative to liquid bromine for a variety of electrophilic bromination reactions.[2] The solid nature of dioxane dibromide allows for stoichiometric amounts to be easily weighed and handled, minimizing the hazards associated with volatile and highly corrosive bromine vapor.[3] The complex is believed to feature a slightly elongated and polarized Br-Br bond, enhancing the electrophilicity of the bromine.[1]
Key Advantages:
-
Solid and Stable: Can be stored for several months in a refrigerator.[1]
-
Ease of Handling: Allows for precise stoichiometric control, avoiding excess reagent.[3]
-
Reduced Hazards: Minimizes the release of hazardous bromine vapor.[3]
-
High Selectivity: Demonstrates excellent chemo- and regioselectivity in various bromination reactions.[4]
-
Solvent-Free Conditions: Many reactions can be performed neat, aligning with green chemistry principles.[2]
Preparation and Stability
Dioxane dibromide is readily prepared by the dropwise addition of bromine to ice-cold 1,4-dioxane. An orange solid precipitates, which can be filtered, washed, and dried under reduced pressure.[1]
Stability: The reagent is stable for at least three to four months when stored in a refrigerator.[3] It is, however, hygroscopic and should be protected from moisture.[5]
Experimental Protocol: Preparation of Dioxane Dibromide [1]
-
To 8 mL (92 mmol) of 1,4-dioxane, cooled in an ice bath, add 3 mL (58.1 mmol) of bromine dropwise with stirring.
-
An orange-colored solid will form during the addition.
-
After the complete addition of bromine, allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
Filter the orange product and wash it with a small amount of cold dioxane.
-
Dry the solid in a desiccator under reduced pressure.
-
Store the final product (yield ~65%) in a refrigerator at a temperature below 0 °C.
Applications in Selective Bromination
The primary application of dioxane dibromide is in the electrophilic bromination of various organic substrates, including coumarins, alkenes, and activated aromatic compounds. Its utility in the context of protecting group chemistry lies in its ability to selectively brominate certain functional groups while leaving others, which may be protected, intact.
Dioxane dibromide is highly effective for the regioselective bromination of substituted coumarins under solvent-free conditions.[2] The outcome of the reaction is dependent on the electronic nature and position of the substituents on the coumarin (B35378) ring system.[1]
-
Vinylic Bromination: Electron-donating groups on the carbocyclic ring can activate the heterocyclic ring towards selective vinylic substitution at the C3 position.[6]
-
Aromatic Electrophilic Substitution: In cases with strong electron-donating groups like an amino group at C6, bromination may occur on the carbocyclic ring, leaving the C3-C4 double bond intact.[1]
-
Control of Bromination: The extent of bromination can be controlled by the stoichiometry of the dioxane dibromide used.[6]
Table 1: Dioxane Dibromide-Mediated Solvent-Free Bromination of Substituted Coumarins [6]
| Entry | Substrate | Molar Equiv. of DD | Product | Time (h) | Yield (%) |
| 1 | Coumarin | 1.2 | 3,4-Dibromo-3,4-dihydrocoumarin | 0.5 | 76 |
| 2 | 7-Hydroxycoumarin | 1.0 | 3-Bromo-7-hydroxycoumarin | 2.0 | 79 |
| 3 | 7-Hydroxycoumarin | >2.0 | 3,8-Dibromo-7-hydroxycoumarin | 4.0 | 72 |
| 4 | 4-Methyl-7-hydroxycoumarin | 1.0 | 3-Bromo-4-methyl-7-hydroxycoumarin | 2.0 | 83 |
| 5 | 7-(Allyloxy)coumarin | 1.0 | 7-(2,3-Dibromopropoxy)coumarin | 0.5 | 83 |
Experimental Protocol: General Procedure for Solvent-Free Bromination of Coumarins [7]
-
In an open vessel fitted with a CaCl2 drying tube, cool the neat coumarin substrate (5 mmol) to 0-5 °C using an ice-water bath.
-
Add the required stoichiometric amount of dioxane dibromide in portions and mix thoroughly with a glass rod.
-
Allow the mixture to warm to ambient temperature and let it stand for the time specified for the particular substrate. This should be performed in a fume hood to vent the liberated hydrogen bromide.
-
After the reaction is complete, add crushed ice to the reaction mixture and stir well.
-
Filter the solid product and wash it successively with saturated aqueous sodium bicarbonate solution and water.
-
Dry the product to obtain a nearly pure compound, which can be further purified by column chromatography or crystallization.
Dioxane dibromide can be used for the highly stereoselective anti-addition of bromine across olefinic linkages to yield vicinal dibromides.[2] This reaction often proceeds in high yield and purity under solvent-free conditions.
Logical Workflow for Alkene Bromination
Caption: Workflow for the bromination of alkenes using dioxane dibromide.
Dioxane Dibromide in the Context of Protecting Group Chemistry
While dioxane dibromide is not directly employed for the formation or cleavage of protecting groups, its chemoselectivity is a crucial consideration in synthetic routes involving protected molecules. The mild, often neutral or slightly acidic (due to liberated HBr) conditions of dioxane dibromide reactions allow for the tolerance of many common protecting groups.
Compatibility with Protecting Groups:
-
Ethers (e.g., Benzyl, PMB): Generally stable, although strongly acidic conditions from HBr evolution could potentially lead to cleavage of very acid-labile ethers.
-
Esters: Typically stable under the reaction conditions.
-
Silyl Ethers (e.g., TBS, TIPS): These are acid-sensitive and may be cleaved by the HBr generated during the reaction. The compatibility would need to be evaluated on a case-by-case basis.
-
Acetals and Ketals: Also acid-labile and could be deprotected by the in situ generated HBr.
The solvent-free nature of many dioxane dibromide reactions can be advantageous as it may minimize the protic environment that could facilitate the cleavage of acid-sensitive protecting groups.
Proposed Mechanism of Electrophilic Attack
Caption: Generalized mechanism of bromination by dioxane dibromide.
Safety and Handling
-
Dioxane dibromide is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
-
All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of any liberated hydrogen bromide gas.[7]
-
The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, away from sources of ignition.[5]
-
It is incompatible with strong oxidizing agents and strong acids.[5]
Conclusion
Dioxane dibromide is a versatile and user-friendly solid brominating agent that offers significant advantages in terms of safety, handling, and selectivity over traditional brominating agents. While its role is not in the direct manipulation of protecting groups, its application in the selective bromination of complex molecules makes it a valuable reagent for synthetic chemists. The solvent-free reaction conditions and high yields achievable with this reagent contribute to more efficient and environmentally benign synthetic processes.[6]
References
- 1. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylene Acetal Formation from 1,2- and 1,3-Diols Using an O,S-Acetal, 1,3-Dibromo-5,5-dimethylhydantoin, and BHT [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-journals.org [beilstein-journals.org]
Dioxane Dibromide: A Versatile Reagent for the Synthesis of α-Bromo Ketones
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-bromo ketones are pivotal intermediates in organic synthesis, serving as precursors to a wide array of pharmaceuticals and complex molecules. The selective introduction of a bromine atom at the α-position of a ketone is a fundamental transformation, and various brominating agents have been developed for this purpose. Among these, dioxane dibromide has emerged as a convenient and effective reagent. It is a stable, solid complex of 1,4-dioxane (B91453) and bromine, which offers advantages in handling and reactivity compared to liquid bromine. This document provides detailed application notes and protocols for the use of dioxane dibromide in the synthesis of α-bromo ketones, tailored for professionals in research and drug development.
Dioxane dibromide has been successfully employed for the selective α-bromination of substituted acetophenones using dioxane as a solvent at room temperature.[1][2] It has also been utilized for the synthesis of α-bromo and α,α-dibromoalkanones under solvent-free conditions, sometimes with microwave irradiation.[2] The reagent's efficacy stems from the nature of the dioxane-bromine complex, where the Br-Br bond is slightly elongated and polarized, enhancing the electrophilicity of the bromine.[2]
Reaction Mechanism and Specificity
The α-bromination of ketones using dioxane dibromide generally proceeds via an acid-catalyzed enolization mechanism. The hydrogen bromide, generated in situ or added as a catalyst, protonates the carbonyl oxygen, facilitating the formation of the enol tautomer. The electron-rich enol then attacks the electrophilic bromine of the dioxane dibromide complex to yield the α-bromo ketone and regenerate the catalyst.
The use of dioxane dibromide can offer improved selectivity compared to molecular bromine, particularly in complex molecules with multiple potential bromination sites. The solid nature of the reagent also allows for more precise stoichiometric control, minimizing over-bromination and side reactions.
Experimental Protocols
Protocol 1: Preparation of Dioxane Dibromide
This protocol describes the synthesis of the dioxane dibromide complex.[3]
Materials:
-
1,4-Dioxane (ice-cold)
-
Bromine
Procedure:
-
To 8 mL (92 mmol) of ice-cold 1,4-dioxane in a flask equipped with a magnetic stirrer, slowly add 3 mL (58.1 mmol) of bromine dropwise with continuous stirring.
-
An orange solid will precipitate during the addition.
-
After the complete addition of bromine, allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
Filter the orange product and wash it with a small amount of cold dioxane.
-
Dry the solid in a desiccator under reduced pressure.
-
The resulting dioxane dibromide (yield: ~65%) is an orange solid and should be stored in a refrigerator at temperatures below 0 °C for long-term stability.[3]
Safety Precautions: Bromine is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Protocol 2: General Procedure for α-Bromination of Ketones (Solvent-Free)
This protocol is adapted from the solvent-free bromination of coumarins and can be applied to various ketone substrates.[3]
Materials:
-
Ketone substrate
-
Dioxane dibromide
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Water
Procedure:
-
In an open vessel fitted with a CaCl2 drying tube, cool the neat ketone substrate (5 mmol) to 0-5 °C using an ice-water bath.
-
Add the required stoichiometric amount of dioxane dibromide in portions to the cooled substrate and mix thoroughly with a glass rod.
-
Allow the reaction mixture to warm to ambient temperature and let it stand for the required time (monitoring by TLC is recommended). This operation should be carried out in a fume hood to vent the liberated hydrogen bromide gas.[3]
-
Upon completion of the reaction, add crushed ice to the reaction mixture and stir well.
-
Filter the solid product and wash it successively with saturated aqueous sodium bicarbonate solution and water.[3]
-
Dry the solid to obtain the crude α-bromo ketone, which can be further purified by column chromatography or recrystallization if necessary.
Protocol 3: α-Bromination of Acetophenones in Dioxane
This protocol is specifically for the selective α-bromination of acetophenone (B1666503) derivatives.[1][2]
Materials:
-
Substituted acetophenone
-
Dioxane dibromide
-
1,4-Dioxane (solvent)
Procedure:
-
Dissolve the substituted acetophenone in 1,4-dioxane at room temperature.
-
Add a stoichiometric amount of dioxane dibromide to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, the reaction mixture can be worked up by pouring it into water and extracting the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the α-bromination of various ketones using different brominating agents, including examples that can be adapted for dioxane dibromide.
| Ketone Substrate | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone | HBr/Bromine | 1,4-Dioxane | RT | - | 99 | [1] |
| Substituted Coumarins | Dioxane Dibromide | Solvent-free | RT | 0.5 - 4 | 72 - 84 | [2][4] |
Visualizing the Synthesis
Reaction Mechanism
The following diagram illustrates the acid-catalyzed α-bromination of a ketone using dioxane dibromide.
Caption: Acid-catalyzed α-bromination of a ketone.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis of α-bromo ketones using dioxane dibromide.
Caption: General workflow for α-bromo ketone synthesis.
Conclusion
Dioxane dibromide serves as a practical and efficient alternative to liquid bromine for the α-bromination of ketones. Its solid nature simplifies handling and allows for precise control over stoichiometry, often leading to higher selectivity and yields. The protocols provided herein offer a solid foundation for researchers and drug development professionals to utilize this versatile reagent in their synthetic endeavors. The mild reaction conditions and straightforward work-up procedures make it an attractive option for the synthesis of valuable α-bromo ketone intermediates.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Dioxane Dibromide Bromination
Welcome to the technical support center for dioxane dibromide bromination. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate challenges encountered during electrophilic bromination reactions using dioxane dibromide.
Frequently Asked Questions (FAQs)
Q1: What is dioxane dibromide and why is it used as a brominating agent?
A1: Dioxane dibromide is a solid, orange complex formed between 1,4-dioxane (B91453) and bromine.[1] It serves as a convenient and safer alternative to handling liquid bromine, which is highly corrosive and volatile.[2] Dioxane dibromide is a mild and selective electrophilic brominating agent, often used for the bromination of activated aromatic compounds, coumarins, ketones, and alkenes.[1][3] Its solid nature allows for easier handling and stoichiometric control of the reaction.[4]
Q2: How do I prepare and store dioxane dibromide?
A2: Dioxane dibromide can be prepared by the dropwise addition of bromine to ice-cold 1,4-dioxane with stirring, which results in the precipitation of the orange solid complex.[5] It is crucial to use dry dioxane, as the reagent is hygroscopic.[6] The prepared solid should be filtered, washed with cold dioxane, and dried under reduced pressure.[5] For long-term use, it is recommended to store dioxane dibromide in a refrigerator below 0 °C, where it can be stable for several months.[5]
Q3: What are the main advantages of using dioxane dibromide over other brominating agents like N-bromosuccinimide (NBS)?
A3: Dioxane dibromide offers several advantages, including:
-
Ease of Handling: As a solid, it is easier and safer to weigh and dispense compared to liquid bromine.[4]
-
Stoichiometric Control: The amount of brominating agent can be precisely controlled, which is crucial for achieving selective mono- or di-bromination.[7][8]
-
Solvent-Free Reactions: Many reactions with dioxane dibromide can be performed under solvent-free conditions, reducing the use of hazardous organic solvents.[1][3]
-
High Selectivity: It often provides high regioselectivity, particularly for activated aromatic systems.[7]
While NBS is also a versatile solid brominating agent, dioxane dibromide can be particularly effective in solvent-free systems and for specific substrates where its reactivity profile is advantageous.[3][9]
Q4: How can I monitor the progress of my bromination reaction?
A4: The progress of the reaction can be monitored by several techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to track the consumption of the starting material and the formation of the product(s).
-
Disappearance of Color: Dioxane dibromide is a colored complex. The disappearance of its characteristic orange color can indicate the consumption of the reagent.
-
Gas Evolution: The reaction often liberates hydrogen bromide (HBr) gas, which can be observed.[5] All reactions should be conducted in a well-ventilated fume hood.[5]
Troubleshooting Guide
Issue 1: Incomplete or Slow Reaction
Q: My reaction is not proceeding to completion, and I observe a significant amount of starting material even after an extended period. What could be the cause?
A: An incomplete or sluggish reaction can be attributed to several factors. The following troubleshooting workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for incomplete bromination reactions.
Issue 2: Formation of Multiple Products (Over-bromination)
Q: My reaction is yielding a mixture of mono-, di-, and poly-brominated products instead of the desired single product. How can I improve selectivity?
A: The formation of multiple brominated products is a common issue, especially with highly activated substrates like phenols and anilines.[2][10] Controlling the reaction stoichiometry and conditions is key to achieving selectivity.
| Parameter | Recommendation for Improving Selectivity | Rationale |
| Stoichiometry | Use a precise, often stoichiometric or slightly less than stoichiometric, amount of dioxane dibromide.[7][8] | Dioxane dibromide's solid form allows for accurate weighing, enabling precise control over the equivalents of bromine introduced to the reaction. This minimizes the availability of excess brominating agent that can lead to further substitution. |
| Temperature | Conduct the reaction at a lower temperature (e.g., 0-5 °C), at least during the initial addition of the reagent.[5] | Lowering the temperature reduces the reaction rate, allowing for better control over the exothermic bromination process and minimizing over-reactivity that leads to multiple substitutions. |
| Reagent Addition | Add the dioxane dibromide portion-wise to the substrate.[5] | Gradual addition maintains a low concentration of the brominating agent in the reaction mixture at any given time, favoring the formation of the mono-substituted product. |
| Solvent | For highly reactive substrates, consider using a non-polar solvent. | While many reactions are successful under solvent-free conditions, a non-polar solvent can sometimes temper the reactivity and improve selectivity.[1] |
Issue 3: Poor Regioselectivity
Q: The bromine is not substituting at the desired position on my aromatic ring. How can I control the regioselectivity?
A: Regioselectivity in electrophilic aromatic substitution is primarily governed by the electronic and steric effects of the substituents already present on the ring. The outcome of dioxane dibromide bromination is critically dependent on the electronic nature and location of these substituents.[1]
-
Activating Groups: Electron-donating groups (e.g., -OH, -OR, -NH2, -alkyl) direct bromination to the ortho and para positions. The specific ratio is influenced by sterics.
-
Deactivating Groups: Electron-withdrawing groups (e.g., -NO2, -CN, -C=O) direct bromination to the meta position and generally slow down the reaction. Substrates with strong electron-withdrawing groups may not react at all.[3]
-
Substrate-Specific Behavior: In some cases, the inherent reactivity of different parts of a molecule can dictate the site of bromination. For example, in certain coumarins, vinylic bromination or addition across a double bond can occur in preference to aromatic substitution, depending on the substitution pattern.[1][8]
If you are observing an undesired regioisomer, carefully re-evaluate the directing effects of your substituents. In some instances, using a protecting group strategy to temporarily modify a functional group can alter the directing effects and lead to the desired isomer.
Issue 4: Difficult Work-up and Purification
Q: I am having trouble isolating my pure product after the reaction. What is the recommended work-up procedure?
A: A general work-up procedure for dioxane dibromide bromination is as follows:
Caption: General work-up and purification workflow.
Troubleshooting Purification:
-
Persistent Color: If the product remains colored, it may be due to residual bromine. Washing with a dilute solution of sodium thiosulfate (B1220275) during the work-up can help remove this.[10]
-
Emulsion during Extraction: If an emulsion forms during the aqueous wash, adding brine can help to break it.
-
Co-eluting Impurities: If the product is difficult to separate from byproducts by column chromatography, consider changing the eluent system or using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).[5] Recrystallization from a suitable solvent system is often an effective final purification step.
Experimental Protocols
Protocol 1: Preparation of Dioxane Dibromide
This protocol is adapted from the literature.[5]
-
Place 8 mL of 1,4-dioxane in a flask and cool it in an ice-water bath.
-
With continuous stirring, add 3 mL of bromine dropwise to the cold dioxane. An orange solid will precipitate.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours.
-
Filter the orange solid product and wash it with a small amount of cold dioxane.
-
Dry the product in a desiccator under reduced pressure.
-
Store the dioxane dibromide in a tightly sealed container in a refrigerator (below 0 °C).
Protocol 2: General Procedure for Solvent-Free Bromination of Aromatic Compounds
This is a general procedure adapted from published methods.[5]
-
In a flask equipped with a calcium chloride drying tube, place 5 mmol of the neat substrate.
-
Cool the flask in an ice-water bath (0-5 °C).
-
Add the required stoichiometric amount of dioxane dibromide in portions while thoroughly mixing with a glass rod.
-
Allow the reaction mixture to warm to room temperature and let it stand for the required time (this can range from minutes to several hours and should be determined by TLC monitoring). Note: This should be performed in a fume hood to vent the liberated HBr gas.[5]
-
Upon completion of the reaction, add crushed ice to the mixture and stir well.
-
If the product is a solid, filter it, wash successively with saturated aqueous sodium bicarbonate solution and water, and then dry.[5]
-
If the product is a liquid or oil, extract it with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.[5]
Quantitative Data
The following table summarizes the reaction conditions and yields for the solvent-free bromination of various substituted coumarins with dioxane dibromide, demonstrating the impact of stoichiometry and substrate electronics on the reaction outcome.
Table 1: Solvent-Free Reactions of Substituted Coumarins with Dioxane Dibromide [1][4]
| Entry | Substrate | Molar Equiv. of DD | Product(s) | Time (h) | Yield (%) |
| 1 | Unsubstituted Coumarin | 1.0 | 3,4-Dibromo-3,4-dihydrocoumarin | 0.5 | 76 |
| 2 | 7-Hydroxy-4-methylcoumarin | 1.2 | 3-Bromo-7-hydroxy-4-methylcoumarin | 2.0 | 85 |
| 3 | 7-Hydroxy-4-methylcoumarin | >2.0 | 3,8-Dibromo-7-hydroxy-4-methylcoumarin | 4.0 | 72 |
| 4 | 7-Methoxy-4-methylcoumarin | 1.2 | 3-Bromo-7-methoxy-4-methylcoumarin | 2.0 | 83 |
| 5 | 7-(Allyloxy)coumarin | 1.0 | 7-(2,3-Dibromopropoxy)coumarin | 0.5 | 83 |
| 6 | 6-Aminocoumarin | 1.0 | 5-Bromo-6-aminocoumarin | 1.0 | 62 |
| 7 | 6-Aminocoumarin | >2.0 | 5,7-Dibromo-6-aminocoumarin | 3.0 | 79 |
Data adapted from Chaudhuri et al., Beilstein J. Org. Chem. 2012, 8, 323–329.[1][4]
References
- 1. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccspublishing.org.cn [ccspublishing.org.cn]
- 3. BJOC - Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Dioxane Dibromide Brominations
Welcome to the Technical Support Center for Dioxane Dibromide Brominations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of dioxane dibromide as a brominating agent.
Troubleshooting Guide
This guide addresses common issues encountered during bromination reactions using dioxane dibromide, offering a systematic approach to problem-solving.
Issue 1: Low or No Product Yield
Symptoms:
-
The starting material is largely unreacted after the expected reaction time.
-
TLC or other in-process analysis shows minimal conversion to the desired product.
Possible Causes and Solutions:
-
Inactive Substrate: The substrate may be deactivated towards electrophilic bromination.
-
Reagent Decomposition: Dioxane dibromide can degrade, especially if not stored properly.
-
Inappropriate Reaction Conditions: The reaction may require specific conditions to proceed efficiently.
Issue 2: Formation of Multiple Products and Byproducts
Symptoms:
-
The crude reaction mixture shows multiple spots on a TLC plate.
-
Purification is difficult due to the presence of closely related impurities.
Possible Causes and Solutions:
-
Over-bromination: The substrate is susceptible to the addition of more than one bromine atom.
-
Troubleshooting Step: Carefully control the stoichiometry of the dioxane dibromide.[5] Using a precisely weighed, calculated amount of the reagent can provide excellent control over the degree of bromination.[5] For instance, in the bromination of certain aromatic compounds, using an excess of dioxane dibromide can lead to di- or poly-brominated products.[4][6]
-
-
Lack of Regioselectivity: Bromination occurs at multiple positions on the substrate.
-
Troubleshooting Step: The regioselectivity of dioxane dibromide brominations is highly dependent on the electronic and steric nature of the substituents on the substrate.[1][3][7] For aromatic compounds, the directing effects of the existing functional groups will dictate the position of bromination. In some cases, a change in reaction conditions (e.g., solvent, temperature) may influence the regioselectivity.
-
-
Solvent-Induced Byproducts: The use of an organic solvent can lead to the formation of unidentified byproducts.
Issue 3: Unexpected Reaction Pathway
Symptoms:
-
The isolated product is an isomer of the expected product or results from a different type of reaction (e.g., addition instead of substitution).
Possible Causes and Solutions:
-
Substrate-Dependent Reaction Pathway: The structure of the substrate can favor an alternative reaction mechanism.
-
Troubleshooting Step: Be aware of the possible reaction pathways for your specific substrate. For example, with substituted coumarins, the reaction can proceed via electrophilic addition across a double bond, vinylic substitution, or aromatic electrophilic substitution, depending on the substitution pattern.[1][2] The presence of an alkyl group at certain positions can favor vinylic substitution over addition.[1][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in dioxane dibromide brominations?
A1: The most frequently encountered side reactions are over-bromination (leading to di- or poly-brominated products) and lack of regioselectivity.[4][5][6] The formation of unidentified byproducts can also occur, particularly when the reaction is carried out in an organic solvent.[1][3] The specific side reactions are highly dependent on the substrate. For instance, in the bromination of coumarins, depending on the substituents, you might observe electrophilic addition, vinylic substitution, or aromatic substitution.[1]
Q2: How can I control the degree of bromination?
A2: Excellent control over the degree of bromination can be achieved by carefully managing the stoichiometry of the dioxane dibromide.[5] Since dioxane dibromide is a stable solid, it can be accurately weighed to provide the desired molar equivalents of bromine.[1]
Q3: Is a solvent necessary for dioxane dibromide brominations?
A3: Not always. In fact, for many substrates, including substituted coumarins and various aromatic compounds, solvent-free conditions have been shown to be superior, leading to faster reactions, higher yields, and greater product purity.[1][3][4][5] Using organic solvents can sometimes lead to the formation of considerable amounts of unidentified byproducts.[1][3]
Q4: How does the electronic nature of the substrate affect the reaction?
A4: The electronic nature of the substituents on the substrate plays a critical role in the outcome of the reaction.[1][3][7] Electron-donating groups on an aromatic ring will activate it towards electrophilic substitution, while electron-withdrawing groups will deactivate it.[1][2] The position of these groups also influences the regioselectivity of the bromination.[1]
Q5: How stable is dioxane dibromide and how should it be stored?
A5: Dioxane dibromide is a stable, orange solid.[3] It can be stored for at least three to four months in a refrigerator without significant decomposition.[1][2] It is, however, hygroscopic and should be protected from moisture.[8]
Data Presentation
The following table summarizes the results of dioxane dibromide bromination of various substituted coumarins under solvent-free conditions, illustrating the effect of substituents on the reaction outcome.
| Entry | Substrate | Molar Equiv. DD | Product | Time (h) | Yield (%) | Ref. |
| 1 | Unsubstituted Coumarin (B35378) | 1.2 | 3,4-Dibromo-3,4-dihydrocoumarin | 0.5 | 76 | [1] |
| 2 | 7-Hydroxycoumarin | 1.0 | 3-Bromo-7-hydroxycoumarin | 2.0 | 79 | [1] |
| 3 | 7-Hydroxycoumarin | >2.0 | 3,8-Dibromo-7-hydroxycoumarin | 4.0 | 72 | [2] |
| 4 | 7-Methoxycoumarin | 1.2 | 3-Bromo-7-methoxycoumarin | 3.0 | 79 | [2] |
| 5 | 4,7-Dimethylcoumarin | 1.2 | 3-Bromo-4,7-dimethylcoumarin | 3.0 | 84 | [2] |
| 6 | 6-Aminocoumarin | 1.2 | 5-Bromo-6-aminocoumarin | 1.0 | 62 | [2] |
| 7 | 6-Aminocoumarin | >2.0 | 5,7-Dibromo-6-aminocoumarin | 2.0 | 85 | [2] |
Experimental Protocols
Preparation of Dioxane Dibromide
This protocol is adapted from the literature.[9]
Materials:
-
Dioxane
-
Bromine
Procedure:
-
Cool 8 mL (92 mmol) of dioxane in an ice-water bath.
-
With stirring, add 3 mL (58.1 mmol) of bromine dropwise to the cold dioxane. An orange solid will precipitate.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 2 hours.
-
Filter the orange product and wash it with a small amount of cold dioxane.
-
Dry the solid in a desiccator under reduced pressure.
-
Store the resulting dioxane dibromide (yield ~65%) in a refrigerator.[9]
General Procedure for Solvent-Free Bromination of Substituted Coumarins
This protocol is adapted from the literature.[9]
Materials:
-
Substituted coumarin (5 mmol)
-
Dioxane dibromide (stoichiometric amount as determined for the specific reaction)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Water
Procedure:
-
In a fume hood, add the required amount of dioxane dibromide in portions to the neat coumarin substrate (5 mmol) in an open vessel cooled in an ice-water bath.
-
Thoroughly mix the reactants with a glass rod.
-
Allow the reaction mixture to come to room temperature and let it stand for the time specified for the particular substrate.
-
Add crushed ice to the reaction mixture and stir well.
-
Filter the solid product and wash it successively with saturated aqueous sodium bicarbonate solution and water.
-
Dry the product. Further purification can be achieved by column chromatography or crystallization if necessary.[9]
Visualizations
References
- 1. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Purification of Products from Dioxane Dibromide Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving dioxane dibromide.
Frequently Asked Questions (FAQs)
Q1: What is dioxane dibromide and what are its primary applications in synthesis?
A1: Dioxane dibromide is a solid, orange complex formed from the reaction of dioxane and bromine.[1] It serves as a convenient and safer alternative to handling liquid bromine for bromination reactions.[1] Its primary application is the regioselective bromination of a variety of organic compounds, including coumarins and other activated aromatic systems.[1][2] A significant advantage of using dioxane dibromide, particularly in solvent-free conditions, is the potential for higher product yields and purity by minimizing the formation of unidentified byproducts that can occur when using organic solvents.[1][3]
Q2: What are the common impurities and side products I should be aware of when working with dioxane dibromide reactions?
A2: Common impurities and side products can include:
-
Unreacted starting material: Incomplete reactions will leave starting material in your crude product.
-
Excess bromine/dioxane dibromide: If an excess of the reagent is used, it will need to be quenched and removed.
-
Hydrogen bromide (HBr): This is a common byproduct of bromination reactions and can make the reaction mixture acidic.[3]
-
Dioxane: If the reaction is performed in dioxane as a solvent, its high boiling point (101 °C) and miscibility with water can make it a challenging impurity to remove.[4]
-
Unidentified byproducts: Particularly when reactions are run in organic solvents, the formation of various byproducts has been observed, which can complicate purification.[3]
-
Over-brominated products: Depending on the substrate and reaction conditions, di- or poly-brominated species may be formed.[5]
Q3: How do I quench a reaction involving dioxane dibromide?
A3: A common and effective method for quenching dioxane dibromide reactions, especially those performed under solvent-free conditions, is the addition of crushed ice.[6] This serves to both cool the reaction mixture and hydrolyze any remaining reagent. Following the quench, a wash with a mild basic solution, such as saturated aqueous sodium bicarbonate, is often employed to neutralize the byproduct hydrogen bromide (HBr).[6] For reactions with residual bromine color, a wash with a reducing agent like aqueous sodium bisulfite or sodium thiosulfate (B1220275) can be beneficial.[7][8]
Q4: My product is a solid. What is the best initial purification strategy?
A4: For solid products obtained from dioxane dibromide reactions, direct filtration after quenching and washing is often a good first step.[6] If the resulting solid is still impure, recrystallization is a powerful purification technique.[9] The choice of solvent is critical and should be one in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature.[9]
Q5: I am having trouble removing dioxane from my reaction mixture. What are the recommended procedures?
A5: Due to its high boiling point and miscibility with water, removing dioxane can be challenging.[4] Rotary evaporation is often impractical.[10][11][12] The most common strategy is to use a liquid-liquid extraction procedure where the crude reaction mixture is diluted with an organic solvent (e.g., ethyl acetate, dichloromethane) and washed multiple times with water or brine.[9][13] The dioxane will preferentially partition into the aqueous layer.[10][12] For particularly stubborn cases, co-evaporation with a solvent like toluene (B28343) has been suggested.[14]
Q6: How will residual dioxane affect my downstream analysis, such as NMR?
A6: Residual dioxane will appear in your 1H NMR spectrum as a singlet typically around 3.71 ppm in CDCl3.[12] Its presence can complicate the integration and interpretation of signals in that region of the spectrum. In 13C NMR, dioxane appears at approximately 66.5 ppm.[15] Therefore, its thorough removal is crucial for obtaining clean spectroscopic data.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of products from dioxane dibromide reactions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield After Workup | 1. Product is water-soluble: Your desired compound may be partitioning into the aqueous layer during extraction. 2. Product is volatile: The product may have been lost during solvent removal under reduced pressure, especially if it has a lower boiling point than dioxane.[13] 3. Reaction did not go to completion: Insufficient reaction time or non-optimal conditions. | 1. Back-extract the aqueous layers: Perform several extractions of the aqueous washes with a fresh portion of the organic solvent to recover any dissolved product.[9] 2. Careful solvent removal: Avoid high temperatures and high vacuum during rotary evaporation. If the product is known to be volatile, consider alternative methods for solvent removal like freeze-drying (if compatible) or careful distillation.[14] 3. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material before quenching the reaction.[16] |
| Persistent Orange/Brown Color in Organic Layer | Presence of unreacted bromine: The quenching step was insufficient to remove all the excess bromine. | Wash with a reducing agent: Wash the organic layer with a 10% aqueous solution of sodium thiosulfate or a saturated solution of sodium bisulfite until the color disappears.[8] Ensure your product is stable to these conditions. |
| Emulsion Formation During Extraction | 1. Vigorous shaking. 2. Presence of fine solid particles. | 1. Add brine: Wash the mixture with a saturated aqueous solution of sodium chloride to increase the ionic strength of the aqueous phase, which can help break the emulsion.[17] 2. Gentle mixing: Instead of shaking, gently invert the separatory funnel multiple times. 3. Filter the entire mixture: Pass the emulsified mixture through a pad of celite or filter paper to remove any particulates. |
| Product Contaminated with Dioxane | Insufficient aqueous washing: Dioxane is miscible with water and requires thorough extraction to be removed from the organic layer.[4] | Increase the number and volume of aqueous washes: Wash the organic layer with multiple portions of water or brine. Typically, 3-5 washes are recommended.[13] |
| Streaking on TLC Plate | 1. Acidic or basic nature of the compound: Polar compounds, especially those with acidic or basic functional groups, can interact strongly with the silica (B1680970) gel, leading to streaking. 2. Sample is too concentrated. | 1. Modify the mobile phase: For acidic compounds, add a small amount of acetic acid to the eluent. For basic compounds, add a small amount of triethylamine (B128534) or ammonium (B1175870) hydroxide.[18] 2. Dilute the sample: Spot a more dilute solution of your crude product on the TLC plate. |
| Difficulty with Column Chromatography Purification | Co-elution of product and impurities: The polarity of the desired product and byproducts are too similar for effective separation on silica gel. | 1. Try a different solvent system: Experiment with different combinations of polar and nonpolar solvents to improve separation. 2. Consider alternative stationary phases: For basic compounds, alumina (B75360) may be more effective than silica.[18] Reverse-phase chromatography can be an option for polar compounds.[18] 3. Recrystallization: If the product is a solid, recrystallization may be a more effective purification method than chromatography.[9] |
Quantitative Data
Table 1: Yields of Brominated Coumarins from Solvent-Free Reactions with Dioxane Dibromide [1]
| Entry | Substrate | Molar Equiv. DD | Product | Time (h) | Yield (%) |
| 1 | Unsubstituted Coumarin (B35378) | 1.2 | trans-3,4-Dibromo-3,4-dihydrocoumarin | 4.0 | 76 |
| 2 | 7-Hydroxy-4-methylcoumarin | 1.2 | 3-Bromo-7-hydroxy-4-methylcoumarin | 2.0 | 85 |
| 3 | 7-Hydroxycoumarin | 2.2 | 3,8-Dibromo-7-hydroxycoumarin | 4.0 | 72 |
| 4 | 7-Methoxy-4-methylcoumarin | 1.2 | 3-Bromo-7-methoxy-4-methylcoumarin | 3.0 | 79 |
| 5 | 6,7-Dimethoxy-4-methylcoumarin | 1.2 | 3-Bromo-6,7-dimethoxy-4-methylcoumarin | 3.0 | 84 |
| 6 | 7-Amino-4-methylcoumarin | 0.7 | 3-Bromo-7-amino-4-methylcoumarin | 0.5 | 83 |
| 7 | 6-Aminocoumarin | 1.2 | 5-Bromo-6-aminocoumarin | 4.0 | 56 |
| 8 | 6-Aminocoumarin | 2.2 | 5,7-Dibromo-6-aminocoumarin | 1.0 | 70 |
Yield refers to that of the pure product characterized spectroscopically.[1]
Experimental Protocols
Protocol 1: Preparation of Dioxane Dibromide Reagent [6]
-
To ice-cold dioxane (8 mL, 92 mmol), add bromine (3 mL, 58.1 mmol) dropwise with stirring.
-
An orange-colored solid will appear.
-
After the complete addition of bromine, allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
Filter the orange product, wash it with a small amount of cold dioxane, and dry it in a desiccator under reduced pressure.
-
The resulting dioxane dibromide (yield ~65%) can be stored in a refrigerator for several months.[6]
Protocol 2: General Procedure for Solvent-Free Bromination of Coumarins with Dioxane Dibromide [6]
-
In a fume hood, add the required stoichiometric amount of dioxane dibromide in portions to the neat coumarin substrate (5 mmol), which has been cooled to 0-5 °C in an open vessel.
-
Thoroughly mix the reactants with a glass rod.
-
Allow the mixture to warm to ambient temperature and let it stand for the required time (see Table 1) under anhydrous conditions (e.g., using a CaCl2 drying tube).
-
Quench the reaction by adding crushed ice to the reaction mixture and stir well.
-
Filter the solid product and wash it successively with saturated aqueous sodium bicarbonate solution and then with water.
-
Dry the solid to obtain the crude product.
-
Further purification can be achieved by column chromatography on silica gel or alumina, followed by crystallization.[6]
Visualizations
Caption: Troubleshooting workflow for the purification of products from Dioxane Dibromide reactions.
References
- 1. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sixty Solvents [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
Quenching and work-up procedures for Dioxane dibromide reactions.
Technical Support Center: Dioxane Dibromide Reactions
Welcome to the technical support center for quenching and work-up procedures involving dioxane dibromide. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure successful experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quenching and work-up phases of your dioxane dibromide reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Persistent Yellow/Orange Color in Organic Layer After Quenching | 1. Insufficient Quenching Agent: Not enough quenching agent was added to neutralize all the excess bromine. 2. Degraded Quenching Solution: The quenching agent solution (e.g., sodium thiosulfate) may have degraded over time. 3. Poor Mixing: In a biphasic system, inefficient stirring can prevent the aqueous quencher from reacting completely with the bromine in the organic layer.[1] | 1. Add More Quenching Agent: Continue to add the quenching solution portion-wise until the color disappears.[2] 2. Prepare Fresh Solution: Always use a freshly prepared aqueous solution of the quenching agent.[1] 3. Increase Agitation: Ensure vigorous stirring to maximize the interface between the organic and aqueous layers. |
| 2. Uncontrolled Exotherm or Gas Evolution During Quench | 1. Reaction Too Warm: The reaction mixture was not adequately cooled before adding the quenching agent.[1] 2. Quenching Agent Added Too Quickly: Rapid addition of the quencher can lead to a rapid, exothermic reaction.[1] 3. Quenching Solution Too Concentrated: Using a highly concentrated quenching solution increases the rate of reaction and heat generation.[1] 4. Acid-Base Reaction: If using sodium bisulfite or sulfite (B76179), it can react with acidic byproducts (like HBr) to release SO₂ gas.[1] | 1. Cool the Reaction: Before and during the quench, cool the reaction vessel in an ice-water bath (0-5 °C).[1] 2. Slow, Controlled Addition: Add the quenching agent dropwise or in small portions, monitoring the internal temperature.[1][3] 3. Use Dilute Solution: Employ a more dilute solution of the quenching agent (e.g., 5-10% w/v).[1] 4. Ensure Adequate Ventilation: Perform the quench in a well-ventilated fume hood to handle any potential gas evolution.[4] |
| 3. Formation of Unidentified Byproducts or Low Product Yield | 1. Reaction in Solvent: The use of organic solvents with dioxane dibromide can sometimes lead to the formation of considerable amounts of unidentified byproducts, reducing yield and purity.[5][6] 2. Reaction with Dioxane: The HBr byproduct can react with the dioxane solvent, especially at elevated temperatures, to form impurities like 2,2'-dibromodiethyl ether.[7] 3. Product Solubility: The desired product may have some solubility in the aqueous layer, leading to loss during extraction. | 1. Consider Solvent-Free Conditions: Dioxane dibromide reactions can be more efficient and produce purer products when run under solvent-free conditions.[5][6][8] 2. Control Temperature: Maintain the recommended reaction temperature to minimize side reactions. 3. Back-Extraction: If product loss is suspected, perform a back-extraction of the combined aqueous layers with the organic solvent. For highly polar products, a 3:1 mixture of chloroform/isopropanol can be an effective extraction solvent.[9] |
| 4. Emulsion Formation During Aqueous Work-up | 1. Presence of Dioxane: Dioxane is miscible with water and can act as a surfactant, leading to emulsions.[9][10] 2. Insufficient Solvent: The volume of the extraction solvent may be too low. | 1. Dilute Sufficiently: Dilute the reaction mixture significantly with the extraction solvent before washing.[9] 2. Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase.[1] 3. Filter through Celite: If the emulsion is persistent, filtering the mixture through a pad of Celite can sometimes help. |
| 5. Difficulty Removing Dioxane Solvent | 1. High Boiling Point: Dioxane has a high boiling point (101 °C), making it difficult to remove by rotary evaporation.[10][11] 2. Azeotrope with Water: Dioxane forms an azeotrope with water, which can complicate its removal.[11][12] | 1. Aqueous Washes: If the product is not water-soluble, perform multiple washes with water or brine to partition the dioxane into the aqueous layer.[9] Be aware this may lead to some product loss.[9] 2. Lyophilization (Freeze-Drying): For non-volatile products, removing the dioxane via lyophilization can be an effective, albeit slower, method. |
Frequently Asked Questions (FAQs)
Q1: What are the most common quenching agents for dioxane dibromide reactions?
A1: The most common quenching agents are aqueous solutions of reducing agents that can neutralize excess bromine. These include sodium thiosulfate (B1220275) (Na₂S₂O₃), sodium bisulfite (NaHSO₃), sodium sulfite (Na₂SO₃), and sodium metabisulfite (B1197395) (Na₂S₂O₅).[1][2]
Q2: How do I choose the right quenching agent for my reaction?
A2: The choice depends on several factors, including the pH sensitivity of your product and the reaction scale. Sodium thiosulfate is inexpensive and effective but can form elemental sulfur under acidic conditions.[1] Sodium bisulfite and sulfite are also effective but can generate toxic sulfur dioxide (SO₂) gas, especially in acidic media.[1][13]
Q3: What are the critical safety precautions when working with dioxane dibromide?
A3: Dioxane dibromide is a solid brominating agent, which makes it easier to handle than liquid bromine.[5] However, it is still a source of corrosive and toxic bromine and liberates HBr gas during reaction.[4] Always handle it in a certified chemical fume hood.[4][14] The 1,4-dioxane (B91453) from which it is made is a suspected carcinogen and can form explosive peroxides upon exposure to air and light.[14][15] Containers should be dated upon opening and tested for peroxides periodically.[14][15]
Q4: What is the visual indicator of a complete quench?
A4: The primary visual cue is the disappearance of the characteristic reddish-brown or orange color of bromine.[1][2] The reaction mixture, specifically the organic layer, should become colorless or pale yellow upon complete quenching.[3]
Q5: What is the general work-up procedure after quenching a solvent-free dioxane dibromide reaction?
A5: A common procedure for solvent-free reactions involves adding crushed ice to the reaction mixture. The solid product is then filtered and washed successively with a saturated aqueous sodium bicarbonate solution (to neutralize any HBr) and water, before being dried.[4]
Data Presentation
Comparison of Common Bromine Quenching Agents
| Quenching Agent | Stoichiometry(moles quencher per mole Br₂) | Typical Concentration | Advantages | Disadvantages |
| Sodium Thiosulfate (Na₂S₂O₃) | 2 | 5-10% (w/v) aqueous solution | Inexpensive, readily available, highly effective.[1] | Can form elemental sulfur precipitates under acidic conditions.[1] |
| Sodium Bisulfite (NaHSO₃) | 1 | 5-10% (w/v) aqueous solution | Effective, does not typically form sulfur.[1] | Generates toxic SO₂ gas with a pungent odor; the solution is acidic.[1] |
| Sodium Sulfite (Na₂SO₃) | 1 | 5-10% (w/v) aqueous solution | Effective, less likely to form sulfur than thiosulfate.[1][13] | Can also generate SO₂ under acidic conditions.[1] |
| Sodium Metabisulfite (Na₂S₂O₅) | 1 | 5-10% (w/v) aqueous solution | A convenient solid source of bisulfite.[1] | Similar to sodium bisulfite, it can generate SO₂.[1] |
Experimental Protocols
Protocol 1: General Quenching Procedure for a Dioxane Dibromide Reaction
-
Cooling: Once the reaction is deemed complete, cool the reaction vessel in an ice-water bath to an internal temperature of 0-5 °C. This is critical to control the exothermicity of the quench.[1]
-
Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[2]
-
Slow Addition: With vigorous stirring, slowly add the sodium thiosulfate solution to the reaction mixture. The addition should be dropwise initially.
-
Monitor: Continue adding the quenching solution until the reddish-brown color of bromine has completely disappeared.[1][2]
-
Equilibration: Allow the mixture to stir for an additional 10-15 minutes to ensure the quench is complete.
Protocol 2: General Aqueous Work-up Procedure
-
Phase Separation: Transfer the quenched reaction mixture to a separatory funnel. If the reaction was performed in a solvent, add deionized water to dissolve the inorganic salts.
-
Extraction: If a product is expected in the organic phase, separate the layers. Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine and Wash: Combine all organic extracts. Wash the combined organic layer sequentially with:
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to isolate the crude product.
Protocol 3: Preparation of Dioxane Dibromide
This procedure should be performed in a fume hood.
-
Cool Dioxane: Place 8 mL (92 mmol) of 1,4-dioxane in a flask and cool it in an ice bath.[4]
-
Add Bromine: While stirring the cold dioxane, add 3 mL (58.1 mmol) of bromine dropwise. An orange-colored solid will precipitate.[4]
-
Stir: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.[4]
-
Isolate: Filter the orange solid product, wash it with a small amount of cold dioxane, and dry it in a desiccator under reduced pressure.[4]
-
Store: Store the dioxane dibromide (yield ~65%) in a refrigerator below 0 °C. It is reported to be stable for several months under these conditions.[4]
Visualizations
Caption: General experimental workflow for quenching and work-up.
Caption: Decision tree for selecting a suitable quenching agent.
Caption: Potential byproduct formation pathways in dioxane dibromide reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions [beilstein-journals.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Sixty Solvents [chem.rochester.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. thestudentroom.co.uk [thestudentroom.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Influence of substituents on Dioxane dibromide reactivity.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you effectively use dioxane dibromide in your bromination reactions, with a special focus on the influence of substrate substituents.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction with a substituted aromatic compound is not proceeding, or the yield is very low. What are the common causes?
A: Low or no yield can stem from several factors related to both the reagent and the substrate:
-
Substrate Deactivation: The most common cause is the presence of strong electron-withdrawing groups (EWGs) on your substrate. Groups like nitro (–NO₂) or formyl (–CHO) deactivate the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic bromination by dioxane dibromide.[1][2] In many cases, if the incipient positive charge that forms during the reaction cannot be stabilized, the reaction will fail.[1][2]
-
Reagent Quality: Dioxane dibromide is an orange solid that can be stored for several months in a refrigerator.[1][2] However, it is hygroscopic and can degrade upon exposure to moisture.[3] Ensure your reagent is dry and has been stored correctly.
-
Reaction Conditions: While many reactions proceed efficiently at room temperature under solvent-free conditions, some substrates may require gentle warming or the use of a non-polar solvent.[1] However, using organic solvents can sometimes lead to the formation of unidentified byproducts, reducing the yield and purity of the desired product.[1]
-
Inadequate Mixing: For solvent-free reactions, it is crucial to ensure thorough mixing of the solid dioxane dibromide with the substrate to allow for an effective reaction.[4]
Issue 2: Poor Regioselectivity or Formation of Isomers
Q: I am observing bromination at an unexpected position on my molecule. How is the reaction's regioselectivity controlled?
A: The position of bromination is critically dependent on the electronic nature and location of the substituents on the substrate.[1][5]
-
Activating vs. Deactivating Groups: Electron-donating groups (EDGs) like hydroxyl (–OH), alkoxy (–OR), or amino (–NH₂) direct bromination to specific positions. For example, in substituted coumarins, a strong EDG at the C7 position directs vinylic bromination to the C3 position.[1][2]
-
Steric Hindrance: Bulky substituents near a potential reaction site can sterically hinder the approach of the brominating agent, favoring reaction at a less hindered, though electronically less-favored, position.
-
Influence of Substituent Position: The location of the substituent has a profound effect. In coumarin (B35378) systems, an electron-donating group at C7 promotes stabilization of the reaction intermediate for bromination at C3.[2] Conversely, a similar group at C6 is less effective at this stabilization and can instead lead to electrophilic substitution on the carbocyclic ring at positions C5 and C7.[2][6]
Issue 3: Formation of Dibrominated or Polybrominated Byproducts
Q: My reaction is producing significant amounts of dibrominated products. How can I improve the selectivity for the monobrominated product?
A: The formation of multiple bromination products is a common challenge, especially with highly activated substrates.[7]
-
Control Stoichiometry: The most critical factor is the molar ratio of dioxane dibromide to the substrate. Use a stoichiometric amount (1.0 to 1.2 equivalents) for monobromination.[1] Using an excess of the reagent will invariably lead to polybromination. For example, reacting a 7-hydroxycoumarin with more than two equivalents of dioxane dibromide can result in a second bromine being added to the carbocyclic ring.[6]
-
Reaction Time and Temperature: Monitor the reaction closely (e.g., by TLC). Stopping the reaction as soon as the starting material is consumed can prevent further bromination of the product. Lowering the reaction temperature can also help to control reactivity and improve selectivity.
-
Substrate Reactivity: The first bromine atom added to an aromatic ring is generally deactivating, but it is an ortho-, para- director.[7] In highly activated systems, the monobrominated product may still be reactive enough to undergo a second substitution.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in dioxane dibromide bromination reactions.
Caption: Troubleshooting workflow for dioxane dibromide reactions.
Frequently Asked Questions (FAQs)
Q1: What is dioxane dibromide and what are its advantages as a brominating agent?
Dioxane dibromide (DD) is a stable, orange, solid complex of 1,4-dioxane (B91453) and bromine.[1] Its advantages include:
-
Safety: It is a solid, which avoids the handling of hazardous bromine vapor.[1][2]
-
Stability: It is stable for several months when stored in a refrigerator.[1][2]
-
Stoichiometry: As a solid, it can be weighed accurately, allowing for precise stoichiometric control of the reaction.[1][2]
-
Simplicity: It often works efficiently under mild, solvent-free conditions at room temperature, simplifying the experimental procedure and work-up.[1][8]
Q2: How do substituents on a substrate electronically influence the reaction outcome?
The electronic nature of substituents dictates the reactivity and regioselectivity of the bromination.[1]
-
Electron-Donating Groups (EDGs): Groups like –OH, –OR, and –NH₂ activate the substrate. They stabilize the positively charged intermediate (a Wheland intermediate in aromatic substitution or a bromonium ion in alkene addition), accelerating the reaction.[2] Their position determines where bromination occurs.[1]
-
Electron-Withdrawing Groups (EWGs): Groups like –NO₂, –CHO, and –CN deactivate the substrate by destabilizing the positively charged intermediate.[2] This can significantly slow down or completely inhibit the reaction.[1][2]
Q3: What is the general mechanism for bromination with dioxane dibromide?
The mechanism is believed to involve a slightly polarized bromine molecule with enhanced electrophilicity, derived from the dioxane-bromine complex.[1][2]
-
Electrophilic Attack: The π-bond of the substrate (e.g., an alkene or an activated aromatic ring) attacks the electrophilic bromine.
-
Intermediate Formation: A cyclic bromonium ion is formed as an intermediate.[9][10][11] In aromatic substitution, a resonance-stabilized carbocation (Wheland intermediate) is formed.[2]
-
Nucleophilic Attack/Deprotonation: A bromide ion attacks the intermediate (in an anti-fashion for alkenes), or a base removes a proton to restore aromaticity.[9][11]
The diagram below illustrates the proposed mechanism for the vinylic bromination of an activated coumarin.
Caption: Proposed mechanism for bromination of the heterocyclic ring.
Q4: What are the key safety precautions for handling dioxane dibromide?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3]
-
Ventilation: Handle the reagent in a well-ventilated area or a fume hood to avoid inhaling any dust or liberated hydrogen bromide fumes.[3][4]
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Do not ingest.[3] Use non-sparking tools, as the dioxane component is flammable.[3]
-
Storage: Store in a tightly closed container in a cool, dry place, such as a refrigerator.[1][3] Containers should be dated upon opening and checked periodically for potential peroxide formation, a risk associated with the dioxane component.[3]
Quantitative Data Summary
The reactivity of dioxane dibromide is highly dependent on the substituents of the substrate. The following table summarizes the results from the solvent-free bromination of various substituted coumarins at room temperature.[1]
| Entry | Substrate | Substituents | Molar Equiv. of DD | Time (h) | Product(s) | Yield (%) |
| 1 | Unsubstituted Coumarin | None | 1.2 | 0.5 | 3,4-dibromo addition product | 76 |
| 2 | 7-Hydroxycoumarin | C7: -OH | 1.0 | 2.0 | 3-bromo product | 79 |
| 3 | 7-Hydroxycoumarin | C7: -OH | >2.0 | 4.0 | 3,8-dibromo product | 72 |
| 4 | 7-Methoxycoumarin | C7: -OCH₃ | 1.0 | 2.0 | 3-bromo product | 85 |
| 5 | 4-Methyl-7-hydroxycoumarin | C4: -CH₃, C7: -OH | 1.0 | 3.0 | 3-bromo product | 84 |
| 6 | 6-Aminocoumarin | C6: -NH₂ | 1.2 | 1.0 | 5,7-dibromo product | 62 |
| 7 | 4-Formyl-7-methoxycoumarin | C4: -CHO, C7: -OCH₃ | 1.2 | 24.0 | No Reaction | 0 |
| 8 | 6-Nitrocoumarin | C6: -NO₂ | 1.2 | 24.0 | No Reaction | 0 |
Data sourced from Chaudhuri et al., Beilstein J. Org. Chem. 2012, 8, 323–329.[1][2]
Experimental Protocols
Protocol 1: Preparation of Dioxane Dibromide (DD)
This protocol is adapted from the literature.[4]
-
Setup: In a fume hood, place a flask containing 8 mL of 1,4-dioxane in an ice bath and begin stirring.
-
Addition of Bromine: Add 3 mL of bromine dropwise to the cold, stirring dioxane. An orange solid will precipitate.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Isolation: Filter the orange solid product, wash it with a small amount of cold dioxane, and dry it in a desiccator under reduced pressure.
-
Storage: Store the resulting dioxane dibromide (yield ~65%) in a sealed container in a refrigerator (below 0 °C).[4]
Protocol 2: General Procedure for Solvent-Free Bromination of a Substrate
This protocol is a general guide for the bromination of substituted coumarins.[4]
Caption: Experimental workflow for solvent-free bromination.
Detailed Steps:
-
Preparation: Place the neat substrate (5 mmol) in an open vessel fitted with a drying tube and cool it in an ice-water bath (0-5 °C).[4]
-
Addition of Reagent: Add the required stoichiometric amount of dioxane dibromide in portions, mixing thoroughly with a glass rod.[4] This entire operation should be performed in a fume hood.[4]
-
Reaction: Allow the mixture to warm to ambient temperature and let it stand for the time indicated by preliminary tests or literature (see data table).[4]
-
Work-up: Add crushed ice to the reaction mixture and stir well.[4]
-
Isolation: Filter the solid product. Wash the solid successively with saturated aqueous sodium bicarbonate solution and then with water.[4]
-
Purification: Dry the isolated solid to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization.[4][12]
References
- 1. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. [PDF] Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. crab.rutgers.edu [crab.rutgers.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Dioxane Dibromide Applications in Organic Synthesis
Welcome to the technical support center for Dioxane Dibromide. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you improve the yield and selectivity of your reactions using Dioxane Dibromide.
Frequently Asked Questions (FAQs)
Q1: What is Dioxane Dibromide and what are its advantages as a brominating agent?
Dioxane Dibromide (DD) is a solid, orange complex formed between 1,4-dioxane (B91453) and bromine, with the molecular formula C₄H₈O₂Br₂.[1] It serves as a convenient and safer alternative to liquid bromine for various bromination reactions. Key advantages include:
-
Solid and Stable: It is a stable solid that can be weighed accurately, avoiding the handling of hazardous and volatile liquid bromine.[1] It is reported to be stable for at least three to four months when stored in a refrigerator.[1]
-
Stoichiometric Control: As a weighable solid, it allows for precise stoichiometric control of the brominating agent, which can minimize side reactions and the use of excess reagent.[1]
-
Reduced Hazards: Its use eliminates the evolution of hazardous bromine vapor during reactions.[1]
-
Solvent-Free Options: It has been shown to be highly effective under solvent-free conditions, which simplifies procedures, reduces waste, and can improve reaction rates and purity of products.[1][2]
-
High Selectivity: In many cases, it provides excellent regioselectivity, particularly in the bromination of activated aromatic compounds and in vinylic substitutions.[1][3]
Q2: What are the main applications of Dioxane Dibromide?
Dioxane Dibromide is primarily used as an electrophilic brominating agent for a variety of substrates, including:
-
Regioselective Bromination of Coumarins: It is highly effective for the vinylic bromination and electrophilic addition to the double bonds of coumarin (B35378) derivatives.[1]
-
α-Bromination of Ketones: It is used for the selective bromination of ketones at the α-position, a crucial transformation in the synthesis of many pharmaceutical intermediates.[2][4] The synthesis of α,α-dibromoalkanones has also been achieved using this reagent.[4]
-
Bromination of Electron-Rich Arenes: It can be used for the regioselective bromination of activated aromatic rings, such as phenols and anilines.[3]
-
Synthesis of Vicinal Dibromides: It facilitates the anti-addition of bromine across olefinic linkages to produce vicinal dibromides.[5]
Q3: Is Dioxane Dibromide sensitive to moisture?
Yes, Dioxane Dibromide is hygroscopic and should be protected from moisture.[6] Reactions should be carried out under anhydrous conditions to ensure optimal performance and prevent potential side reactions.
Q4: How should I store Dioxane Dibromide?
Dioxane Dibromide should be stored in a tightly sealed container, in a refrigerator, and protected from light and moisture.[7] It is stable for several months under these conditions.[1]
Troubleshooting Guides
General Issues
Problem: Low or no conversion of starting material.
| Possible Cause | Solution |
| Inactive Reagent | The Dioxane Dibromide may have decomposed due to improper storage (exposure to moisture or heat). Use freshly prepared or properly stored reagent. |
| Insufficient Reagent | Ensure the stoichiometry is correct. For some substrates, a slight excess of Dioxane Dibromide may be necessary. |
| Low Reaction Temperature | While many reactions proceed at room temperature, some less reactive substrates may require gentle heating. Monitor the reaction by TLC to determine the optimal temperature. |
| Substrate Deactivation | Substrates with strongly electron-withdrawing groups may be too deactivated to react with Dioxane Dibromide under standard conditions.[4] |
Problem: Formation of multiple products or low selectivity.
| Possible Cause | Solution |
| Use of Organic Solvents | In some cases, using organic solvents can lead to the formation of unidentified byproducts and reduce the purity of the desired product.[2] Consider running the reaction under solvent-free conditions where applicable. |
| Over-bromination | The use of excess Dioxane Dibromide can lead to di- or polybrominated products.[8] Use precise stoichiometric amounts of the reagent and monitor the reaction closely by TLC. |
| Incorrect Stoichiometry | The stoichiometry of the reaction can be critical for selectivity. For example, in the bromination of certain coumarins, using one equivalent of Dioxane Dibromide may favor addition, while two equivalents can lead to both addition and vinylic substitution.[8] |
| Substrate-Dependent Regioselectivity | The electronic nature and position of substituents on the substrate play a critical role in directing the regioselectivity of bromination.[4] For aromatic substrates, the directing effects of existing groups will determine the position of bromination. |
Workup and Purification Issues
Problem: Difficulty in isolating the product during aqueous workup.
| Possible Cause | Solution |
| Use of Dioxane as a Solvent | Dioxane is miscible with water, which can lead to the loss of polar products into the aqueous layer during extraction.[9] If possible, remove the dioxane under reduced pressure before the aqueous workup. However, due to its high boiling point, this is often impractical.[9] |
| Emulsion Formation | The presence of dioxane can lead to the formation of stable emulsions during extraction.[9] To break emulsions, try adding brine (saturated aqueous NaCl), filtering the mixture through Celite, or allowing the mixture to stand for an extended period.[10] Gentle inversions of the separatory funnel instead of vigorous shaking can also help prevent emulsion formation.[6] |
Problem: Product decomposition during or after purification.
| Possible Cause | Solution |
| Instability of Brominated Product | Some α-bromoketones can be unstable and decompose over time, releasing HBr.[11] Store purified brominated ketones in a cool, dark place. For long-term storage, consider adding a small amount of a stabilizer. |
| Harsh Purification Conditions | Avoid prolonged exposure to high temperatures or acidic/basic conditions during purification. Use neutral alumina (B75360) or silica (B1680970) gel for chromatography and minimize the time the product is on the column. |
Data Presentation
Table 1: Solvent-Free Bromination of Substituted Coumarins with Dioxane Dibromide
This table summarizes the reaction conditions and yields for the bromination of various coumarin derivatives under solvent-free conditions. The outcome is highly dependent on the substituents present on the coumarin ring system.
| Entry | Substrate | Molar Equiv. of DD | Time (h) | Product | Yield (%) | Reference |
| 1 | Unsubstituted Coumarin | 1.2 | 0.5 | trans-3,4-Dibromo-3,4-dihydrocoumarin | 76 | [8] |
| 2 | 7-Hydroxy-4-methylcoumarin | 1.0 | 2.0 | 3-Bromo-7-hydroxy-4-methylcoumarin | 85 | [8] |
| 3 | 7-Methoxy-4-methylcoumarin | 1.0 | 2.0 | 3-Bromo-7-methoxy-4-methylcoumarin | 83 | [8] |
| 4 | 4,6-Dimethylcoumarin | 1.0 | 3.0 | 3-Bromo-4,6-dimethylcoumarin | 84 | [8] |
| 5 | 6-Aminocoumarin | 1.2 | 4.0 | 5-Bromo-6-aminocoumarin | 72 | [8] |
| 6 | 7-Aminocoumarin | 2.2 | 4.0 | 5,7-Dibromo-8-aminocoumarin | 72 | [8] |
Data extracted from a study by Chaudhuri et al. Reactions were carried out with 5 mmol of substrate.[8]
Table 2: α-Bromination of Ketones with Dioxane Dibromide
| Substrate | Solvent | Conditions | Product | Yield (%) | Remarks | Reference |
| Acetophenone (B1666503) | Dioxane | Room Temperature | α-Bromoacetophenone | High | Selective monobromination | [4] |
| Substituted Acetophenones | Dioxane | Room Temperature | Selective α-bromo and α,α-dibromoalkanones | Good to Excellent | Supported on silica gel, microwave irradiation | [4] |
| Acetophenone | 1,4-Dioxane | HBr, Bromine | 2-Bromo-1-phenylethanone | 99 | Continuous flow procedure, excellent selectivity | [12] |
Experimental Protocols
Protocol 1: Preparation of Dioxane Dibromide
This protocol is adapted from the procedure described by Chaudhuri et al.[7]
Materials:
-
Bromine (Br₂)
-
1,4-Dioxane (anhydrous)
-
Ice bath
-
Stir plate and stir bar
-
Round bottom flask
-
Dropping funnel
-
Buchner funnel and filter paper
-
Desiccator
Procedure:
-
Cool 8 mL (92 mmol) of anhydrous 1,4-dioxane in a round bottom flask equipped with a stir bar in an ice bath.
-
While stirring, add 3 mL (58.1 mmol) of bromine dropwise from a dropping funnel. An orange-colored solid will begin to form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
Collect the orange solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold, anhydrous dioxane.
-
Dry the product in a desiccator under reduced pressure.
-
Store the Dioxane Dibromide in a tightly sealed container in a refrigerator (yield is typically around 65%).[7]
Protocol 2: Solvent-Free Bromination of a Substituted Coumarin
This protocol is a general procedure based on the work of Chaudhuri et al.[7]
Materials:
-
Substituted coumarin (e.g., 7-hydroxy-4-methylcoumarin)
-
Dioxane Dibromide (DD)
-
Open vessel (e.g., a small beaker or flask)
-
CaCl₂ drying tube
-
Spatula or glass rod
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Buchner funnel and filter paper
Procedure:
-
Place 5 mmol of the substituted coumarin in an open vessel and cool it to 0-5 °C in an ice-water bath.
-
In a fume hood, add the required stoichiometric amount of Dioxane Dibromide (as determined from Table 1 or preliminary experiments) in portions to the cooled substrate.
-
Thoroughly mix the solids with a spatula or glass rod.
-
Fit the vessel with a CaCl₂ drying tube and allow the mixture to warm to room temperature.
-
Let the reaction stand for the required time (monitor by TLC if necessary). The reaction will liberate hydrogen bromide fumes, which should be handled in a fume hood.
-
After the reaction is complete, quench the mixture by adding crushed ice and stirring well.
-
Collect the solid product by vacuum filtration.
-
Wash the solid successively with saturated aqueous sodium bicarbonate solution and then with water.
-
Dry the product to obtain the crude brominated coumarin, which is often in a nearly pure form.
-
If necessary, further purify the product by column chromatography on silica gel or alumina, followed by crystallization.[7]
Protocol 3: α-Bromination of Acetophenone
This protocol is a representative procedure for the α-bromination of a ketone.
Materials:
-
Acetophenone
-
Dioxane Dibromide (DD)
-
Anhydrous 1,4-Dioxane (as solvent)
-
Round bottom flask with stir bar
-
TLC plates and developing chamber
-
Separatory funnel
-
Ethyl acetate (B1210297) or other suitable extraction solvent
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve acetophenone in a minimal amount of anhydrous 1,4-dioxane in a round bottom flask with a stir bar.
-
Cool the solution in an ice bath.
-
Add Dioxane Dibromide (typically 1.0-1.1 equivalents for monobromination) portion-wise to the stirred solution.
-
Monitor the reaction progress by TLC. The reaction is often complete within a few hours at room temperature.[4]
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Be aware that emulsions may form.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude α-bromoacetophenone.
-
Purify the product by column chromatography or crystallization as needed.
Visualizations
General Workflow for Dioxane Dibromide Bromination
Caption: A generalized experimental workflow for bromination reactions using Dioxane Dibromide.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low yields in Dioxane Dibromide reactions.
Mechanism of Electrophilic Aromatic Bromination
Caption: Simplified signaling pathway for the electrophilic aromatic bromination using Dioxane Dibromide.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dioxane Dibromide–Mediated Solvent‐Free Synthesis of Vicinal Dibromides | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Workup [chem.rochester.edu]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
Removal of Dioxane byproducts from reaction mixtures
Welcome to the technical support center for the removal of 1,4-dioxane (B91453) byproducts from reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is 1,4-dioxane difficult to remove from reaction mixtures?
A1: The removal of 1,4-dioxane can be challenging due to its unique physical and chemical properties:
-
High Boiling Point: Dioxane has a boiling point of 101 °C, which is very close to that of water. This makes its removal by simple evaporation or distillation difficult, especially when water is present.[1]
-
Miscibility with Water: Dioxane is fully miscible with water, which prevents its removal through standard aqueous workups where it would typically partition into the aqueous layer.[1]
-
Azeotrope Formation: Dioxane forms azeotropes with water, which can further complicate its removal by distillation.[1]
-
Chemical Stability: As a cyclic ether, dioxane is relatively inert, making it resistant to chemical degradation under many reaction conditions.
Q2: What are the primary methods for removing 1,4-dioxane from a reaction mixture?
A2: The main strategies for dioxane removal include:
-
Evaporation under Reduced Pressure: While challenging, rotary evaporation at elevated temperatures and low pressures can remove the bulk of the dioxane.
-
Azeotropic Distillation: Adding a co-solvent that forms a lower-boiling azeotrope with dioxane can facilitate its removal.
-
Liquid-Liquid Extraction: Modifying the polarity of the aqueous phase can sometimes encourage dioxane to partition into an organic layer.
-
Crystallization: If your product is a solid, crystallization can be an effective method to isolate it from the dioxane-containing mother liquor.[2]
-
Chromatography: Column chromatography can be used to separate the desired product from the dioxane solvent.
-
Lyophilization (Freeze-Drying): For non-volatile products, freeze-drying can remove both water and dioxane.
Q3: Are there safer, more sustainable alternatives to using 1,4-dioxane?
A3: Yes, due to health and safety concerns, including its classification as a probable human carcinogen, seeking alternatives is encouraged.[3][4] Some potential replacements include:
-
Cyclopentyl methyl ether (CPME): This is a hydrophobic ethereal solvent with a high boiling point (106 °C) that can be a suitable alternative in many reactions.[4]
-
2-Methyltetrahydrofuran (2-MeTHF): Another ether-based solvent that is often considered a greener alternative to both THF and dioxane.[5]
-
Toluene: While it has a high boiling point (111 °C), it can be an excellent solvent for the crystallization of aryl compounds.[2]
For a comprehensive guide on solvent selection and replacement, further resources are available.[4][5]
Troubleshooting Guides
Issue 1: Dioxane remains in my product even after rotary evaporation.
-
Problem: Due to its high boiling point, residual dioxane is often observed in NMR spectra even after prolonged evaporation.
-
Solutions:
-
High Vacuum & Heat: Use a high-vacuum pump (sub-1 mbar) and a water bath temperature of 45-50 °C on the rotary evaporator. For stubborn traces, leaving the product in a vacuum oven overnight can be effective.[6]
-
Co-evaporation: Add a solvent with a higher vapor pressure that is a good solvent for your product but in which dioxane is also soluble (e.g., toluene, chloroform (B151607), or ethyl acetate).[6][7] Evaporate the mixture; the co-solvent will help to carry over the dioxane. Repeat this process multiple times.
-
Lyophilization: If your product is not volatile, freeze-drying can effectively remove both water and dioxane.
-
Issue 2: My product is water-soluble, making aqueous extraction to remove dioxane ineffective.
-
Problem: Since dioxane is water-miscible, a standard aqueous workup will not separate it from a water-soluble product.
-
Solutions:
-
Salting Out: Saturate the aqueous layer with an inorganic salt like sodium chloride or sodium sulfate.[7] This increases the polarity of the aqueous phase and can sometimes force the dioxane and/or your product into an organic layer during extraction.
-
Specialized Extraction Solvents: A 3:1 mixture of chloroform and isopropanol (B130326) can sometimes extract water-soluble organic compounds from the aqueous phase more effectively than common solvents like ethyl acetate (B1210297) or dichloromethane.[8]
-
Reverse Phase Chromatography: If your product is amenable, reverse-phase column chromatography can be used to separate the polar product from the less polar dioxane.
-
Issue 3: I am trying to remove dioxane from a product with a similar or lower boiling point.
-
Problem: Standard distillation or evaporation techniques will result in the loss of the product along with the dioxane.
-
Solutions:
-
Aqueous Extraction: Since dioxane is water-miscible, you can dilute the reaction mixture with a low-boiling, water-immiscible organic solvent (like diethyl ether or dichloromethane) and wash it multiple times with brine.[9] The dioxane will preferentially partition into the aqueous layer.
-
Column Chromatography: This is often the most effective method in this scenario. The product and dioxane can be separated based on their different polarities on a stationary phase like silica (B1680970) gel.
-
Chemical Conversion: In some cases, it may be possible to temporarily convert the product to a non-volatile derivative (e.g., a salt), remove the dioxane by evaporation, and then regenerate the product.
-
Data on Dioxane Removal Efficiency
While quantitative data for laboratory-scale reaction workups is sparse, extensive data exists for the removal of dioxane from water, which can provide insights into the efficacy of certain approaches.
| Treatment Method | Removal Efficiency | Notes |
| Advanced Oxidation Processes (AOPs) | >99% | Utilizes highly reactive species like hydroxyl radicals (e.g., UV/H₂O₂, Ozone/H₂O₂) to chemically destroy dioxane. Considered the most effective method for water treatment.[10] |
| Reverse Osmosis | 69-85% | Efficacy can be limited by the small molecular size of dioxane, which may allow it to pass through some membranes.[10] |
| Solid Phase Extraction (SPE) | 94-110% recovery | EPA Method 522 uses activated carbon cartridges for extracting dioxane from drinking water with high recovery rates.[11] This principle can be applied to reaction mixtures in some cases. |
| Granular Activated Carbon (GAC) | ~18% | Generally not very effective on its own due to dioxane's high solubility and low adsorption capacity, but can be used in conjunction with other methods.[10] |
| Biodegradation | 56 ± 20% | Nitrogen-removing biofilters have shown effectiveness in removing dioxane from wastewater, with the majority of removal occurring in the oxic layer.[12] |
Experimental Protocols
Protocol 1: Removal of Dioxane by Co-evaporation
-
Initial Evaporation: Concentrate the reaction mixture on a rotary evaporator to remove the bulk of the dioxane. Use a water bath temperature of 40-50 °C and the lowest achievable pressure.
-
Add Co-solvent: Add a volume of a suitable co-solvent (e.g., toluene) that is at least equal to the estimated remaining volume of the crude mixture.
-
Second Evaporation: Evaporate the mixture again under the same conditions.
-
Repeat: Repeat steps 2 and 3 two to three more times.
-
Final Drying: Place the flask on a high-vacuum line for several hours to remove any remaining traces of solvent.
Protocol 2: Removal of Dioxane by Aqueous Extraction
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel. A significant volume of the organic solvent should be used to ensure proper phase separation.
-
Aqueous Wash: Add an equal volume of water or brine to the separatory funnel.
-
Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The dioxane will partition into the aqueous layer.
-
Separate Layers: Drain the aqueous layer.
-
Repeat Wash: Repeat the washing process (steps 2-4) at least two more times to maximize the removal of dioxane.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the product.
Visual Guides
Caption: Decision workflow for selecting a dioxane removal method.
Caption: Troubleshooting logic for persistent dioxane contamination.
References
- 1. Sixty Solvents [chem.rochester.edu]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Workup [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. Treating 1,4-Dioxane Contamination in Drinking Water [slenvironment.com]
- 11. Method development for the analysis of 1,4-dioxane in drinking water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Stability of Dioxane dibromide in different solvents
Welcome to the Technical Support Center for dioxane dibromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of dioxane dibromide in various solvents. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is dioxane dibromide and what are its general stability characteristics?
A1: Dioxane dibromide is a solid, orange complex formed between 1,4-dioxane (B91453) and bromine, with the molecular formula C₄H₈Br₂O₂.[1][2] It is commonly used as a solid brominating agent, which makes it a convenient and safer alternative to handling liquid bromine.[1] The solid is relatively stable and can be stored for at least three to four months in a refrigerator.[1] However, it is hygroscopic and should be protected from moisture.[3]
Q2: In which solvents is dioxane dibromide known to be unstable?
A2: Dioxane dibromide is known to be unstable in the presence of water, undergoing hydrolysis.[3] Its use in some organic solvents has been reported to produce unidentified byproducts, suggesting potential instability or side reactions.[1] Protic solvents, in general, are more likely to promote decomposition.
Q3: What are the known decomposition products of dioxane dibromide?
A3: In general, dioxane dibromide can decompose back into its constituent components, 1,4-dioxane and bromine, or into dioxane and hydrogen bromide.[4] Under certain conditions, hazardous decomposition products may include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[3] The reaction of dioxane with hydrogen bromide can also lead to the formation of 2,2'-dibromodiethyl ether.[4]
Q4: Are there any solvents in which dioxane dibromide is considered relatively stable?
A4: While comprehensive stability data is limited, dioxane has been used as a solvent for reactions involving dioxane dibromide, suggesting a degree of stability in this medium.[1] Generally, aprotic, non-polar solvents would be expected to offer greater stability compared to protic or highly polar solvents. However, experimental verification is recommended for your specific application.
Q5: What are the best practices for handling and storing dioxane dibromide?
A5: Dioxane dibromide should be stored in a tightly sealed container in a refrigerator to maintain its stability over several months.[5] Due to its hygroscopic nature, it is crucial to minimize its exposure to atmospheric moisture.[3] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[3] Avoid contact with strong oxidizing agents and strong acids.[3]
Troubleshooting Guide
This guide addresses common issues encountered when working with dioxane dibromide in solution.
| Problem | Possible Cause | Suggested Solution |
| Rapid color change of the dioxane dibromide solution (e.g., from orange to colorless). | Decomposition of the dioxane dibromide complex. | This indicates a rapid reaction or degradation. Consider using a more inert solvent (e.g., a non-polar, aprotic solvent). Perform the reaction at a lower temperature to decrease the rate of decomposition. |
| Formation of unexpected byproducts in the reaction mixture. | The solvent may be reacting with the dioxane dibromide or the substrate. | Switch to a solvent that is less likely to react. Solvent-free reaction conditions have been shown to be effective for some applications of dioxane dibromide and may be a viable alternative.[1][2] |
| Low yield or incomplete reaction. | The dioxane dibromide may have degraded prior to or during the reaction. | Ensure the dioxane dibromide has been stored correctly in a cool, dry place. Prepare fresh solutions of dioxane dibromide for use in reactions. Consider performing a titration to determine the active bromine content of your dioxane dibromide solid before use. |
| Inconsistent reaction outcomes. | The stability of dioxane dibromide can be highly dependent on the specific solvent and reaction conditions. | Standardize your experimental protocol. This includes using solvents from the same source and purity, controlling the reaction temperature, and minimizing exposure to light and air. It is advisable to perform a stability study in your chosen solvent. |
Experimental Protocols
Currently, there is a lack of published quantitative data on the stability of dioxane dibromide in a wide range of solvents. Therefore, it is recommended to perform a stability study for your specific solvent and experimental conditions. Below are suggested protocols for assessing stability.
Protocol 1: Stability Assessment of Dioxane Dibromide in a Chosen Solvent by UV-Vis Spectroscopy
Objective: To monitor the decomposition of dioxane dibromide over time by observing the change in absorbance of its characteristic charge-transfer band.
Materials:
-
Dioxane dibromide
-
Solvent of interest (ensure it is UV-transparent in the region of interest)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of dioxane dibromide in the chosen solvent at a known concentration. The concentration should be chosen such that the initial absorbance is within the linear range of the spectrophotometer (typically between 0.1 and 1.0).
-
Immediately after preparation, record the UV-Vis spectrum of the solution to identify the wavelength of maximum absorbance (λmax) for the dioxane dibromide complex. The orange color is due to a charge-transfer transition between dioxane and bromine.[2]
-
Store the solution under your intended experimental conditions (e.g., specific temperature, protected from or exposed to light).
-
At regular time intervals (e.g., every 30 minutes, 1 hour, or as needed), withdraw an aliquot of the solution and record the absorbance at the predetermined λmax.
-
Plot the absorbance versus time. A decrease in absorbance indicates the decomposition of the dioxane dibromide complex.
-
From this data, you can calculate the rate of decomposition and the half-life of dioxane dibromide in that specific solvent and under those conditions.
Protocol 2: Stability Assessment of Dioxane Dibromide by ¹H NMR Spectroscopy
Objective: To monitor the decomposition of dioxane dibromide by observing the appearance of decomposition products, such as 1,4-dioxane.
Materials:
-
Dioxane dibromide
-
Deuterated solvent of interest
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Prepare a solution of dioxane dibromide in the chosen deuterated solvent at a known concentration.
-
Acquire a ¹H NMR spectrum of the solution immediately after preparation. This will serve as your time zero reference.
-
Store the NMR tube under your desired experimental conditions.
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Monitor the spectra for the appearance and increase in the intensity of the signal corresponding to free 1,4-dioxane (a singlet).
-
By integrating the signal for 1,4-dioxane relative to a stable internal standard or the remaining dioxane dibromide complex signal, you can quantify the extent of decomposition over time.
Visualizations
Caption: Workflow for assessing dioxane dibromide stability.
Caption: Factors influencing dioxane dibromide stability.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions [beilstein-journals.org]
- 3. Experimental and theoretical analysis of the kinetics of the reaction of atomic bromine with 1,4-dioxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Handling and Disposal of Dioxane Dibromide Waste
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of Dioxane dibromide waste. The following question-and-answer format addresses specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Dioxane dibromide and what are its primary hazards?
A1: Dioxane dibromide (also known as Bromine-1,4-dioxane complex) is a chemical reagent used in organic synthesis, particularly for bromination reactions.[1] It is classified as a hazardous substance with multiple risks. It is an extremely flammable liquid and vapor, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] It is also a suspected carcinogen.[1]
Q2: What immediate actions should I take in case of accidental exposure to Dioxane dibromide?
A2: In case of any exposure, immediate medical attention is required.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2]
-
Skin Contact: Take off immediately all contaminated clothing and wash off immediately with soap and plenty of water.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[2]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[2]
Q3: How should I properly store Dioxane dibromide in the laboratory?
A3: Dioxane dibromide should be stored in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and direct sunlight.[1][3] It is crucial to keep the container tightly closed to prevent the release of hazardous vapors and absorption of moisture, as it is hygroscopic.[1] Store it separately from incompatible materials such as strong oxidizing agents, strong acids, alkalis, reducing agents, and combustible materials.[1][3]
Q4: What are the signs of peroxide formation in Dioxane dibromide, and what should I do if I suspect it?
A4: Like other ethers, 1,4-dioxane, a component of this complex, can form explosive peroxides upon prolonged exposure to air.[1] If crystals form in the liquid, peroxidation may have occurred, and the product should be considered extremely dangerous.[1] In such a case, do not open or move the container.[1] The container should only be opened remotely by professionals.[1] It is recommended to date containers upon opening and test periodically for the presence of peroxides.[1]
Troubleshooting Guide
Problem: I have a small spill of Dioxane dibromide solution in the fume hood. How do I clean it up?
Solution:
-
Ensure Safety: Wear appropriate Personal Protective Equipment (PPE), including nitrile or neoprene gloves, chemical splash goggles, a face shield, and a lab coat.[4] Ensure the fume hood is functioning correctly.
-
Contain the Spill: For small spills, you can use an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[1]
-
Neutralize (for small spills of brominated compounds): Before absorption, small spills can be treated with a reducing agent like sodium thiosulfate (B1220275) to neutralize the bromine component.[3][5]
-
Clean-up: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[1][3]
-
Decontaminate: Wipe the area with a suitable solvent (e.g., acetone) and then wash with soap and water. Collect all cleaning materials as hazardous waste.
Problem: My Dioxane dibromide solution has changed color/appears cloudy. Is it still usable?
Solution:
A change in color or the appearance of cloudiness or solid precipitates could indicate decomposition or contamination. Given the hazardous nature of Dioxane dibromide and the potential for peroxide formation, it is safer to dispose of the questionable material as hazardous waste rather than risk using a potentially unstable reagent.
Data Presentation
Table 1: Physical and Chemical Properties of Dioxane Dibromide
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈Br₂O₂ | [6] |
| Molecular Weight | 247.91 g/mol | [6] |
| Appearance | Clear red solution / Orange solid | [1][7] |
| Melting Point | 60-66 °C | [5][8] |
| Boiling Point | 95 °C | [8] |
| Flash Point | 12.2 - 17 °C | [5][7] |
| Vapor Pressure | 29 - 38.2 mmHg @ 20-25 °C | [5][7] |
| Solubility | Hydrolyzes in water | [9] |
Table 2: Hazard Identification and Classification
| Hazard | Category | GHS Statement | Reference(s) |
| Flammable liquids/solids | Category 1/2 | H225: Highly flammable liquid and vapor / H228: Flammable solid | [1][5] |
| Skin Corrosion/Irritation | Category 1A | H314: Causes severe skin burns and eye damage | [1] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | [10] |
| Acute Inhalation Toxicity | Category 3 | H331: Toxic if inhaled | [1] |
| Carcinogenicity | Category 1B | H350: May cause cancer | [11] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation | [11] |
Experimental Protocols
Protocol 1: General Waste Collection and Segregation
Dioxane dibromide waste is classified as a halogenated organic waste .[12]
-
Container Selection: Use a designated, chemically compatible, and properly sealed container for collecting Dioxane dibromide waste. The container must be labeled "Hazardous Waste" and "Halogenated Organic Waste".[3][13]
-
Segregation: Do not mix Dioxane dibromide waste with non-halogenated organic waste, as this will increase disposal costs and complexity. Also, keep it separate from aqueous, acidic, or basic waste streams.
-
Record Keeping: Maintain a log of the waste constituents and their approximate quantities on the container's waste tag.[12]
-
Storage: Store the waste container in a designated satellite accumulation area, within secondary containment, and away from incompatible materials.[14]
Protocol 2: Laboratory-Scale Spill Neutralization (for Brominated Compounds)
This protocol is a general procedure for neutralizing small spills of brominated compounds and should be performed with caution.
-
Preparation: Prepare a fresh solution of a reducing agent such as sodium thiosulfate or sodium bisulfite in water.
-
Application: Slowly and carefully add the reducing agent solution to the spilled material. The characteristic color of bromine should disappear as it is reduced to bromide.
-
Absorption: Once the color has dissipated, absorb the neutralized mixture with an inert material.[3]
-
Disposal: Collect the absorbed material in the designated halogenated organic waste container.[3]
Disclaimer: No specific, validated protocol for the complete neutralization or decomposition of Dioxane dibromide waste at a laboratory scale was found in the reviewed literature. Therefore, the primary and recommended method of disposal is through a licensed professional waste disposal service.[15]
Mandatory Visualizations
Caption: Workflow for handling Dioxane dibromide and its waste.
Caption: Decision tree for responding to a Dioxane dibromide spill.
References
- 1. fishersci.com [fishersci.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. benchchem.com [benchchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 6. 1,4-Dioxane, compd. with bromine (1:1) | C4H8Br2O2 | CID 255279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dioxane dibromide (15481-39-7) for sale [vulcanchem.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. prepchem.com [prepchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. Making sure you're not a bot! [oc-praktikum.de]
Validation & Comparative
A Comparative Guide to Bromination: Dioxane Dibromide vs. N-Bromosuccinimide (NBS)
For researchers, scientists, and drug development professionals, the selection of the appropriate brominating agent is a critical decision that can significantly impact reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of two commonly employed brominating agents: dioxane dibromide and N-bromosuccinimide (NBS), supported by experimental data and detailed protocols.
Executive Summary
Dioxane dibromide and N-bromosuccinimide are both effective reagents for the introduction of bromine into organic molecules, yet they exhibit distinct differences in their reactivity, selectivity, and substrate scope. Dioxane dibromide, a solid complex of dioxane and bromine, is often favored for its performance in electrophilic aromatic substitution, particularly under solvent-free conditions, offering high yields and regioselectivity. N-bromosuccinimide is a more versatile reagent, widely recognized for its efficacy in free-radical allylic and benzylic bromination (the Wohl-Ziegler reaction), as well as in electrophilic additions to alkenes and the α-bromination of carbonyl compounds.
The choice between these two reagents is contingent upon the specific transformation desired. For the bromination of electron-rich aromatic systems where high regioselectivity is paramount, dioxane dibromide presents a compelling option. Conversely, for the selective bromination of allylic or benzylic positions, or the α-position of ketones, NBS is generally the reagent of choice.
Performance Comparison: Quantitative Data
The following tables summarize the performance of dioxane dibromide and NBS in the bromination of various substrates, based on available experimental data. It is important to note that reaction conditions can significantly influence the outcome, and direct comparisons under identical conditions are limited in the literature.
Table 1: Bromination of Aromatic Compounds - Phenols and Anilines
| Substrate | Reagent | Solvent | Catalyst/Additive | Product(s) | Yield (%) | Reference(s) |
| Aniline (B41778) | Dioxane dibromide | - | - | p-Bromoaniline | Poor yield | [1] |
| Aniline | NBS | CCl4 | Silica gel | p-Bromoaniline | - | [1] |
| N,N-Dialkylaniline | Dioxane dibromide | - | - | p-Bromo-N,N-dialkylaniline | Good yield | [1] |
| Phenol (B47542) | Dioxane dibromide | - | - | p-Bromophenol | - | [2] |
| Phenol | NBS | CH3CN | NH4OAc | p-Bromophenol | 98 | [3] |
| m-Anisidine | NBS | Dioxane | - | 4-Bromo-m-anisidine (major) | - | [4] |
| m-Anisidine | NBS | DMSO | - | Mixture of isomers | - | [4] |
Table 2: Bromination of Coumarins
| Substrate | Reagent | Solvent | Molar Equiv. of Reagent | Product | Time (h) | Yield (%) | Reference(s) |
| 7-Hydroxycoumarin | Dioxane dibromide | Solvent-free | 2.0 | 3,8-Dibromo-7-hydroxycoumarin | 2.0 | 79 | |
| 7-Hydroxy-4-methylcoumarin | Dioxane dibromide | Solvent-free | 3.0 | 3-Bromo-7-hydroxy-4-methylcoumarin | 3.0 | 84 | |
| Coumarin (B35378) | NBS | CHCl3 | - | 3-Bromocoumarin | - | - | [5] |
Note: While both reagents are used for coumarin bromination, the provided data for dioxane dibromide is from a solvent-free protocol, highlighting a key advantage of this reagent.
Reaction Mechanisms and Selectivity
The differing reactivity of dioxane dibromide and NBS stems from their distinct mechanisms of bromine delivery.
Dioxane Dibromide: This reagent typically acts as an electrophilic brominating agent. The dioxane-bromine complex delivers a polarized bromine molecule, which can then participate in electrophilic aromatic substitution. The reaction is believed to proceed through a Wheland intermediate, and the regioselectivity is governed by the electronic effects of the substituents on the aromatic ring.[5]
Caption: Electrophilic bromination pathway with dioxane dibromide.
N-Bromosuccinimide (NBS): NBS is a more versatile reagent that can participate in both radical and electrophilic pathways, largely dependent on the reaction conditions.
-
Radical Pathway (Wohl-Ziegler Reaction): In the presence of a radical initiator (e.g., AIBN or light) and in non-polar solvents like CCl4, NBS provides a low concentration of bromine radicals (Br•). This is the preferred method for the highly selective bromination of allylic and benzylic positions.
Caption: Radical chain mechanism for NBS bromination.
-
Electrophilic Pathway: In polar solvents, NBS can act as a source of electrophilic bromine. This is utilized in the formation of bromohydrins from alkenes and in the bromination of electron-rich aromatic systems and the α-position of carbonyl compounds. The regioselectivity in aromatic bromination is influenced by the solvent polarity.[4]
Experimental Protocols
Preparation of Dioxane Dibromide
Materials:
-
1,4-Dioxane
-
Bromine
-
Ice-water bath
Procedure:
-
To ice-cold dioxane (8 ml, 92 mmol), add bromine (3 ml, 58.1 mmol) dropwise with stirring. An orange solid will precipitate.[6]
-
After the addition is complete, continue stirring the mixture at room temperature for 2 hours.[6]
-
Filter the orange product, wash with cold dioxane, and dry under reduced pressure. The yield is typically around 65%.[6]
-
Store the dioxane dibromide in a refrigerator below 0 °C.[6]
General Procedure for Solvent-Free Bromination with Dioxane Dibromide
Materials:
-
Substrate (e.g., substituted coumarin)
-
Dioxane dibromide
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate solution
-
Crushed ice
Procedure:
-
Cool the neat substrate (5 mmol) in an open vessel to 0-5 °C using an ice-water bath.[6]
-
Add the required stoichiometric amount of dioxane dibromide in portions and mix thoroughly with a glass rod.[6]
-
Allow the mixture to warm to room temperature and let it stand for the required time under anhydrous conditions (a CaCl2 drying tube is recommended). This should be performed in a fume hood to vent the liberated HBr.[6]
-
Quench the reaction by adding crushed ice and stir well.[6]
-
Filter the solid product, wash successively with saturated aqueous sodium bicarbonate solution and water, and then dry.[6]
General Procedure for α-Bromination of Ketones with NBS
Materials:
-
Ketone
-
N-Bromosuccinimide (NBS)
-
Ionic Liquid (e.g., [bmim]PF6)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H2O)
-
Diethyl ether
-
Saturated aqueous Na2SO3 solution
-
Anhydrous Na2SO4
Procedure:
-
To a solution of the ketone (1 mmol) in the ionic liquid (1.5 mL), add p-TsOH·H2O (0.2 mmol) and NBS (1.2 mmol).[7]
-
Stir the mixture at room temperature for the required time (e.g., 9 hours for acetophenone).[7]
-
Extract the product from the reaction mixture with diethyl ether (10 x 10 mL).[7]
-
Wash the combined organic extracts with a saturated aqueous Na2SO3 solution.[7]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the α-bromoketone.[7]
Conclusion
Both dioxane dibromide and N-bromosuccinimide are valuable reagents in the synthetic chemist's toolkit for bromination reactions. Dioxane dibromide excels in the electrophilic bromination of activated aromatic compounds, often providing high yields and regioselectivity, with the added advantage of enabling solvent-free reactions. NBS, on the other hand, is a more versatile reagent, indispensable for selective allylic and benzylic bromination via a radical pathway and also effective for electrophilic brominations of various substrates, including ketones and alkenes. The choice of reagent should be guided by the specific substrate and the desired regiochemical outcome of the bromination.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [file.scirp.org]
A Comparative Guide to Dioxane Dibromide and Elemental Bromine for Bromination Reactions
For researchers, scientists, and professionals in drug development, the choice of a brominating agent is critical for efficiency, selectivity, and safety. This guide provides an objective comparison between dioxane dibromide and elemental bromine, supported by experimental data, to inform your selection process.
This document outlines the performance of dioxane dibromide as a solid, stable, and selective brominating agent in contrast to the highly reactive and hazardous elemental bromine. Experimental data, particularly in the bromination of coumarin (B35378) derivatives, demonstrates the advantages of dioxane dibromide in terms of yield, purity, and operational simplicity.
At a Glance: Dioxane Dibromide vs. Elemental Bromine
| Feature | Dioxane Dibromide | Elemental Bromine |
| Physical State | Orange solid | Reddish-brown fuming liquid[1] |
| Handling | Can be accurately weighed and handled in the open (with precautions)[2] | Requires specialized handling in a fume hood due to high volatility and toxicity[3][4] |
| Reactivity | Moderated, "soft" brominating agent[5] | Highly reactive and non-selective, can lead to over-bromination and side products[3][6] |
| Selectivity | High regioselectivity, particularly for activated aromatic systems[2][5] | Lower selectivity, often requiring specific catalysts or conditions to control the reaction[7] |
| Safety | Reduced hazard; avoids the use of volatile and highly corrosive liquid bromine.[2] HBr is liberated, which is less toxic than Br2 vapor.[2] | Highly toxic, corrosive, and poses a significant inhalation hazard.[1][3] Requires stringent safety protocols.[3][4] |
| Solvent Use | Effective in solvent-free conditions, reducing environmental impact[2][5] | Typically used in organic solvents, which can complicate purification and waste disposal[8] |
| Stability | Stable for several months when stored in a refrigerator[2][9] | Stable under recommended storage conditions, but highly reactive[1] |
Performance in Electrophilic Bromination: A Case Study with Coumarins
The bromination of coumarins, a class of compounds with significant biological and pharmaceutical importance, serves as an excellent case study to compare the efficacy of dioxane dibromide and elemental bromine. Research has shown that dioxane dibromide under solvent-free conditions offers a superior method for the regioselective bromination of these substrates.
In a comparative study, the use of dioxane dibromide in solvent-free conditions for the bromination of various coumarin derivatives consistently resulted in high yields and purity of the desired products.[2] In contrast, reactions with elemental bromine in organic solvents often produce a considerable amount of unidentified byproducts, leading to lower yields and more complex purification processes.[2]
Quantitative Data Summary
The following table summarizes the results from the solvent-free bromination of substituted coumarins using dioxane dibromide.
| Substrate | Molar Equiv. of Dioxane Dibromide | Time (h) | Product | Yield (%) |
| 7-Hydroxycoumarin | 1.0 | 2.0 | 3-Bromo-7-hydroxycoumarin | 82 |
| 7-Hydroxycoumarin | 2.0 | 4.0 | 3,8-Dibromo-7-hydroxycoumarin | 79 |
| 7-Hydroxy-4-methylcoumarin | 1.2 | 3.0 | 3-Bromo-7-hydroxy-4-methylcoumarin | 85 |
| 7-Methoxycoumarin | 1.2 | 3.0 | 3-Bromo-7-methoxycoumarin | 79 |
| 6-Nitrocoumarin | - | 24 | No reaction | - |
| 7-Aminocoumarin | 1.2 | 0.5 | 3-Bromo-7-aminocoumarin | 88 |
Data sourced from Chaudhuri et al., Beilstein J. Org. Chem. 2012, 8, 323–329.[2]
The data clearly indicates that dioxane dibromide allows for controlled, stoichiometric bromination with excellent yields for activated coumarins. Notably, coumarins with electron-withdrawing groups, such as 6-nitrocoumarin, are unreactive under these conditions, highlighting the selectivity of the reagent.[2]
Experimental Protocols
Preparation of Dioxane Dibromide
Materials:
-
1,4-Dioxane (B91453) (ice-cold)
-
Bromine
Procedure:
-
To ice-cold 1,4-dioxane (8 ml, 92 mmol), add bromine (3 ml, 58.1 mmol) dropwise with stirring.
-
An orange solid will precipitate.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours.
-
Filter the orange product, wash it with dioxane, and dry it in a desiccator under reduced pressure.
-
The resulting dioxane dibromide (yield ~65%) can be stored in a refrigerator at below 0 °C for several months.[9]
General Procedure for Solvent-Free Bromination of Coumarins using Dioxane Dibromide
Materials:
-
Substituted coumarin (5 mmol)
-
Dioxane dibromide (stoichiometric amount as indicated in the table)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Water
Procedure:
-
In a fume hood, add the required amount of dioxane dibromide in portions to the neat coumarin substrate (5 mmol) in an open vessel fitted with a CaCl2 drying tube. The substrate should be cooled to 0-5 °C.
-
Thoroughly mix the reactants with a glass rod.
-
Allow the reaction mixture to reach ambient temperature and let it stand for the time specified in the data table.
-
Add crushed ice to the reaction mixture and stir well.
-
Filter the solid product and wash it successively with saturated aqueous sodium bicarbonate solution and water.
-
Dry the product. Further purification can be achieved by column chromatography if necessary.[9]
General Procedure for Bromination of Alkenes using Elemental Bromine
Materials:
-
Alkene
-
Elemental Bromine (Br2)
-
Inert solvent (e.g., CCl4 or CH2Cl2)
Procedure:
-
Dissolve the alkene in an inert solvent like carbon tetrachloride (CCl4).
-
Slowly add a solution of elemental bromine in the same solvent to the alkene solution with stirring.
-
The reaction is typically rapid, and the characteristic orange-brown color of the bromine will disappear, indicating the consumption of the reagent.
-
The reaction mixture will contain the vicinal dibromide product.[10]
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed mechanism for the bromination of coumarins using dioxane dibromide and a general workflow for electrophilic bromination.
Caption: Proposed mechanism for the bromination of coumarins using dioxane dibromide.
Caption: A comparative workflow for bromination reactions.
Safety and Handling
Dioxane Dibromide:
-
As a solid, it is easier and safer to handle than liquid bromine.[2]
-
It is stable under normal conditions but is hygroscopic.[11]
-
It should be kept away from open flames, hot surfaces, and sources of ignition.[11]
-
Incompatible with strong oxidizing agents and strong acids.[11]
Elemental Bromine:
-
Elemental bromine is a highly toxic and corrosive liquid that readily vaporizes into a harmful gas.[1][3]
-
Strict safety precautions, including the use of a fume hood, chemical-resistant gloves, and eye protection, are mandatory.[3][4]
-
It is a strong oxidizing agent and can react violently with many substances.[6]
-
Spills must be neutralized immediately with a reducing agent like sodium thiosulfate.[4]
Conclusion
For many bromination applications, particularly those requiring high selectivity and operational safety, dioxane dibromide presents a compelling alternative to elemental bromine. Its solid form, stability, and effectiveness in solvent-free conditions align with the principles of green chemistry by reducing hazardous waste and minimizing exposure risks.[2][7] While elemental bromine remains a fundamental reagent in organic synthesis, the advantages offered by dioxane dibromide in specific contexts, such as the bromination of sensitive and activated substrates, make it a valuable tool for the modern chemist. The choice of reagent will ultimately depend on the specific requirements of the reaction, including substrate reactivity, desired selectivity, and the safety infrastructure available.
References
- 1. Bromine | Br2 | CID 24408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromine - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. LabXchange [labxchange.org]
- 7. Bromination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. fishersci.com [fishersci.com]
A Comparative Guide to Brominating Agents: Dioxane Dibromide vs. Alternatives
For researchers, scientists, and drug development professionals, the choice of a brominating agent is a critical decision that dictates the outcome of a synthetic sequence. Selectivity—chemo-, regio-, and stereo-selectivity—is paramount in achieving high yields of the desired product while minimizing tedious and costly purification steps. This guide provides an objective comparison of the performance of Dioxane dibromide against other common brominating agents, namely N-Bromosuccinimide (NBS), molecular bromine (Br₂), and Pyridinium (B92312) tribromide. The information presented is supported by experimental data from peer-reviewed literature.
Executive Summary
Dioxane dibromide emerges as a highly regioselective and chemoselective brominating agent, particularly for electron-rich aromatic compounds and in the α-bromination of ketones.[1][2] It offers a safer and more convenient solid alternative to liquid bromine.[2] N-Bromosuccinimide is the reagent of choice for allylic and benzylic brominations.[3] Molecular bromine, while fundamental, often suffers from a lack of selectivity, leading to over-bromination and mixtures of isomers.[4] Pyridinium tribromide is a versatile and selective reagent for a range of substrates, including alkenes and ketones.[5]
Data Presentation: Quantitative Comparison of Brominating Agents
The following tables summarize the performance of Dioxane dibromide and its alternatives in the bromination of various substrates. It is important to note that the data has been compiled from different studies, and reaction conditions may vary.
Table 1: Bromination of Activated Aromatic Compounds (e.g., Anisole)
| Brominating Agent | Substrate | Major Product | Regioselectivity (para:ortho) | Yield (%) | Reference |
| Dioxane dibromide | Anisole | p-Bromoanisole | High (not specified) | Good (not specified) | [6] |
| N-Bromosuccinimide (NBS) | Anisole | p-Bromoanisole | Highly para-selective | 96 | [7] |
| Molecular Bromine (Br₂) | Anisole | Mixture of o- and p-bromoanisole | Variable, often poor | Variable | [6] |
| Pyridinium tribromide | Anisole | p-Bromoanisole | Good (not specified) | Good (not specified) | [8] |
Table 2: α-Bromination of Ketones (e.g., Acetophenone)
| Brominating Agent | Substrate | Major Product | Selectivity | Yield (%) | Reference |
| Dioxane dibromide | Acetophenone (B1666503) | α-Bromoacetophenone | Selective α-bromination | Good (not specified) | [1] |
| N-Bromosuccinimide (NBS) | Acetophenone | α-Bromoacetophenone | High for α-bromination | 89 | [9] |
| Molecular Bromine (Br₂) | Acetophenone | α-Bromoacetophenone | Can lead to ring bromination in activated systems | Variable | [4] |
| Pyridinium tribromide | 4-Chloroacetophenone | 4-Chloro-α-bromoacetophenone | High for α-bromination | 85 | [10] |
Table 3: Bromination of Alkenes (e.g., Styrene)
| Brominating Agent | Substrate | Major Product | Stereoselectivity | Yield (%) | Reference |
| Dioxane dibromide | Styrene | 1,2-Dibromo-1-phenylethane | anti-addition | Good (not specified) | [1] |
| N-Bromosuccinimide (NBS) | Styrene | 1-Bromo-1-phenylethene (allylic bromination) | N/A | Variable | [11] |
| Molecular Bromine (Br₂) | Styrene | 1,2-Dibromo-1-phenylethane | anti-addition | Good (not specified) | [12] |
| Pyridinium tribromide | trans-1-Phenylpropene | (1R,2S)-1,2-Dibromo-1-phenylpropane | High anti-stereoselectivity | Good (not specified) | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Preparation of Dioxane Dibromide
Bromine (3 mL, 58.1 mmol) is added dropwise to ice-cold dioxane (8 mL, 92 mmol) with stirring, leading to the formation of an orange solid. After the addition is complete, the mixture is stirred at room temperature for an additional 2 hours. The resulting orange product is filtered, washed with dioxane, and dried under reduced pressure. The yield is approximately 9.3 g (65%). The solid should be stored in a refrigerator.[14]
General Procedure for Bromination using Dioxane Dibromide (Solvent-Free)
Dioxane dibromide is added in portions to the neat substrate (5 mmol), which is cooled to 0-5 °C in an ice-water bath. The mixture is thoroughly mixed and allowed to warm to ambient temperature for the specified time. The reaction is quenched by the addition of crushed ice, followed by stirring. The solid product is filtered, washed with saturated aqueous sodium bicarbonate solution and water, and then dried.[14]
Bromination of Acetanilide using NBS
Acetanilide (5.01 mmol) and N-Bromosuccinimide (5.01 mmol) are dissolved in 10 mL of acetonitrile. A catalytic amount of HCl is added. The reaction mixture is stirred at room temperature. The product, 4'-bromoacetanilide, precipitates upon the addition of water and is collected by filtration.
Bromination of trans-Cinnamic Acid using Pyridinium Tribromide
In a round-bottom flask, trans-cinnamic acid (8.0 mmol) is dissolved in 4.0 mL of glacial acetic acid. Pyridinium tribromide (8.0 mmol) is then added. The mixture is refluxed using a hot water bath with magnetic stirring. After the reaction is complete, the product is purified by recrystallization.
Bromination of Anisole using Molecular Bromine
Anisole (1 equivalent) is dissolved in glacial acetic acid in a round-bottom flask and cooled in an ice bath. A solution of bromine (1 equivalent) in glacial acetic acid is added dropwise over 15-30 minutes, maintaining the temperature below 10 °C. The reaction is stirred at room temperature for 1 hour. The mixture is then poured into cold water, and excess bromine is quenched with a saturated sodium bisulfite solution. The product is extracted with dichloromethane.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms and workflows associated with these bromination reactions.
Caption: Mechanisms of electrophilic aromatic and radical bromination.
Caption: General experimental workflow for a bromination reaction.
Conclusion
Dioxane dibromide presents a compelling case as a selective and easy-to-handle brominating agent, particularly for activated aromatic systems and α-keto positions. While NBS remains the gold standard for allylic and benzylic bromination, and pyridinium tribromide offers broad utility, Dioxane dibromide provides a valuable tool for achieving high regioselectivity in electrophilic aromatic substitutions, often under mild, solvent-free conditions. The choice of brominating agent should be guided by the specific substrate and the desired selectivity, with Dioxane dibromide being a strong contender when high regiocontrol is the primary objective.
References
- 1. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions [beilstein-journals.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. zenodo.org [zenodo.org]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gauthmath.com [gauthmath.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Cross-linked poly-(4-vinylpyridine–styrene)–bromine complexes as stereoselective brominating agents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. beilstein-journals.org [beilstein-journals.org]
A Comparative Guide to Analytical Methods for Monitoring Dioxane Dibromide Reactions
For researchers, scientists, and drug development professionals engaged in chemical synthesis, the ability to effectively monitor reaction progress is paramount for optimization and control. This is particularly true for reactions involving potent reagents like dioxane dibromide, a common brominating agent. This guide provides a comparative overview of key analytical techniques suitable for monitoring dioxane dibromide reactions, complete with experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Analytical Methods
The selection of an appropriate analytical method is contingent on the specific reaction parameters, available instrumentation, and the desired level of quantitative detail. The following table summarizes the performance of common analytical techniques for monitoring dioxane dibromide reactions.
| Analytical Technique | Principle | Sample Preparation | Speed | Quantitative Ability | Key Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | Quenching of the reaction, extraction with a suitable solvent (e.g., dichloromethane), and potential derivatization. | Slow (minutes to hours per sample) | Excellent | High sensitivity and selectivity, capable of identifying and quantifying reactants, products, and byproducts.[1] | Requires volatile and thermally stable analytes. Sample preparation can be time-consuming. Not ideal for real-time monitoring. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their affinity for a stationary phase and a liquid mobile phase. | Quenching of the reaction, dilution in a suitable solvent. | Moderate (minutes per sample) | Excellent | Versatile for a wide range of compounds, including non-volatile and thermally labile molecules. Online HPLC can provide near real-time data.[2] | Can have lower resolution than GC for some compounds. Requires chromophores for UV detection or alternative detectors. |
| In-situ Fourier Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecules, providing information about functional groups. | None (probe is inserted directly into the reaction vessel). | Fast (real-time) | Semi-quantitative (requires calibration for accurate quantification) | Provides real-time kinetic data and information on the appearance and disappearance of functional groups, allowing for immediate feedback on reaction progress.[2][3] | Spectra can be complex and peak overlap can occur in multicomponent mixtures. Less sensitive than chromatographic methods. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and composition. | Quenching of the reaction, extraction, and dissolution in a deuterated solvent. In-situ NMR is also possible. | Slow (for offline analysis) to moderate (for in-situ) | Excellent | Provides unambiguous structural information for reactants, intermediates, and products.[4][5] Inherently quantitative.[6] | Lower sensitivity compared to other methods. In-situ NMR requires specialized equipment. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable reaction monitoring. The following protocols are generalized for the application of the discussed techniques to a typical bromination reaction using dioxane dibromide.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from standard EPA methods for dioxane analysis and can be tailored for reaction monitoring.[1][7]
Objective: To quantify the consumption of starting material and the formation of the brominated product.
Methodology:
-
Sample Collection and Quenching: At specified time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture. Immediately quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., a saturated solution of sodium thiosulfate) and a known amount of an internal standard.
-
Extraction: Add an appropriate organic solvent (e.g., dichloromethane) to the quenched sample. Vortex vigorously for 1-2 minutes to extract the organic components. Allow the layers to separate.
-
Sample Preparation for GC-MS: Carefully transfer the organic layer to a clean vial. If necessary, dry the extract over anhydrous sodium sulfate.
-
GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the extract into the GC-MS system.
-
GC Column: Use a column suitable for separating the compounds of interest (e.g., a non-polar or medium-polarity column).
-
Temperature Program: Develop a temperature gradient that effectively separates the starting material, product, and any significant byproducts.
-
MS Detection: Operate the mass spectrometer in full scan mode to identify all components or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying specific target compounds.[8]
-
-
Data Analysis: Integrate the peak areas of the starting material, product, and internal standard. Construct a calibration curve to determine the concentration of each component over time.
High-Performance Liquid Chromatography (HPLC)
This protocol is based on established HPLC methods for the analysis of organic compounds.[9]
Objective: To monitor the concentration changes of non-volatile reactants and products.
Methodology:
-
Sample Collection and Quenching: Withdraw an aliquot from the reaction mixture at various time points and quench it in a vial containing a suitable solvent and an internal standard.
-
Sample Preparation: Dilute the quenched sample with the mobile phase to a concentration within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Column: Select a column that provides good separation of the analytes (e.g., a C18 reversed-phase column).[10]
-
Mobile Phase: Use a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water, and an appropriate gradient or isocratic elution method.
-
Detection: Use a UV detector set at a wavelength where the compounds of interest have maximum absorbance.
-
-
Data Analysis: As with GC-MS, use the peak areas and a calibration curve to determine the concentration of the reactants and products over time. Online HPLC systems can automate the sampling and injection process for near real-time monitoring.[2]
In-situ Fourier Transform Infrared (FTIR) Spectroscopy
This technique allows for the direct monitoring of the reaction without the need for sample withdrawal.[2][3]
Objective: To obtain real-time kinetic data by monitoring changes in characteristic infrared absorption bands.
Methodology:
-
Setup: Insert an attenuated total reflectance (ATR) FTIR probe directly into the reaction vessel. Ensure the probe is chemically resistant to the reaction components.
-
Background Spectrum: Collect a background spectrum of the reaction mixture before initiating the reaction.
-
Reaction Monitoring: Initiate the reaction and continuously collect FTIR spectra at regular intervals.
-
Data Analysis: Identify characteristic infrared bands for the starting material and the product. For example, monitor the disappearance of a C-H bond in the starting material and the appearance of a C-Br bond in the product. Plot the absorbance of these characteristic peaks against time to obtain a reaction profile. For quantitative analysis, a calibration model can be built by correlating the FTIR data with offline measurements (e.g., from HPLC or GC).
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for efficient and accurate reaction monitoring. The following diagram illustrates a typical workflow for monitoring a dioxane dibromide reaction using offline analytical methods.
Caption: Workflow for offline monitoring of dioxane dibromide reactions.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Continuous photochemical benzylic bromination using in situ generated Br 2 : process intensification towards optimal PMI and throughput - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03662H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 8. What You Need to Know About 1,4-Dioxane Analysis - ddms [ddmsinc.com]
- 9. Assay of 1,4-dioxane in commercial cosmetic products by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Spectroscopic Guide to Validating Dioxane Dibromide Reaction Products: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise validation of reaction products is paramount. This guide provides a comprehensive comparison of the spectroscopic data for products formed using dioxane dibromide as a brominating agent against those produced with alternative methods. Detailed experimental protocols and data are presented to facilitate objective evaluation and informed decision-making in synthetic chemistry.
Dioxane dibromide has emerged as a safer and more convenient alternative to liquid bromine for a variety of bromination reactions. As a stable, solid reagent, it allows for more precise handling and stoichiometry control. This guide will delve into the spectroscopic validation of its reaction products, focusing on the bromination of alkenes and ketones, and compare these with products from reactions using N-bromosuccinimide (NBS) and molecular bromine (Br₂).
Comparison of Brominating Agents: Performance and Spectroscopic Outcomes
The choice of a brominating agent can significantly impact reaction outcomes, including yield, selectivity, and by-product formation. Below is a comparative overview of dioxane dibromide, N-bromosuccinimide, and molecular bromine in the context of alkene and ketone bromination.
Bromination of Alkenes: A Case Study of Stilbene
The addition of bromine to the double bond of an alkene is a fundamental reaction in organic synthesis. Here, we compare the bromination of (E)-stilbene to form 1,2-dibromo-1,2-diphenylethane (B1143902) using different reagents.
Table 1: Comparison of Brominating Agents for the Dibromination of (E)-Stilbene
| Parameter | Dioxane Dibromide | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Reagent Form | Solid | Liquid | Solid |
| Handling | Easy, stable | Difficult, corrosive, fuming | Easy, stable |
| Typical Solvent | Dioxane, Solvent-free | Dichloromethane (B109758), Acetic Acid | Dichloromethane, Water |
| Reaction Time | 0.5 - 2 hours | 0.5 hours | 5 hours (with catalyst) |
| Typical Yield | High | High (64%)[1] | Moderate to High |
| By-products | Dioxane | HBr (if substitution occurs) | Succinimide |
Table 2: Spectroscopic Data for meso-1,2-Dibromo-1,2-diphenylethane (B7791125)
| Spectroscopic Data | Product from Dioxane Dibromide (Expected) | Product from Molecular Bromine[1] |
| ¹H NMR (CDCl₃, δ) | ~5.50 (s, 2H), 7.35-7.65 (m, 10H) | 5.50 (s, 2H), 7.35-7.65 (m, 10H) |
| ¹³C NMR (CDCl₃, δ) | ~56.1, 127.9, 128.8, 129.0, 140.0 | 56.1, 127.9, 128.8, 129.0, 140.0 |
| IR (KBr, cm⁻¹) | C-Br stretch: ~600-700 | C-Br stretch: ~690 |
| Mass Spec (m/z) | Characteristic M, M+2, M+4 pattern for two Br atoms | 342, 340, 338 (M⁺) |
The spectroscopic data for the product, meso-1,2-dibromo-1,2-diphenylethane, is expected to be identical regardless of the brominating agent used, as the final product is the same. The primary differences lie in the handling properties of the reagents and the reaction conditions.
Bromination of Ketones: A Case Study of Acetophenone (B1666503)
The α-bromination of ketones is a key transformation for introducing functionality for further synthetic manipulations. Below is a comparison for the bromination of acetophenone to yield 2-bromo-1-phenylethanone.
Table 3: Comparison of Brominating Agents for the α-Bromination of Acetophenone
| Parameter | Dioxane Dibromide | Molecular Bromine (Br₂) | Pyridinium (B92312) Hydrobromide Perbromide (PHPB) |
| Reagent Form | Solid | Liquid | Solid |
| Handling | Easy, stable | Difficult, corrosive, fuming | Easy, stable |
| Typical Solvent | Dioxane | Ether, Methanol[2][3] | Acetic Acid[4] |
| Reaction Time | Room temperature, variable | 0-5°C to room temp, ~2 hours[2][3] | 90°C, 3 hours[4] |
| Typical Yield | High | Good | High (85%)[4] |
| By-products | Dioxane | HBr | Pyridine hydrobromide |
Table 4: Spectroscopic Data for 2-Bromo-1-phenylethanone
| Spectroscopic Data | Product from Dioxane Dibromide (Expected) | Product from other methods (NIST Data)[5] |
| ¹H NMR (CDCl₃, δ) | ~4.4 (s, 2H), 7.4-8.0 (m, 5H) | Not available in this source |
| ¹³C NMR (CDCl₃, δ) | ~31 (CH₂Br), 128-134 (Aromatic C), 191 (C=O) | Not available in this source |
| IR (CCl₄, cm⁻¹) | C=O stretch: ~1690, C-Br stretch: ~600-700 | C=O stretch: ~1690 |
| Mass Spec (m/z) | M⁺ at 198/200 (approx. 1:1 ratio) | M⁺ at 198/200 |
As with the alkene bromination, the spectroscopic signature of the final product, 2-bromo-1-phenylethanone, will be the same irrespective of the synthetic route. The choice of reagent will depend on factors such as desired reaction conditions, scale, and safety considerations.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison.
Synthesis of Dioxane Dibromide
Dioxane dibromide is prepared by the direct reaction of bromine with 1,4-dioxane (B91453).[6]
Procedure:
-
To ice-cold 1,4-dioxane (8 mL, 92 mmol) under constant stirring, add bromine (3 mL, 58.1 mmol) dropwise.
-
An orange solid will precipitate during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.
-
Filter the orange product, wash with a small amount of cold dioxane, and dry under reduced pressure.
-
The resulting dioxane dibromide (yield ~65%) is an orange solid.[6]
General Procedure for Bromination of an Alkene with Dioxane Dibromide (Solvent-Free)
This protocol is adapted from the bromination of coumarins.[6]
Procedure:
-
Cool the neat substrate (5 mmol) to 0-5 °C in an ice-water bath.
-
Add dioxane dibromide (stoichiometric amount) portion-wise and mix thoroughly.
-
Allow the reaction mixture to warm to room temperature and let it stand for the required time (monitored by TLC).
-
Upon completion, add crushed ice to the reaction mixture and stir.
-
If the product is a solid, filter and wash with saturated aqueous sodium bicarbonate solution and then water. If the product is an oil, extract with a suitable organic solvent (e.g., ether), then wash the organic layer with saturated aqueous sodium bicarbonate solution and water.
-
Dry the product or the organic extract over anhydrous sodium sulfate (B86663) and purify as necessary (e.g., by recrystallization or column chromatography).
Procedure for Bromination of (E)-Stilbene with Molecular Bromine[1]
Procedure:
-
Dissolve (E)-stilbene (0.40 g, 2.2 mmol) in dichloromethane (5.0 mL) in a flask and cool to 0 °C.
-
Add a solution of molecular bromine (0.12 mL, 2.3 mmol) in dichloromethane (0.9 mL) dropwise with stirring.
-
Stir the reaction mixture for 30 minutes at 0 °C.
-
Collect the resulting solid product by filtration.
-
Recrystallize the crude product from ethanol (B145695) to yield meso-1,2-dibromo-1,2-diphenylethane as a white crystalline solid (yield 64%).[1]
Procedure for α-Bromination of 4-Chloroacetophenone with Pyridinium Hydrobromide Perbromide (PHPB)[4]
Procedure:
-
Combine 4-chloroacetophenone (0.77 g, 5.0 mmol), pyridinium hydrobromide perbromide (1.76 g, 5.5 mmol), and acetic acid (20 mL) in a 50 mL round-bottom flask equipped with a reflux condenser.
-
Stir the reaction mixture at 90 °C.
-
Monitor the reaction progress by TLC. For this substrate, the optimal reaction time is 3 hours.[4]
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization to obtain 2-bromo-1-(4-chlorophenyl)ethanone.
Visualizing the Workflow and Logic
Diagrams generated using Graphviz provide a clear visual representation of the processes involved.
Caption: Synthesis of dioxane dibromide and its use in a general bromination reaction.
Caption: Experimental workflow for the purification and spectroscopic validation of brominated products.
References
- 1. rsc.org [rsc.org]
- 2. zenodo.org [zenodo.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
A Comparative Analysis of Dioxane Dibromide in Various Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
Dioxane dibromide (DD), a solid, stable complex of 1,4-dioxane (B91453) and bromine, serves as a convenient and safer alternative to liquid bromine for various electrophilic bromination reactions. While its efficacy in solvent-free conditions is well-documented, understanding its behavior in different solvent systems is crucial for optimizing reaction protocols and expanding its synthetic utility. This guide provides a comparative overview of Dioxane dibromide's performance, supported by available data and detailed experimental protocols.
Performance Comparison: Solvent-Free vs. In-Solvent Systems
The current body of research strongly advocates for the use of Dioxane dibromide under solvent-free conditions.[1][2][3] This preference is primarily due to enhanced reaction rates, higher yields, and improved product purity.[1] When reactions are conducted in organic solvents, a notable increase in unidentified byproducts is often observed, leading to a depletion in both the yield and purity of the desired product.[1][4]
While comprehensive quantitative data for a side-by-side comparison in various solvents is scarce due to the demonstrated superiority of the solvent-free approach, a qualitative and extrapolated comparison can be made based on existing literature and general principles of reaction kinetics.
| Feature | Solvent-Free | Aprotic Solvents (e.g., Dioxane, Chloroform) | Protic Solvents (e.g., Acetic Acid) |
| Reaction Rate | Generally faster.[1] | Moderate; dependent on substrate solubility and polarity. | Slower; potential for solvent interaction with the electrophile. |
| Product Yield | High to excellent.[5] | Moderate to low; often contaminated with byproducts.[1][4] | Variable; risk of side reactions and solvolysis. |
| Product Purity | High.[5] | Lower due to the formation of byproducts.[1][4] | Generally lower; purification can be challenging. |
| Work-up | Simple; typically involves trituration with ice water and filtration.[1][6] | Requires solvent evaporation and chromatographic purification. | Requires neutralization and extraction, followed by purification. |
| Safety & Handling | Avoids the use of toxic and volatile organic solvents.[4] | Involves handling of potentially hazardous solvents. | Involves handling of corrosive and hazardous solvents. |
| Applicability | Broad applicability for various substrates, especially activated aromatics and coumarins.[5] | Historically used for reactions like α-bromination of acetophenones.[1] | Generally not recommended due to reactivity with the solvent. |
Experimental Protocols
Preparation of Dioxane Dibromide
This protocol is adapted from the supplementary information provided by Chaudhuri et al.[6]
Procedure:
-
In a fume hood, add bromine (3 ml, 58.1 mmol) dropwise to ice-cold 1,4-dioxane (8 ml, 92 mmol) with continuous stirring.
-
An orange-colored solid will precipitate.
-
After the complete addition of bromine, continue stirring the reaction mixture at room temperature for an additional 2 hours.
-
Filter the resulting orange product, wash it with a small amount of cold dioxane, and dry it in a desiccator under reduced pressure.
-
The yield of Dioxane dibromide is typically around 65%. The product should be stored in a refrigerator at temperatures below 0 °C.
General Protocol for Solvent-Free Bromination of Substituted Coumarins
This protocol is a generalized procedure based on the work of Chaudhuri et al.[1][6]
Procedure:
-
Place the neat substrate (5 mmol) in an open vessel and cool it to 0-5 °C using an ice-water bath.
-
In a fume hood, add the required stoichiometric amount of Dioxane dibromide in portions to the cooled substrate.
-
Thoroughly mix the reactants using a glass rod.
-
Allow the mixture to naturally warm to ambient temperature and let it stand for the required reaction time under anhydrous conditions (a CaCl2 drying tube can be fitted to the vessel).
-
Upon completion of the reaction (monitored by TLC), add crushed ice to the reaction mixture and stir well.
-
Filter the solid product, wash it successively with saturated aqueous sodium bicarbonate solution and water.
-
Dry the product to obtain a nearly pure compound. Further purification can be achieved by column chromatography or recrystallization.
General Protocol for Bromination in an Aprotic Solvent (e.g., Dioxane)
While solvent-free is preferred, historical applications mention the use of dioxane as a solvent.[1] The following is a general protocol for such a reaction.
Procedure:
-
Dissolve the substrate (1 equivalent) in a minimal amount of dry 1,4-dioxane in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
In a separate flask, dissolve Dioxane dibromide (1-1.2 equivalents) in 1,4-dioxane.
-
Add the Dioxane dibromide solution dropwise to the substrate solution at room temperature with stirring.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, quench the reaction by pouring the mixture into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Workflow and Reaction Mechanism
To facilitate a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a comparative study and a proposed mechanism for electrophilic aromatic substitution.
Caption: Experimental workflow for a comparative study.
Caption: Proposed electrophilic substitution mechanism.
References
- 1. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
A Comparative Guide to Dioxane Dibromide and Pyridinium Tribromide for Selective Bromination
For researchers, scientists, and professionals in drug development, the choice of a brominating agent is critical for achieving desired synthetic outcomes. This guide provides an objective comparison of two solid, stable, and safer alternatives to liquid bromine: dioxane dibromide and pyridinium (B92312) tribromide. We will delve into their performance for the bromination of specific substrates—ketones, phenols, and alkenes—supported by experimental data and detailed protocols.
Executive Summary
Both dioxane dibromide and pyridinium tribromide offer significant advantages over molecular bromine, primarily in their solid form, which allows for easier handling, weighing, and improved safety. Pyridinium tribromide is a well-established reagent known for its high selectivity in various bromination reactions. Dioxane dibromide has gained traction, particularly for its efficacy in solvent-free conditions, presenting a greener alternative. The choice between these two reagents often depends on the specific substrate, desired selectivity, and reaction conditions.
Reagent Characteristics and Handling
| Feature | Dioxane Dibromide | Pyridinium Tribromide |
| Appearance | Orange solid | Reddish-brown crystalline solid |
| Stability | Stable for several months when stored in a refrigerator.[1] | Stable, non-volatile, and odorless solid.[2] |
| Handling | Can be weighed and handled in the open air, avoiding the hazards of liquid bromine.[1] | Easier and safer to handle and weigh than liquid bromine.[3] |
| Preparation | Prepared by adding bromine to cold 1,4-dioxane (B91453).[1][4] | Synthesized by reacting pyridine (B92270) with hydrobromic acid and bromine.[5] |
Performance Comparison in Bromination Reactions
α-Bromination of Ketones: Acetophenone (B1666503)
The α-bromination of ketones is a fundamental transformation in organic synthesis. Both reagents are effective for this purpose.
Experimental Data:
| Reagent | Substrate | Solvent | Conditions | Yield | Reference |
| Pyridinium Tribromide | 4-Chloroacetophenone | Acetic Acid | 90 °C, 3 h | 85% | [6] |
| Dioxane Dibromide | Substituted Acetophenones | Dioxane | Room Temperature | Selective α-bromination reported | [7][8] |
Discussion:
Electrophilic Bromination of Phenols
The bromination of phenols is highly sensitive to the reagent and conditions, with regioselectivity being a key consideration.
Experimental Data:
| Reagent | Substrate | Solvent | Conditions | Product | Yield | Reference |
| 1-Butyl-3-methylpyridinium (B1228570) tribromide | Phenol (B47542) | None (Neat) | Room Temperature | 4-Bromophenol | 95% | [9] |
| Dioxane Dibromide | Phenols | None (Solvent-free) | Not specified | Regioselective bromination reported | [10] |
Discussion:
A derivative of pyridinium tribromide, 1-butyl-3-methylpyridinium tribromide, has been shown to be highly efficient and regioselective for the bromination of phenols, affording the para-brominated product in excellent yield under solvent-free conditions at room temperature.[9] Dioxane dibromide is also reported to achieve highly regioselective ring bromination of aromatic compounds, including phenols, under solvent-free conditions.[10] The choice between the two for this substrate class may come down to specific substrate reactivity and desired reaction scale.
Bromination of Alkenes: Styrene (B11656) & Stilbene
The addition of bromine across a double bond is a classic reaction in organic chemistry. Both reagents provide a safer alternative to liquid bromine for this transformation.
Experimental Data:
| Reagent | Substrate | Solvent | Conditions | Yield | Reference |
| Dioxane Dibromide | Styrene | Not specified (addition of reagent to substrate) | Cooling with running water | 100% | [11] |
| Pyridinium Tribromide | E-Stilbene | Ethanol (B145695) | 50 °C, 30 min | 38% | [12] |
Discussion:
Dioxane dibromide has been reported to afford a quantitative yield of styrene dibromide under mild conditions.[11] Pyridinium tribromide is also widely used for the bromination of alkenes. In a comparative study, the bromination of E-stilbene with pyridinium tribromide in ethanol yielded meso-stilbene dibromide.[12] It is important to note that reaction conditions and substrate electronics can significantly impact yields. For simple alkenes, dioxane dibromide appears to be highly effective.
Experimental Protocols
Synthesis of Dioxane Dibromide
-
Procedure: To ice-cold 1,4-dioxane (8 ml, 92 mmol), slowly add bromine (3 ml, 58.1 mmol) with stirring. An orange solid will form. After the addition is complete, continue stirring at room temperature for an additional 2 hours. Filter the orange product, wash with dioxane, and dry under reduced pressure. The yield is approximately 65%. The product can be stored in a refrigerator for several months.[1]
Synthesis of Pyridinium Tribromide
-
Procedure: In a 1-liter round-bottom flask, place 79.1 g of pyridine and cool with an ice-water bath. Slowly add 113 ml of 48% hydrobromic acid. Remove the reflux condenser and distill off the water under vacuum by heating the flask to 160 °C. Dissolve the resulting dry pyridine hydrobromide in 240 g of glacial acetic acid by heating. With mechanical stirring at 60-65 °C, slowly add a solution of 80 g of bromine in 80 ml of glacial acetic acid. Allow the mixture to cool, whereupon red-brown needles of pyridinium tribromide will crystallize. Filter the crystals, wash, and air dry. The yield is approximately 190 g.[5]
General Procedure for α-Bromination of Acetophenone with Pyridinium Tribromide
-
Procedure: A mixture of the acetophenone derivative (1.0 mmol) and pyridinium tribromide (1.1 mmol) in acetic acid is heated to 90 °C. The reaction progress is monitored by TLC. After completion (typically 3 hours), the reaction mixture is worked up to isolate the α-bromoacetophenone derivative.[6]
General Procedure for Bromination of Phenols with 1-Butyl-3-methylpyridinium Tribromide
-
Procedure: To the phenol (3.3 mmol), add 1-butyl-3-methylpyridinium tribromide (3.3 mmol) at room temperature with stirring. Upon completion of the reaction as indicated by TLC, add water to the reaction mixture. Extract the product with diethyl ether, dry the organic layer over sodium sulfate, and concentrate to obtain the pure monobrominated phenol.[9]
General Procedure for Bromination of Styrene with Dioxane Dibromide
-
Procedure: To 10.4 g of styrene, gradually add 25 g of dioxane dibromide while cooling with running water. After the addition is complete, dilute the mixture with water to afford styrene dibromide.[11]
Visualizing the Workflow and Logic
To aid in understanding the experimental processes and decision-making, the following diagrams are provided.
Conclusion
Both dioxane dibromide and pyridinium tribromide are excellent, safer alternatives to liquid bromine for a variety of bromination reactions.
-
Pyridinium tribromide is a highly reliable and selective reagent, particularly well-documented for the α-bromination of ketones and the regioselective bromination of activated aromatic systems like phenols.
-
Dioxane dibromide shows exceptional promise, especially in solvent-free applications, making it an attractive option for green chemistry initiatives. It has demonstrated high efficacy in the bromination of alkenes.
The selection of the optimal reagent will ultimately be guided by the specific requirements of the synthesis, including the nature of the substrate, the desired selectivity, reaction conditions, and considerations for environmental impact. The data and protocols provided in this guide serve as a valuable resource for making an informed decision.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Sciencemadness Discussion Board - recrystallisation of pyridinium tribromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Solved Pyridinium tribromide is preferred in bromination | Chegg.com [chegg.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. prepchem.com [prepchem.com]
- 6. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions [beilstein-journals.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
- 12. article.sapub.org [article.sapub.org]
A Comparative Guide to Brominating Agents: Dioxane Dibromide vs. H2O2-HBr Systems
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Efficacy, Safety, and Application.
In the realm of organic synthesis, the introduction of bromine atoms into molecules is a fundamental transformation, paving the way for further functionalization and the construction of complex molecular architectures. The choice of a brominating agent is critical, influencing reaction efficiency, selectivity, and safety. This guide provides a detailed comparison of two prominent brominating systems: the solid, stable Dioxane dibromide complex and the versatile, in-situ generated H2O2-HBr system.
At a Glance: Key Performance Indicators
| Feature | Dioxane Dibromide | H2O2-HBr System |
| Reagent Type | Solid, pre-formed complex | In-situ generated from liquid reagents |
| Common Applications | Electrophilic addition to alkenes, α-bromination of ketones, bromination of activated aromatics | α-bromination of ketones, oxidative bromination of alcohols, bromination of aromatics and alkenes |
| Selectivity | High selectivity, often avoiding over-bromination | Selectivity can be controlled by reaction parameters |
| Reaction Conditions | Often solvent-free, room temperature | Typically aqueous or in organic solvents, variable temperature |
| Safety Profile | Solid, non-volatile, safer to handle than liquid bromine | Avoids handling of elemental bromine, but H2O2 is a strong oxidizer |
| "Green" Chemistry Aspect | Solvent-free conditions are a major advantage | H2O2 is considered a green oxidant (byproduct is water) |
Quantitative Data Comparison
The following tables summarize the performance of Dioxane dibromide and the H2O2-HBr system across various substrate classes.
Table 1: α-Bromination of Ketones
| Substrate | Reagent System | Product | Yield (%) | Reference |
| Acetophenone | Dioxane dibromide | α-Bromoacetophenone | Not specified in readily available literature | [1] |
| Various aryl alkyl, dialkyl, cyclic ketones, 1,3-diketones, and β-ketoesters | H2O2-HBr | Corresponding α-bromoketones | 69-97 | |
| Secondary Alcohols (via in-situ oxidation and bromination) | H2O2-HBr | α-monobromo ketones and α,α'-dibromo ketones | up to 91 | [2][3] |
Table 2: Bromination of Alkenes
| Substrate | Reagent System | Product | Yield (%) | Reference |
| Styrene | Dioxane dibromide | Styrene dibromide (1,2-Dibromo-1-phenylethane) | 100 | [4] |
| Various Olefins | Dioxane dibromide | Vicinal dibromides | High | |
| Styrene | H2O2-HBr | 2-Bromo-1-phenylethanol (Bromohydrin) or 1,2-dibromo-1-phenylethane | Dependent on conditions |
Table 3: Bromination of Aromatic Compounds
| Substrate | Reagent System | Product | Yield (%) | Reference |
| Substituted Coumarins | Dioxane dibromide | Regioselective brominated coumarins | 72-85 | [5] |
| Phenol | Dioxane dibromide | p-Bromophenol | High | [6] |
| Various activated and less activated aromatic molecules | H2O2-HBr | Brominated aromatics | High yields reported |
Experimental Protocols
Dioxane Dibromide Preparation and Use
Preparation of Dioxane Dibromide: To a stirred solution of 1,4-dioxane (B91453) in an appropriate solvent (e.g., a minimal amount of cold dioxane), bromine is added dropwise at a low temperature (e.g., 0-5 °C).[7] The resulting orange solid precipitate of Dioxane dibromide is then filtered, washed with a cold solvent, and dried under vacuum.[7] The solid complex is stable and can be stored for extended periods.
General Procedure for Bromination of Alkenes (e.g., Styrene): To a solution of the alkene (1 equivalent) in a suitable solvent or under solvent-free conditions, Dioxane dibromide (1-1.2 equivalents) is added portion-wise at room temperature or with cooling.[4] The reaction mixture is stirred until completion (monitored by TLC). The reaction is then quenched with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to destroy any excess bromine. The product is extracted with an organic solvent, washed with brine, dried over an anhydrous salt (e.g., MgSO4), and concentrated under reduced pressure to afford the vicinal dibromide.[4]
H2O2-HBr System for Bromination
General Procedure for α-Bromination of Ketones: To a solution of the ketone (1 equivalent) in a suitable solvent (e.g., water, acetonitrile), hydrobromic acid (HBr, typically 48% aqueous solution, 1-2 equivalents) is added.[8] The mixture is stirred, and an aqueous solution of hydrogen peroxide (H2O2, typically 30-35%, 1-2 equivalents) is added dropwise at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate. The product is then extracted with an organic solvent, washed, dried, and purified by standard methods such as column chromatography.[8]
Mechanistic Pathways and Workflows
The mode of action for these two brominating systems differs significantly, impacting their selectivity and applications.
Dioxane Dibromide: A Source of Electrophilic Bromine
Dioxane dibromide is a stable complex that serves as a solid source of molecular bromine.[1] The dioxane molecule polarizes the Br-Br bond, making one of the bromine atoms more electrophilic and susceptible to attack by a nucleophile, such as an alkene or an enol/enolate of a ketone.[9]
Caption: Electrophilic attack by polarized bromine from Dioxane dibromide.
H2O2-HBr System: In-Situ Generation of Bromine
The H2O2-HBr system generates molecular bromine in situ through the oxidation of HBr by H2O2. This avoids the need to handle highly corrosive and volatile liquid bromine. The generated bromine then acts as the brominating agent.
Caption: Workflow for bromination using the H2O2-HBr system.
In the presence of peroxides and UV light, the addition of HBr to alkenes can also proceed via a radical mechanism, leading to anti-Markovnikov products.
Caption: Radical mechanism for anti-Markovnikov addition of HBr to alkenes.
Conclusion: Making an Informed Choice
Both Dioxane dibromide and the H2O2-HBr system offer compelling advantages for bromination reactions.
Dioxane dibromide stands out for its ease of handling as a stable, solid reagent and its efficacy in solvent-free conditions, aligning well with the principles of green chemistry. It often provides high selectivity and is particularly well-suited for the synthesis of vicinal dibromides from alkenes.
The H2O2-HBr system is a versatile and cost-effective alternative that avoids the direct use of hazardous elemental bromine. Its ability to perform tandem oxidation-bromination reactions is a significant advantage for certain synthetic routes. The reaction conditions can be tuned to control selectivity, and the use of hydrogen peroxide as an oxidant is environmentally benign.
The optimal choice of brominating agent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired selectivity, scale of the reaction, and safety considerations. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their synthetic endeavors.
References
- 1. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. espublisher.com [espublisher.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unraveling the Reaction Mechanism of Dioxane Dibromide: A Computational Comparison
For researchers, scientists, and professionals in drug development, understanding the intricacies of bromination reactions is paramount for the synthesis of novel therapeutics and functional materials. Dioxane dibromide has emerged as a convenient and solid brominating agent. This guide provides a comparative analysis of the computational studies on the reaction mechanism of dioxane dibromide and its common alternatives, supported by experimental data and detailed protocols.
Dioxane dibromide, a stable, orange solid, offers a safer and more manageable alternative to liquid bromine for various bromination reactions.[1][2] While extensive experimental work has been conducted on its application, particularly in the bromination of coumarins and aromatic compounds, comprehensive computational studies on its reaction mechanism are not as prevalent as for other brominating agents.[1][3] This guide synthesizes the proposed mechanisms for dioxane dibromide and contrasts them with the computationally elucidated pathways of common alternatives like N-bromosuccinimide (NBS) and molecular bromine (Br₂).
Comparative Analysis of Brominating Agents
The choice of a brominating agent significantly impacts the selectivity, yield, and safety of a reaction. The following table summarizes key computational and experimental parameters for dioxane dibromide and its alternatives.
| Feature | Dioxane Dibromide | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) | Pyridinium Bromide Perbromide (PBPB) |
| Physical State | Solid | Solid | Liquid (Volatile) | Solid |
| Safety Profile | Safer than Br₂, solid | Generally safe, solid | Toxic, corrosive, volatile | Safer than Br₂, solid |
| Proposed/Studied Mechanism | Electrophilic addition (proposed) | Radical and electrophilic pathways (computationally studied)[4][5][6] | Electrophilic addition (computationally studied)[7][8][9] | Electrophilic addition |
| Key Mechanistic Feature | In-situ generation of polarized Br₂ | Homolytic cleavage of N-Br bond for radical reactions; electrophilic bromine source[10] | Formation of a bromonium ion intermediate[7][8] | Delivers Br₂ in a controlled manner[11] |
| Computational Support | Limited direct computational studies; Br-Br bond polarization suggested[12] | Numerous DFT and other computational studies available[4][6] | Well-studied with DFT calculations for various substrates[7][8][9] | Less computational data compared to NBS and Br₂ |
| Selectivity | High regioselectivity in aromatic bromination[3] | Good for allylic and benzylic bromination (radical); also used for electrophilic aromatic substitution[13] | Less selective for complex molecules; can lead to side reactions | Good for α-bromination of ketones and aromatic bromination[14][15] |
Reaction Mechanisms: A Deeper Dive
The following sections detail the proposed and computationally studied reaction mechanisms for dioxane dibromide and its alternatives.
Dioxane Dibromide: An Electrophilic Addition Pathway
Experimental evidence suggests that dioxane dibromide acts as an electrophilic brominating agent. The dioxane molecule is believed to polarize the bromine-bromine bond, enhancing the electrophilicity of one of the bromine atoms.[12] The proposed mechanism for the bromination of an alkene is depicted below.
Caption: Proposed electrophilic addition mechanism of dioxane dibromide.
N-Bromosuccinimide (NBS): A Tale of Two Pathways
Computational studies have elucidated that NBS can react via both radical and electrophilic pathways, depending on the reaction conditions.[4][5][6]
Radical Pathway (Allylic/Benzylic Bromination):
Caption: Computationally supported radical mechanism of NBS bromination.
Electrophilic Pathway (Aromatic Bromination):
Computational results suggest that Lewis basic additives can interact with NBS to increase the positive character of the bromine atom, facilitating electrophilic attack.[13]
Caption: Lewis base-catalyzed electrophilic bromination using NBS.
Molecular Bromine (Br₂): The Classic Electrophile
DFT calculations have extensively modeled the electrophilic addition of molecular bromine to alkenes and alkynes, confirming the formation of a cyclic bromonium ion intermediate.[7][8][9]
Caption: DFT-supported mechanism for the bromination of an alkene with Br₂.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible results. Below are representative procedures for bromination using dioxane dibromide and NBS.
General Procedure for Bromination using Dioxane Dibromide
This protocol is adapted from the solvent-free bromination of substituted coumarins.[16]
-
Preparation of Dioxane Dibromide: To ice-cold dioxane, add bromine dropwise with stirring. An orange solid will precipitate. After the addition is complete, continue stirring at room temperature for 2 hours. Filter the orange product, wash with cold dioxane, and dry under reduced pressure. Store the solid below 0 °C.
-
Bromination Reaction: In a fume hood, add the required stoichiometric amount of dioxane dibromide in portions to the neat substrate at 0-5 °C. Mix thoroughly with a glass rod.
-
Allow the mixture to warm to room temperature and let it stand for the required time under anhydrous conditions.
-
Add crushed ice to the reaction mixture and stir well.
-
Filter the solid product, wash with saturated aqueous sodium bicarbonate solution and then with water.
-
Dry the product. Further purification can be achieved by column chromatography.
General Procedure for Allylic Bromination using NBS
This is a general procedure for the radical-mediated bromination of an alkene.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the alkene in a non-polar solvent (e.g., carbon tetrachloride).
-
Addition of Reagents: Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) to the solution.
-
Reaction: Heat the mixture to reflux or irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Conclusion
While dioxane dibromide presents a safer alternative to molecular bromine, a comprehensive computational understanding of its reaction mechanism is an area ripe for further investigation. The proposed electrophilic pathway provides a rational framework for its reactivity. In contrast, extensive computational studies on NBS and molecular bromine have provided detailed mechanistic insights, revealing the dual radical/electrophilic nature of NBS and confirming the bromonium ion pathway for Br₂. For researchers, the choice of brominating agent will depend on the specific substrate, desired selectivity, and safety considerations, with this guide providing a foundational comparison to inform that decision.
References
- 1. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. Pyridinium perbromide - Wikipedia [en.wikipedia.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. beilstein-journals.org [beilstein-journals.org]
A Comparative Kinetic Analysis of Bromination Reactions: Dioxane Dibromide and its Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate brominating agent is crucial for efficiency, selectivity, and safety in the synthesis of brominated organic compounds. This guide provides a comparative kinetic analysis of dioxane dibromide against two common alternatives: N-bromosuccinimide (NBS) and molecular bromine (Br₂), supported by experimental data and detailed protocols.
Dioxane dibromide is a solid, stable, and convenient source of bromine for electrophilic substitution and addition reactions. Its performance, particularly in terms of reaction kinetics, is a key factor in its selection over other brominating agents. This guide aims to provide a clear comparison to aid in making informed decisions for synthetic strategies.
Performance Comparison of Brominating Agents
The following table summarizes the kinetic data for the bromination of phenol (B47542), a common activated aromatic substrate, with dioxane dibromide, N-bromosuccinimide, and molecular bromine. It is important to note that direct kinetic comparisons under identical conditions are scarce in the literature. Therefore, this table presents available data to illustrate general reactivity trends.
| Brominating Agent | Substrate | Solvent | Observed Rate Constant | Reaction Order | Reference |
| Dioxane Dibromide | Coumarins | Solvent-free | Qualitatively faster than Br₂ in organic solvents | - | [1] |
| N-Bromosuccinimide (NBS) | Phenol | 100% Acetic Acid | k' = 0.00851 min⁻¹ (pseudo-first-order) | First order in [NBS] and [Phenol] | |
| Molecular Bromine (Br₂) * | Phenol | Aqueous solution | k₂ ≈ 1 x 10⁶ M⁻¹s⁻¹ (second-order) | Second order overall | [2] |
*Note: The reaction of molecular bromine with phenols is extremely rapid, and the provided rate constant is an approximation for the reaction at neutral pH.[2] The kinetics can be complex, showing third-order dependence at higher concentrations in acetic acid.[3]
Discussion of Kinetic Data
The data, while not directly comparable due to differing reaction media, offers valuable insights. The bromination of phenol with molecular bromine in an aqueous solution is exceptionally fast, highlighting its high reactivity.[2] N-bromosuccinimide exhibits more moderate reaction rates in acetic acid, allowing for potentially greater control over the reaction.
While a specific rate constant for the bromination of a simple aromatic substrate with dioxane dibromide was not found in the reviewed literature, qualitative evidence suggests it can be a highly efficient reagent. For instance, in the solvent-free bromination of coumarins, dioxane dibromide was found to react faster and more efficiently than molecular bromine in organic solvents.[1] This suggests that under certain conditions, dioxane dibromide can offer kinetic advantages. The solid nature of dioxane dibromide also presents handling and safety benefits over liquid bromine.
Experimental Protocols
To perform a kinetic analysis of a bromination reaction, a common and effective method is UV-Visible spectrophotometry. This technique allows for the continuous monitoring of the reaction progress by measuring the change in absorbance of a colored species, typically the brominating agent.
General Experimental Protocol for Kinetic Analysis of Phenol Bromination
This protocol outlines the method of initial rates to determine the reaction order and rate constant.
1. Materials and Reagents:
-
Phenol solution of known concentration in the desired solvent (e.g., acetic acid, water).
-
Brominating agent solution (Dioxane Dibromide, NBS, or Br₂) of known concentration in the same solvent.
-
UV-Vis Spectrophotometer and quartz cuvettes.
-
Volumetric flasks and pipettes for accurate dilutions.
-
Thermostatted cell holder to maintain constant temperature.
2. Preparation of Solutions:
-
Prepare stock solutions of phenol and the brominating agent.
-
From the stock solutions, prepare a series of solutions with varying concentrations of one reactant while keeping the other reactant's concentration constant.
3. Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) for the brominating agent (e.g., around 390 nm for Br₂).
-
Equilibrate the reactant solutions to the desired temperature.
-
Initiate the reaction by mixing the phenol and brominating agent solutions directly in the cuvette or in a separate vessel and quickly transferring the mixture to the cuvette.
-
Immediately start recording the absorbance as a function of time.
-
Monitor the reaction until a significant change in absorbance is observed.
4. Data Analysis:
-
Plot absorbance versus time for each experimental run.
-
Determine the initial rate of reaction from the initial slope of the absorbance vs. time curve. The rate is proportional to the change in absorbance over time.
-
By systematically varying the initial concentrations of the reactants and observing the effect on the initial rate, the order of the reaction with respect to each reactant can be determined.
-
Once the rate law is established, the rate constant (k) can be calculated.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of a kinetic analysis experiment and the signaling pathway of an electrophilic aromatic bromination.
Caption: Workflow for Kinetic Analysis of Bromination.
Caption: Electrophilic Aromatic Bromination Pathway.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Dioxane Dibromide
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of hazardous chemical waste such as dioxane dibromide is paramount to ensuring a safe working environment and regulatory compliance. Dioxane dibromide, a complex of bromine and 1,4-dioxane, is a highly corrosive, toxic, and flammable substance that requires careful handling and a clearly defined disposal protocol. This guide provides essential, step-by-step instructions for the safe neutralization and disposal of dioxane dibromide in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle dioxane dibromide with extreme caution in a well-ventilated chemical fume hood. Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-resistant lab coat. An emergency safety shower and eyewash station should be readily accessible. It is also important to be aware that dioxane dibromide can form explosive peroxides over time; containers should be dated upon opening and inspected for crystal formation, which indicates a significant hazard.
Quantitative Data on Dioxane Dibromide and Neutralizing Agents
For clarity and quick reference, the following table summarizes key quantitative information for dioxane dibromide and the recommended neutralizing agents.
| Chemical Compound | Property | Value |
| Dioxane Dibromide | Molecular Weight | ~247.91 g/mol |
| Flash Point | 12.2°C - 17°C | |
| Hazards | Flammable, Corrosive, Toxic, Peroxide-former | |
| Sodium Thiosulfate (B1220275) | Molecular Weight | 158.11 g/mol (anhydrous) |
| Recommended Solution | 10% (w/v) aqueous solution | |
| Sodium Bisulfite | Molecular Weight | 104.06 g/mol |
| Recommended Solution | Saturated aqueous solution |
Step-by-Step Disposal Protocol
This protocol details the chemical neutralization of dioxane dibromide before its final disposal as hazardous waste. This procedure should only be performed by trained personnel.
Experimental Protocol: Neutralization of Dioxane Dibromide
-
Preparation of Neutralizing Solution:
-
Prepare a 10% (w/v) aqueous solution of sodium thiosulfate. For every 100 mL of solution, dissolve 10 g of sodium thiosulfate in deionized water.
-
Alternatively, a saturated aqueous solution of sodium bisulfite can be used.
-
-
Reaction Setup:
-
In a chemical fume hood, place a suitably sized beaker or flask in an ice-water bath to control the temperature of the exothermic neutralization reaction.
-
If neutralizing a solution of dioxane dibromide, add it slowly to the reaction vessel. If neutralizing the solid complex, dissolve it cautiously in a minimal amount of a compatible solvent (e.g., the solvent it was originally in, or a non-reactive solvent like THF) in the reaction vessel.
-
-
Neutralization Process:
-
With vigorous stirring, slowly add the 10% sodium thiosulfate solution dropwise to the dioxane dibromide solution. The characteristic reddish-brown color of bromine should begin to fade.
-
Continue to add the neutralizing agent until the color of the solution completely disappears, indicating that the bromine has been reduced to colorless bromide ions.[1]
-
Monitor the temperature of the reaction mixture throughout the addition, ensuring it remains cool to prevent excessive fuming or boiling.
-
-
Waste Collection and Labeling:
-
Once the neutralization is complete, the resulting solution should be considered hazardous waste. It will contain dioxane, bromide salts, and any excess neutralizing agent.
-
Transfer the neutralized solution to a designated hazardous waste container. The container must be clearly labeled with all its chemical constituents.
-
-
Final Disposal:
Spill Management
In the event of a spill, evacuate the immediate area and remove all ignition sources. Wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or a spill pad.[5] The contaminated absorbent material should then be collected in a sealed container for disposal as hazardous waste. The spill area can be decontaminated by wiping with a saturated solution of sodium thiosulfate.[5]
Logical Workflow for Dioxane Dibromide Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of dioxane dibromide.
References
Essential Safety and Logistical Information for Handling Dioxane Dibromide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemicals such as Dioxane dibromide. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Chemical Identification and Hazards:
Dioxane dibromide, often referred to as bromine-1,4-dioxane complex, is a chemical that requires careful handling due to its hazardous properties. It is crucial to distinguish this compound from 1,4-dioxane (B91453), which is a known carcinogen and peroxide former, although 1,4-dioxane may be present as a solvent in commercial preparations of the dibromide complex.[1][2] The primary hazards associated with Dioxane dibromide include:
-
Flammability: The Bromine-1,4-dioxane complex is an extremely flammable liquid and vapor.[1]
-
Corrosivity: It can cause severe skin burns and eye damage.[1][3]
-
Toxicity: It is harmful if swallowed or inhaled and may cause respiratory irritation.[1]
-
Peroxide Formation: Like 1,4-dioxane, it may form explosive peroxides, especially upon prolonged storage or distillation.[1][2][4][5][6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against the hazards of Dioxane dibromide. The following table summarizes the required PPE for handling this chemical.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Butyl gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling.[2][4] |
| Eyes/Face | Safety goggles and face shield | Tightly fitting safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a splash hazard.[2][4][6][7] |
| Body | Flame-resistant lab coat | A lab coat made of fire-resistant material is essential. It should be fully buttoned with sleeves of adequate length to prevent skin exposure.[2][4] |
| Respiratory | Respirator | A NIOSH-approved respirator with appropriate cartridges should be used when engineering controls are insufficient or during emergency situations. Fit-testing and training are mandatory for respirator use.[1][2][4] |
| Feet | Closed-toe shoes | Shoes should be made of a non-porous material like rubber or leather to protect against spills.[4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is critical for minimizing risks.
-
Preparation:
-
Ensure a certified chemical fume hood is used for all operations involving Dioxane dibromide.[2][4]
-
Verify that a safety shower and eyewash station are readily accessible and operational.[1]
-
Remove all ignition sources from the work area.[1][4][5][6][7][8]
-
Ground all equipment to prevent the buildup of static electricity.[1][4][5][8][9]
-
Have appropriate spill cleanup materials, such as inert absorbent material (sand, silica (B1680970) gel), readily available.[1]
-
-
Handling:
-
Post-Handling:
Disposal Plan
Proper disposal of Dioxane dibromide and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Collect all Dioxane dibromide waste, including contaminated materials, in a designated, properly labeled hazardous waste container.[4]
-
Do not mix Dioxane dibromide waste with other waste streams.
-
-
Waste Storage:
-
Waste Disposal:
-
Dispose of the hazardous waste through your institution's designated hazardous waste management program.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow for Safe Handling of Dioxane Dibromide
Caption: A logical workflow for the safe handling of Dioxane dibromide.
References
- 1. fishersci.com [fishersci.com]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. fishersci.com [fishersci.com]
- 4. wcu.edu [wcu.edu]
- 5. chemos.de [chemos.de]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
